molecular formula C24H24ClN3O5 B8081988 JZL 195

JZL 195

Cat. No.: B8081988
M. Wt: 469.9 g/mol
InChI Key: VIRFWVJAZODBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JZL 195 is a useful research compound. Its molecular formula is C24H24ClN3O5 and its molecular weight is 469.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5.ClH/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21;/h1-12,17H,13-16,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRFWVJAZODBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the function of JZL 195

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to JZL195: A Dual Inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid transmitters are tightly controlled by their synthesis and degradation. Two key enzymes responsible for the degradation of endocannabinoids are fatty acid amide hydrolase (FAAH), which primarily hydrolyzes AEA, and monoacylglycerol lipase (MAGL), the main enzyme for 2-AG degradation.

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling in a more physiologically relevant manner compared to direct cannabinoid receptor agonists. While selective inhibitors for either FAAH or MAGL have been developed, the compound JZL195 has emerged as a powerful pharmacological tool due to its ability to dually inhibit both FAAH and MAGL with high potency.[1][2] This dual inhibition leads to a significant and simultaneous elevation of both AEA and 2-AG levels in the brain and peripheral tissues, allowing for a unique pharmacological profile and the exploration of the synergistic effects of these two major endocannabinoid signaling pathways.[2][3][4]

This technical guide provides a comprehensive overview of the core functions of JZL195, its pharmacological properties, and its applications in preclinical research. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important research compound.

Core Mechanism of Action of JZL195

JZL195 is a potent, selective, and irreversible dual inhibitor of FAAH and MAGL.[1][4] Its mechanism of action is centered on the covalent modification of the active site serine residue of these enzymes, thereby preventing the hydrolysis of their respective endocannabinoid substrates.[4] This leads to an accumulation of AEA and 2-AG at the cannabinoid receptors (CB1 and CB2), potentiating their signaling.[2]

Signaling Pathway Modulation by JZL195

The following diagram illustrates the impact of JZL195 on the endocannabinoid signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_degradation Enzymatic Degradation 2AG_AEA_synthesis AEA & 2-AG Synthesis AEA Anandamide (AEA) 2AG_AEA_synthesis->AEA Synthesized 2AG 2-AG 2AG_AEA_synthesis->2AG Synthesized CB1R_pre CB1 Receptor Ca_channel Ca2+ Channel CB1R_pre->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Vesicle->Postsynaptic_Receptor Neurotransmitter Signaling FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Produces MAGL MAGL MAGL->Arachidonic_Acid Produces JZL195 JZL195 JZL195->FAAH Inhibits JZL195->MAGL Inhibits AEA->CB1R_pre Activates AEA->FAAH Hydrolyzed by 2AG->CB1R_pre Activates 2AG->MAGL Hydrolyzed by

Caption: JZL195 inhibits FAAH and MAGL, increasing AEA and 2-AG levels and enhancing CB1 receptor signaling.

Pharmacological Profile of JZL195

In Vitro Potency

JZL195 exhibits high potency for both FAAH and MAGL, with IC50 values in the low nanomolar range.[1] This makes it a highly effective tool for achieving significant and simultaneous inhibition of both enzymes.

EnzymeSpeciesIC50 (nM)Reference
FAAHMouse2[1][2]
MAGLMouse4[1][2]
FAAHRat~10-100[1]
MAGLRat~10-100[1]
FAAHHuman~10-100[1]
MAGLHuman~10-100[1]
In Vivo Effects on Endocannabinoid Levels

Systemic administration of JZL195 leads to a dose-dependent and sustained elevation of AEA and 2-AG levels in the brain.[2][3][4] Studies in rodents have demonstrated that JZL195 can produce a several-fold increase in the brain concentrations of both endocannabinoids. For instance, at a dose of 15 mg/kg in rats, JZL195 significantly increased 2-AG levels by 4.5 to 7-fold across different brain regions.[3]

Preclinical Applications and Findings

JZL195 has been instrumental in elucidating the combined roles of AEA and 2-AG in various physiological and pathological processes.

Neuropathic and Inflammatory Pain

A significant body of research has focused on the analgesic effects of JZL195. In animal models of neuropathic and inflammatory pain, JZL195 produces robust anti-allodynic and antinociceptive effects.[2] Notably, the analgesic efficacy of JZL195 is greater than that of selective inhibitors of either FAAH or MAGL alone, suggesting a synergistic or additive effect of elevating both AEA and 2-AG.[2][5] Furthermore, JZL195 exhibits a wider therapeutic window compared to direct cannabinoid receptor agonists like WIN55212, producing analgesia at doses that cause fewer cannabinoid-like side effects.[2]

Cannabinoid-like Behavioral Effects

At higher doses, JZL195 can induce a classic "tetrad" of cannabinoid-like effects in mice, including:

  • Analgesia: As discussed above.

  • Hypomotility: Reduced spontaneous movement.[2]

  • Catalepsy: A state of immobility and muscular rigidity.[2]

  • Hypothermia: A decrease in body temperature (though this effect is less consistently observed with JZL195 compared to direct CB1 agonists).[4]

These effects are primarily mediated by the activation of CB1 receptors, as they can be blocked by CB1 antagonists.[4] The cataleptic and hypomotor effects appear to be driven more by the elevation of 2-AG, while the analgesic effects benefit from the increase in both endocannabinoids.[2]

Other Potential Therapeutic Areas

Preclinical studies have also explored the potential of JZL195 in other conditions, including:

  • Alzheimer's Disease: In a mouse model of sporadic Alzheimer's disease, JZL195 was shown to reverse biochemical abnormalities such as altered Aβ1-42 levels, HSP-70, neuroinflammation, and oxidative stress markers, although it did not improve cognitive deficits in the models tested.[6]

  • Hypertension: Chronic administration of JZL195 has been shown to prevent the progression of hypertension in spontaneously hypertensive rats, suggesting a potential role for dual FAAH/MAGL inhibition in cardiovascular regulation.[7]

Experimental Protocols

In Vitro FAAH and MAGL Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol provides a general workflow for assessing the inhibitory potency of JZL195 on FAAH and MAGL in brain proteomes.

start Start: Prepare Brain Membrane Proteome incubate Incubate proteome with varying concentrations of JZL195 start->incubate add_probe Add fluorescently-labeled activity-based probe (e.g., FP-Rh) incubate->add_probe sds_page Separate proteins by SDS-PAGE add_probe->sds_page visualize Visualize fluorescently labeled proteins using a gel scanner sds_page->visualize quantify Quantify band intensity to determine IC50 values visualize->quantify end End: Determine Inhibitory Potency quantify->end

Caption: Workflow for determining JZL195's in vitro inhibitory potency using competitive ABPP.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mouse brain tissue in a suitable buffer (e.g., Tris-HCl) and prepare membrane fractions by ultracentrifugation.

  • Inhibitor Incubation: Aliquot the membrane proteome and incubate with a range of JZL195 concentrations (e.g., from 1 nM to 10 µM) for a defined period (e.g., 30 minutes) at 37°C.

  • Probe Labeling: Add a fluorescently labeled activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh), to each reaction. This probe will covalently bind to the active site of serine hydrolases, including FAAH and MAGL.

  • SDS-PAGE: Quench the reactions and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the bands corresponding to FAAH and MAGL will be reduced in the presence of JZL195. Quantify the band intensities to determine the concentration of JZL195 required to inhibit 50% of the probe labeling (IC50).

In Vivo Assessment of Antinociception (Tail-Immersion Test)

This protocol outlines a common method for evaluating the analgesic effects of JZL195 in rodents.

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the testing environment and handling procedures for several days prior to the experiment.

  • Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal portion of the mouse's tail in a warm water bath (e.g., 52°C). Record the time it takes for the mouse to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer JZL195 or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the tail-immersion test to measure the post-treatment tail-withdrawal latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point to quantify the analgesic response.

Selectivity and Off-Target Profile

While JZL195 is highly selective for FAAH and MAGL, it has been shown to have some inhibitory activity against ABHD6, another serine hydrolase that can also hydrolyze 2-AG.[4] However, its potency against ABHD6 is lower than for FAAH and MAGL.[4] Importantly, JZL195 shows minimal activity against other serine hydrolases in the brain, including neuropathy target esterase (NTE), which is a critical consideration for avoiding potential neurotoxicity.[4]

Conclusion

JZL195 is a powerful and selective dual inhibitor of FAAH and MAGL that has been invaluable for advancing our understanding of the endocannabinoid system. By simultaneously elevating the levels of both anandamide and 2-arachidonoylglycerol, JZL195 has enabled researchers to explore the synergistic and distinct roles of these two major endocannabinoids in health and disease. Its robust analgesic effects and favorable therapeutic window in preclinical pain models highlight the potential of dual FAAH/MAGL inhibition as a therapeutic strategy. As research in this field continues, JZL195 will undoubtedly remain a critical tool for dissecting the complexities of endocannabinoid signaling and for the development of novel therapeutics.

References

  • Anderson, A. D., et al. (2015). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 172(12), 3096-3108. Available from: [Link]

  • Kerr, D. M., et al. (2015). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British journal of pharmacology, 172(12), 3096-3108. Available from: [Link]

  • Sufian, T., et al. (2022). Inhibiting the endocannabinoid degrading enzymes FAAH and MAGL during zebrafish embryogenesis alters sensorimotor function. Disease Models & Mechanisms, 15(1), dmm049215. Available from: [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153-159. Available from: [Link]

  • Bishnoi, M., et al. (2022). Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress. ACS chemical neuroscience, 13(7), 1060-1075. Available from: [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153-159. Available from: [Link]

  • Toczek, M., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International journal of molecular sciences, 24(13), 10996. Available from: [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences of the United States of America, 106(48), 20270-20275. Available from: [Link]

  • ResearchGate. (2009). Development of a dual FAAH and MAGL inhibitor, JZL195. (A) Structures... ResearchGate. Available from: [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. ResearchGate. Available from: [Link]

  • Liberty University. (2024). Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments. Liberty University. Available from: [Link]

Sources

The Dual Endocannabinoid Modulator JZL195: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of JZL195, a potent and selective dual inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). We delve into the scientific rationale behind its discovery, detailing the intricate mechanism of action that leads to a significant elevation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This guide offers a comprehensive, step-by-step methodology for its chemical synthesis, alongside detailed protocols for key in vitro and in vivo experimental assays to characterize its potent activity. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry, providing the foundational knowledge and practical insights necessary to leverage JZL195 as a powerful research tool.

Introduction: The Rationale for Dual FAAH/MAGL Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of this system are the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] Unlike classical neurotransmitters, AEA and 2-AG are synthesized on demand and have their signals terminated by enzymatic hydrolysis.[1] Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the main catalyst for the breakdown of 2-AG.[3][4]

Selective inhibition of either FAAH or MAGL has been a therapeutic strategy to enhance endocannabinoid signaling. However, this approach only elevates the levels of either AEA or 2-AG, respectively, leading to a subset of the therapeutic effects associated with global cannabinoid receptor activation.[4] The development of JZL195, a potent dual inhibitor of both FAAH and MAGL, emerged from the hypothesis that simultaneous elevation of both AEA and 2-AG could produce synergistic or more profound therapeutic effects, more closely mimicking the actions of direct cannabinoid receptor agonists while potentially mitigating some of their undesirable side effects.[1][4] JZL195 was first reported in 2009 as a tool compound to explore the consequences of dual endocannabinoid degradation blockade.[5]

Discovery and Mechanistic Insights

From Selective to Dual Inhibition: The Genesis of JZL195

The journey to JZL195 began with the development of selective inhibitors for FAAH and MAGL. The limitations of these single-target agents in fully recapitulating the broad therapeutic profile of cannabinoid receptor agonists prompted the exploration of dual inhibitors.[4] The core scientific premise was that AEA and 2-AG have distinct but complementary roles in the central nervous system, and their simultaneous elevation would lead to a more robust and potentially synergistic activation of cannabinoid receptors CB1 and CB2.[1][4]

Mechanism of Action: Potent and Selective Dual Enzyme Inhibition

JZL195 is a carbamate-based inhibitor that potently and irreversibly inactivates both FAAH and MAGL.[6] Its mechanism involves the carbamoylation of the active site serine nucleophile of these enzymes, rendering them inactive. This dual inhibition leads to a significant and sustained increase in the levels of both AEA and 2-AG in the brain and peripheral tissues.[1][7]

JZL195 exhibits high potency, with IC50 values of 2 nM for FAAH and 4 nM for MAGL.[6][8] This potent activity allows for effective enzyme inhibition at low nanomolar concentrations, making it a valuable tool for in vitro and in vivo studies.

Impact on Endocannabinoid Signaling Pathway

The dual inhibition of FAAH and MAGL by JZL195 profoundly impacts the endocannabinoid signaling pathway. By preventing the degradation of AEA and 2-AG, JZL195 leads to their accumulation and enhanced activation of cannabinoid receptors.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron eCB_Synthesis Endocannabinoid Synthesis AEA Anandamide (AEA) eCB_Synthesis->AEA produces 2AG 2-AG eCB_Synthesis->2AG produces CB1R_pre CB1 Receptor AEA->CB1R_pre activates FAAH FAAH AEA->FAAH degraded by 2AG->CB1R_pre activates MAGL MAGL 2AG->MAGL degraded by JZL195 JZL195 JZL195->FAAH inhibits JZL195->MAGL inhibits

JZL195's impact on endocannabinoid signaling.

Synthetic and Experimental Protocols

Chemical Synthesis of JZL195 (Proposed)

While a detailed, publicly available step-by-step synthesis of JZL195 (4-nitrophenyl 4-((3-phenoxyphenyl)methyl)piperazine-1-carboxylate) is not explicitly documented in the provided search results, a plausible synthetic route can be proposed based on the synthesis of related piperazine derivatives.[5][9][10][11][12] The following protocol is a scientifically informed estimation of the synthesis process.

Overall Reaction Scheme:

The synthesis can be envisioned as a two-step process:

  • N-alkylation of piperazine: Reaction of piperazine with 3-phenoxybenzyl bromide to form 1-((3-phenoxyphenyl)methyl)piperazine.

  • Carbamoylation: Reaction of the resulting piperazine derivative with 4-nitrophenyl chloroformate to yield the final product, JZL195.

JZL195_Synthesis Piperazine Piperazine Intermediate 1-((3-phenoxyphenyl)methyl)piperazine Piperazine->Intermediate + 3-Phenoxybenzyl Bromide (N-alkylation) Phenoxybenzyl_Bromide 3-Phenoxybenzyl Bromide Phenoxybenzyl_Bromide->Intermediate JZL195 JZL195 Intermediate->JZL195 + 4-Nitrophenyl Chloroformate (Carbamoylation) Chloroformate 4-Nitrophenyl Chloroformate Chloroformate->JZL195

Proposed synthetic workflow for JZL195.

Step-by-Step Protocol:

Step 1: Synthesis of 1-((3-phenoxyphenyl)methyl)piperazine

  • To a solution of piperazine (2 equivalents) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add 3-phenoxybenzyl bromide (1 equivalent).

  • Add a non-nucleophilic base such as triethylamine (2.2 equivalents) to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-((3-phenoxyphenyl)methyl)piperazine.

Step 2: Synthesis of JZL195 (4-nitrophenyl 4-((3-phenoxyphenyl)methyl)piperazine-1-carboxylate)

  • Dissolve 1-((3-phenoxyphenyl)methyl)piperazine (1 equivalent) in a dry aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Add a base such as triethylamine (1.2 equivalents) to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield JZL195 as a solid.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro FAAH and MAGL Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of JZL195 against FAAH and MAGL.

Materials:

  • Recombinant human FAAH and MAGL enzymes

  • Fluorescent substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • Substrate for MAGL (e.g., 2-oleoylglycerol) and a coupled enzyme assay to detect glycerol production

  • JZL195 stock solution in DMSO

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplates

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Prepare serial dilutions of JZL195 in the assay buffer.

  • In a 96-well plate, add the enzyme (FAAH or MAGL) to each well.

  • Add the diluted JZL195 or vehicle (DMSO) to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a defined period.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each concentration of JZL195.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Parameter JZL195
FAAH IC50 2 nM[6][8]
MAGL IC50 4 nM[6][8]
Table 1: Inhibitory Potency of JZL195.
In Vivo Assessment in a Murine Neuropathic Pain Model

This protocol describes the evaluation of JZL195's analgesic effects in a mouse model of neuropathic pain, such as the chronic constriction injury (CCI) model.[3]

Animals:

  • Male C57BL/6 mice

Experimental Design:

  • Induce neuropathic pain using the CCI model.

  • Allow the animals to recover for a set period (e.g., 7 days).

  • Administer JZL195 intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle.

  • Assess pain-related behaviors at different time points post-administration (e.g., 1, 2, 4 hours).

Behavioral Assays:

  • Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.

  • Thermal Hyperalgesia: Assessed using a plantar test to measure the latency to withdraw the paw from a radiant heat source.

Data Analysis:

  • Compare the paw withdrawal thresholds and latencies between the JZL195-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Dose of JZL195 (mg/kg, i.p.) Effect on Mechanical Allodynia Effect on Thermal Hyperalgesia
3Significant increase in paw withdrawal thresholdSignificant increase in paw withdrawal latency
10Dose-dependent increase in paw withdrawal thresholdDose-dependent increase in paw withdrawal latency
30Maximal anti-allodynic and anti-hyperalgesic effectsMaximal anti-allodynic and anti-hyperalgesic effects
Table 2: In Vivo Efficacy of JZL195 in a Neuropathic Pain Model.
Measurement of Endocannabinoid Levels in Brain Tissue

This protocol details the quantification of AEA and 2-AG levels in brain tissue following JZL195 administration using gas chromatography-mass spectrometry (GC-MS).[1]

Sample Collection and Preparation:

  • Administer JZL195 or vehicle to mice.

  • At a specified time point, euthanize the animals and rapidly dissect the brain tissue.

  • Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

  • Homogenize the tissue in a suitable solvent system (e.g., chloroform/methanol/water).

  • Add deuterated internal standards for AEA and 2-AG for accurate quantification.

Lipid Extraction and Derivatization:

  • Perform a lipid extraction using a method such as the Bligh-Dyer technique.

  • Isolate the lipid-containing organic phase.

  • Derivatize the endocannabinoids to enhance their volatility and detection by GC-MS.

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the analytes on a suitable capillary column.

  • Detect and quantify the characteristic ions for AEA, 2-AG, and their deuterated standards using selected ion monitoring (SIM).

Data Analysis:

  • Calculate the concentrations of AEA and 2-AG in the brain tissue based on the peak area ratios of the endogenous compounds to their respective internal standards.

Treatment Brain AEA Levels Brain 2-AG Levels
VehicleBaselineBaseline
JZL195 (15 mg/kg)Significant increaseSignificant increase (4.5-7 fold)[1]
JZL195 (30 mg/kg)Further significant increaseFurther significant increase (4.5-7 fold)[1]
Table 3: Effect of JZL195 on Brain Endocannabinoid Levels.

Conclusion and Future Directions

JZL195 has proven to be an invaluable pharmacological tool for elucidating the complex roles of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL provides a unique opportunity to study the synergistic and individual contributions of AEA and 2-AG in various physiological and pathological processes. The synthetic and experimental protocols detailed in this guide offer a robust framework for researchers to utilize JZL195 in their investigations.

Future research should focus on further exploring the therapeutic potential of dual FAAH/MAGL inhibition in a wider range of disease models. Additionally, the development of JZL195 analogs with improved pharmacokinetic properties and tissue-specific targeting could pave the way for novel therapeutic interventions for a variety of disorders, including chronic pain, neurodegenerative diseases, and inflammatory conditions.

References

  • JZL195 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments - Liberty University. (2024, May 21). Retrieved from [Link]

  • The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed Central. (n.d.). Retrieved from [Link]

  • Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo | PNAS. (n.d.). Retrieved from [Link]

  • Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis - MDPI. (2023, June 30). Retrieved from [Link]

  • Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a dual FAAH and MAGL inhibitor, JZL195. (A) Structures... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition - Frontiers. (n.d.). Retrieved from [Link]

  • Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • design and synthesis of endocannabinoid enzyme inhibitors - Liberty University. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Endocannabinoids: Anandamide and 2-Arachidonoylglycerol (2-AG) | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation. (n.d.). Retrieved from [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Endocannabinoid System Modulation by JZL195

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of JZL195, a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). It is intended for researchers, scientists, and drug development professionals actively engaged in the study of the endocannabinoid system (ECS). This document will delve into the core mechanism of action of JZL195, its profound effects on endocannabinoid signaling, and detailed, field-proven protocols for its pre-clinical evaluation.

The Endocannabinoid System: A Symphony of Lipid Signaling

The endocannabinoid system is a ubiquitous and crucial neuromodulatory system involved in a vast array of physiological processes, including pain perception, mood regulation, memory, appetite, and immune function[1][2]. The primary mediators of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[3]. These lipid messengers are not stored in vesicles like classical neurotransmitters but are synthesized on-demand in response to neuronal activity[4]. Their signaling is tightly regulated by the activity of specific metabolic enzymes.

Two key enzymes are responsible for the degradation and subsequent inactivation of AEA and 2-AG:

  • Fatty Acid Amide Hydrolase (FAAH): Primarily responsible for the hydrolysis of anandamide[3][5].

  • Monoacylglycerol Lipase (MAGL): The principal enzyme for the breakdown of 2-arachidonoylglycerol[3][5].

The strategic inhibition of these enzymes presents a powerful therapeutic approach to amplify endogenous cannabinoid signaling in a more targeted and potentially safer manner than direct-acting cannabinoid receptor agonists[6][7].

JZL195: A Dual-Action Modulator of the Endocannabinoid Tone

JZL195 is a potent and irreversible dual inhibitor of both FAAH and MAGL[3][8][9]. This dual inhibitory action is the cornerstone of its unique pharmacological profile, leading to a significant and simultaneous elevation of both anandamide and 2-AG levels in vivo[8][9][10].

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

JZL195 belongs to the carbamate class of inhibitors that act by covalently modifying the active site serine residue of FAAH and MAGL. This irreversible inhibition leads to a sustained increase in the half-life of AEA and 2-AG, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other potential targets.

The rationale for dual inhibition stems from the distinct yet complementary roles of AEA and 2-AG in the central nervous system. By elevating both endocannabinoids, JZL195 produces a broader and more robust modulation of the ECS than can be achieved with selective inhibitors of either FAAH or MAGL alone[6].

JZL195_Mechanism cluster_ECS Endocannabinoid System AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 twoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL twoAG->MAGL Degradation twoAG->CB1_CB2 Signaling Downstream Signaling (e.g., Pain relief, Neuroprotection) CB1_CB2->Signaling JZL195 JZL195 JZL195->FAAH Inhibits JZL195->MAGL Inhibits Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Homogenate Brain Tissue Homogenization Enzyme Enzyme Source (Homogenate/Recombinant) Homogenate->Enzyme Preincubation Pre-incubation: Enzyme + JZL195 Enzyme->Preincubation Inhibitor JZL195 Dilutions Inhibitor->Preincubation Reaction Add Substrate (Radiolabeled/Fluorogenic) Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction (for Radiometric) Incubation->Stop Measure Measure Signal (Radioactivity/Fluorescence) Incubation->Measure (for Fluorometric) Stop->Measure Analysis Calculate % Inhibition & IC50 Measure->Analysis Behavioral_Assay_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Assessment Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Administration JZL195/Vehicle Administration (i.p.) Baseline->Administration Rotarod Rotarod Test (Motor Coordination) Administration->Rotarod BarTest Bar Test (Catalepsy) Administration->BarTest VonFrey von Frey Test (Mechanical Allodynia) Administration->VonFrey

Sources

JZL 195 as a pharmacological tool

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: JZL 195 – Dual Endocannabinoid Catabolic Inhibition

Executive Summary

This compound is a potent, selective, and systemically active dual inhibitor of the two primary endocannabinoid-degrading enzymes: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1][2][3][4] Unlike selective inhibitors that target only one arm of the endocannabinoid system (ECS), this compound simultaneously elevates brain levels of both Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1]

This "polypharmacological" approach results in robust cannabimimetic effects in vivo, including analgesia, hypothermia, and catalepsy, mirroring the effects of direct CB1 receptor agonists (e.g.,


-THC) while maintaining a distinct metabolic profile.[1] This guide provides the technical framework for utilizing this compound in pre-clinical research, focusing on formulation, dosing strategies, and activity validation.[1]

Mechanistic Profile & Rationale

The ECS regulates synaptic transmission via retrograde signaling.[1] The duration of this signaling is strictly controlled by enzymatic hydrolysis.[1]

  • FAAH: Primarily degrades N-acylethanolamines, including Anandamide (AEA) .[1]

  • MAGL: Primarily degrades 2-monoacylglycerols, including 2-AG .[1]

The Dual Inhibition Advantage: Selective inhibition of FAAH (e.g., via PF-3845) or MAGL (e.g., via JZL 184) typically produces distinct, often non-overlapping behavioral phenotypes.[1] For instance, FAAH inhibition rarely causes catalepsy or hypothermia.[1] this compound, by blocking both pathways, drives a "crosstalk" effect where the simultaneous elevation of AEA and 2-AG produces a synergistic activation of CB1 receptors, unlocking the full "cannabinoid tetrad" of behaviors.[1]

Figure 1: Mechanism of Action – Dual Catabolic Blockade[1][4][5][6]

JZL195_Mechanism Precursor Membrane Phospholipids AEA Anandamide (AEA) Precursor->AEA AG 2-AG Precursor->AG FAAH FAAH Enzyme AEA->FAAH Substrate CB1 CB1 Receptor AEA->CB1 Activates CB2 CB2 Receptor AEA->CB2 Activates MAGL MAGL Enzyme AG->MAGL Substrate AG->CB1 Activates AG->CB2 Activates Metabolites Arachidonic Acid + Ethanolamine/Glycerol FAAH->Metabolites Hydrolysis MAGL->Metabolites Hydrolysis JZL195 This compound (Inhibitor) JZL195->FAAH Inhibits JZL195->MAGL Inhibits

Caption: this compound covalently binds to the catalytic serine nucleophiles of FAAH and MAGL, preventing the hydrolysis of AEA and 2-AG, thereby extending CB1/CB2 receptor activation.

Pharmacological Specifications

Researchers must account for the high lipophilicity and specific potency windows of this compound.[1]

Table 1: Potency & Selectivity Profile
Target EnzymeIC50 (Mouse Brain)MechanismSelectivity Notes
FAAH ~2 – 4 nM Covalent CarbamylationHighly Potent
MAGL ~4 nM Covalent CarbamylationHighly Potent
ABHD6 ~100 - 300 nMOff-Target InhibitionSerine hydrolase involved in 2-AG processing
NTE > 5,000 nMMinimalNeuropathy Target Esterase (Safety margin is high)
AChE > 100 µMNoneNo cholinergic toxicity

Data Source: Long et al., 2009 [1].[1][3][4][5]

Pharmacokinetics (Mouse Model)
  • Route: Intraperitoneal (i.p.)[1][6]

  • Onset: Rapid (< 30 mins).[1]

  • Duration: > 10 hours of enzyme inhibition.[1][6]

  • Effect Magnitude:

    • 2-AG: Elevates ~5 to 10-fold.

    • AEA: Elevates ~3 to 5-fold.[1]

Experimental Protocols

Protocol A: Vehicle Formulation (Critical Step)

This compound is highly lipophilic and practically insoluble in water.[1] Improper formulation leads to precipitation and erratic data.[1]

Recommended Vehicle (The "1:1:18" Method): This is the standard vehicle for systemic administration in rodents.[1]

  • Weigh the required amount of this compound powder.[1]

  • Dissolve in Ethanol (1 part) . Vortex until completely clear.[1]

  • Add Emulphor (Alkamuls EL-620) (1 part) . Vortex thoroughly to mix with ethanol.[1]

    • Note: If Emulphor is unavailable, Cremophor EL or Tween-80 can often be substituted, though Emulphor is preferred for this class of carbamates.[1]

  • Slowly Add Saline (0.9% NaCl) (18 parts) while vortexing continuously.

    • Result: A fine, milky white suspension/emulsion.[1]

    • Stability:[1] Prepare fresh daily. Do not store the emulsion.[1]

Alternative Vehicle (DMSO/Tween):

  • 15% DMSO / 5% Tween-80 / 80% Saline.[1]

  • Warning: High DMSO concentrations can cause local irritation in i.p.[1] injections.[1][2][3][7][6][8]

Protocol B: Activity-Based Protein Profiling (ABPP)

To verify target engagement in your specific tissue ex vivo or in vitro, use Gel-Based ABPP.[1] This is the "gold standard" validation method.

Reagents:

  • Tissue Proteome (1 mg/mL)[1]

  • FP-Rh (Fluorophosphonate-Rhodamine) probe (1 µM final)[1]

  • This compound (various concentrations)[1][2][3][7][9][5][6]

Steps:

  • Pre-incubation: Incubate proteome (50 µL) with this compound (or DMSO control) for 30 min at 37°C.

  • Labeling: Add FP-Rh (1 µL of 50 µM stock) to reach 1 µM final concentration.

  • Reaction: Incubate for 30 min at room temperature in the dark.

  • Quench: Add SDS-PAGE loading buffer and boil for 5 min.

  • Resolve: Run on SDS-PAGE gel.

  • Image: Scan using a flatbed fluorescence scanner.

    • Success Criteria: Disappearance of the ~63 kDa band (FAAH) and ~33 kDa band (MAGL) in this compound treated lanes compared to control.[1]

Figure 2: ABPP Validation Workflow

ABPP_Workflow Step1 Tissue Homogenization (Brain/Peripheral Tissue) Step2 Incubate with this compound (30 min @ 37°C) Step1->Step2 Step3 Add FP-Rh Probe (Targets Active Serine Hydrolases) Step2->Step3 Step4 SDS-PAGE Separation Step3->Step4 Step5 Fluorescence Scanning Step4->Step5 Result Data Output: Loss of Fluorescent Bands at 63kDa (FAAH) & 33kDa (MAGL) Step5->Result

Caption: Workflow for verifying this compound target engagement. The probe only binds active enzymes; this compound pretreatment blocks probe binding, erasing the band.[1]

Therapeutic Applications & Data Interpretation

Behavioral Phenotypes (The "Tetrad")

Unlike selective inhibitors (URB597 for FAAH or JZL184 for MAGL), this compound induces the full spectrum of cannabinoid effects in mice at doses


 20 mg/kg i.p.[1]
AssayEffect of this compoundMechanism
Analgesia (Tail Immersion) Potent antinociceptionCB1 (primary) & CB2
Locomotion (Open Field) Hypomotility (Sedation)CB1
Catalepsy (Bar Test) Significant catalepsyCB1 (Synergistic AEA/2-AG)
Hypothermia Rectal temp drop (~3-5°C)CB1

Key Insight: The emergence of catalepsy and hypothermia with this compound (which is absent in selective FAAH inhibition) confirms that simultaneous blockade of AEA and 2-AG degradation is required to breach the threshold for these specific CB1-mediated behaviors [1].[1]

Pain Management

This compound shows superior efficacy in inflammatory (CFA) and neuropathic (CCI) pain models compared to selective inhibitors.[1] It reduces allodynia at doses (e.g., ~5-10 mg/kg) that may be sub-threshold for severe cataleptic side effects, suggesting a potential therapeutic window [2].[1]

Safety & Toxicology

  • Catalepsy: At high doses (>20 mg/kg in mice), this compound causes immobility.[1] This is a specific on-target effect (CB1 activation), not generalized toxicity.[1]

  • Cross-Reactivity:

    • ABHD6: this compound inhibits ABHD6.[1][7][9][6] If your study requires precise isolation of MAGL/FAAH effects without ABHD6 involvement, controls using selective ABHD6 inhibitors (e.g., WWL70) may be necessary.[1]

    • NTE: this compound was designed to avoid NTE inhibition (IC50 > 5 µM).[1][7] This is a significant safety improvement over early organophosphate inhibitors, reducing the risk of delayed neuropathy [1].[1]

References

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][10] Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[1]

    • [1]

  • Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1] British Journal of Pharmacology, 171(23), 5225–5236.[1]

    • [1]

  • Tocris Bioscience.

  • Cayman Chemical. This compound Product Insert.

Sources

Executive Summary: The Dual-Inhibition Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: JZL 195 for Studying Endocannabinoid Crosstalk

The endocannabinoid system (ECS) operates through two primary signaling lipids: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1][2] Historically, research relied on selective inhibitors—such as URB597 for Fatty Acid Amide Hydrolase (FAAH) or JZL184 for Monoacylglycerol Lipase (MAGL)—to dissect the individual contributions of these lipids.[2] However, these selective tools revealed a compensatory redundancy: blocking one pathway often fails to recapitulate the full spectrum of cannabinoid receptor (CB1) activation observed with direct agonists like


-THC.

This compound represents a critical evolution in ECS pharmacology. As a potent, dual-action inhibitor of both FAAH and MAGL, it bypasses the system's inherent metabolic redundancy. This guide details the technical application of this compound to study endocannabinoid crosstalk —the synergistic interplay where simultaneous elevation of AEA and 2-AG breaches physiological signaling thresholds, unmasking behavioral and physiological responses (e.g., the "tetrad" effects) that remain dormant under single-pathway inhibition.

Mechanistic Foundation & Pharmacological Profile

This compound (4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate) is a covalent inhibitor that carbamylates the catalytic serine nucleophiles of both FAAH and MAGL.

Selectivity and Potency

Unlike non-selective organophosphates, this compound is highly selective for the endocannabinoid hydrolases over other brain serine hydrolases (with the exception of ABHD6 at high concentrations).

Target EnzymeFunctionThis compound IC

(nM)
Selective Counterpart
FAAH Degrades Anandamide (AEA)2 nM PF-3845 / URB597
MAGL Degrades 2-Arachidonoylglycerol (2-AG)4 nM JZL184 / MJN110
ABHD6 Minor 2-AG hydrolysis~10-50 nMWWL70
The Crosstalk Mechanism

The ECS utilizes a "fail-safe" mechanism. Inhibition of FAAH alone raises AEA but produces only analgesia and anxiolysis without catalepsy. Inhibition of MAGL alone raises 2-AG, producing analgesia but limited hypomotility. This compound demonstrates that crosstalk exists: the system requires simultaneous saturation of both ligand pools to trigger full CB1 desensitization and the complete behavioral tetrad (analgesia, hypothermia, catalepsy, hypomotility).

Figure 1: Dual Blockade and Metabolic Crosstalk This diagram illustrates how this compound interrupts both degradation pathways, leading to a "flood" of ligands that prevents compensatory shunting.

ECS_Crosstalk cluster_0 Lipid Precursors cluster_3 Metabolites (Inactive) NAPE NAPE AEA Anandamide (AEA) NAPE->AEA Synthesis DAG DAG AG2 2-AG DAG->AG2 Synthesis FAAH FAAH AEA->FAAH Substrate CB1 CB1 Receptor Activation AEA->CB1 Partial Agonism MAGL MAGL AG2->MAGL Substrate AG2->CB1 Full Agonism AA Arachidonic Acid FAAH->AA Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine MAGL->AA Hydrolysis Glycerol Glycerol MAGL->Glycerol JZL This compound (Dual Inhibitor) JZL->FAAH Inhibits (IC50: 2nM) JZL->MAGL Inhibits (IC50: 4nM)

Caption: this compound simultaneously blocks FAAH and MAGL, preventing the breakdown of AEA and 2-AG into Arachidonic Acid, thereby driving supra-physiological activation of CB1 receptors.

Experimental Framework

To rigorously study endocannabinoid crosstalk using this compound, researchers must validate target engagement and quantify lipid levels.

Protocol: Vehicle Formulation & In Vivo Administration

This compound is highly lipophilic (cLogP ~5.5), making solubility a primary technical challenge. Improper formulation leads to precipitation and erratic bioavailability.

Recommended Vehicle (Emulsion Method):

  • Stock: Dissolve this compound in DMSO (Max solubility ~20 mg/mL).

  • Vehicle Mix: 1 part Ethanol : 1 part Emulphor (or Tween-80) : 18 parts Saline.

  • Preparation:

    • Vortex this compound in the Ethanol/Emulphor mixture first to ensure complete solubilization.

    • Slowly add Saline while vortexing to create a stable suspension/emulsion.

    • Alternative: 15% DMSO, 5% Tween-80, 80% Saline (requires sonication).

Dosing Regimens (Mouse):

  • Analgesia Studies: 10–20 mg/kg (i.p.).

  • Full Tetrad (Crosstalk) Studies: 30–40 mg/kg (i.p.).

  • Time Course: Peak brain levels of AEA/2-AG occur at 2–4 hours post-injection.

Protocol: Activity-Based Protein Profiling (ABPP)

Why: To prove that the observed effects are due to FAAH/MAGL inhibition and not off-target toxicity.

  • Harvest Tissue: Brain/Liver homogenates 2-4 hours post-dosing.

  • Probe: Incubate proteome with Fluorophosphonate-Rhodamine (FP-Rh, 1 µM).

  • Analysis: SDS-PAGE followed by fluorescence scanning.

  • Result: this compound treated samples will show a complete disappearance of the 60 kDa (FAAH) and 33 kDa (MAGL) bands compared to vehicle.

Protocol: LC-MS/MS Lipid Quantification

Why: To quantify the "Crosstalk" magnitude (the fold-change in lipids).

  • Extraction: Dounce homogenize tissue in 2:1:1 Chloroform:Methanol:Tris-Buffer (pH 8.0). Include deuterated standards (d4-AEA, d5-2-AG).

  • Separation: Organic phase extraction.

  • LC-MS: Target AEA (m/z 348 -> 62) and 2-AG (m/z 379 -> 287).

  • Expectation:

    • Vehicle: AEA ~50 pmol/g; 2-AG ~5-10 nmol/g.

    • This compound: AEA >500 pmol/g (10x); 2-AG >50 nmol/g (5-10x).

Deciphering the Crosstalk: The Threshold Model

The scientific value of this compound lies in its ability to test the "Cannabinoid Threshold Hypothesis."

  • Scenario A (Selective FAAH Inhibition): AEA rises.[1][2][3] CB1 occupancy increases but remains below the threshold for motor impairment. 2-AG levels remain normal, maintaining basal tone.

  • Scenario B (Selective MAGL Inhibition): 2-AG rises. Significant CB1 activation occurs, but AEA hydrolysis (via FAAH) remains active, preventing "spillover" signaling.

  • Scenario C (this compound Dual Inhibition): Both degradation gates are closed. The total endocannabinoid load (Tone

    
    ) exceeds the desensitization threshold of CB1 receptors in the basal ganglia and cerebellum.
    

Figure 2: The Crosstalk Threshold Logic This decision tree visualizes why this compound is unique in eliciting "Tetrad" behaviors compared to selective inhibitors.

Crosstalk_Threshold Input_Control Vehicle State_Basal Basal AEA / 2-AG Input_Control->State_Basal Input_FAAH FAAH Inhibitor (e.g., PF-3845) State_HighAEA High AEA Normal 2-AG Input_FAAH->State_HighAEA Input_MAGL MAGL Inhibitor (e.g., JZL184) State_High2AG Normal AEA High 2-AG Input_MAGL->State_High2AG Input_Dual Dual Inhibitor (this compound) State_Flood High AEA + High 2-AG (Synergistic Load) Input_Dual->State_Flood Threshold_Low CB1 Activation: < 30% Occupancy State_Basal->Threshold_Low State_HighAEA->State_Flood This compound adds MAGL Blockade Threshold_Med CB1 Activation: ~50% Occupancy State_HighAEA->Threshold_Med State_High2AG->State_Flood This compound adds FAAH Blockade State_High2AG->Threshold_Med Threshold_High CB1 Activation: > 80% Occupancy State_Flood->Threshold_High Out_None No Behavior Change Threshold_Low->Out_None Out_Pain Analgesia Only Threshold_Med->Out_Pain Threshold_Med->Out_Pain Out_Tetrad Full Tetrad: Analgesia + Catalepsy + Hypothermia Threshold_High->Out_Tetrad

Caption: The "Threshold Model" shows that only this compound generates sufficient endocannabinoid load to trigger the full behavioral tetrad, confirming functional crosstalk.

Summary of Key Data Points

ParameterValue / ObservationReference
IC50 (FAAH) 2 nM[Long et al., 2009]
IC50 (MAGL) 4 nM[Long et al., 2009]
Brain AEA Increase ~10-fold (at 40 mg/kg)[Long et al., 2009]
Brain 2-AG Increase ~5-10-fold (at 40 mg/kg)[Long et al., 2009]
Behavioral Effect Full Tetrad (Analgesia, Catalepsy, Hypothermia, Hypomotility)[Long et al., 2009]
Off-Targets ABHD6 (at >50 nM), NTE (weakly at high doses)[Long et al., 2009]

References

  • Long, J. Z., Nomura, D. K., Vann, R. E., Walentiny, D. M., Booker, L., Jin, X., ...[4] & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[5] Proceedings of the National Academy of Sciences, 106(48), 20270-20275.

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44.[4]

  • Anderson, W. B., & Vaughan, C. W. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[4] British Journal of Pharmacology, 171(2), 527-539.

  • Seillier, A., Martinez, A., & Giuffrida, A. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 342-351.

Sources

Methodological & Application

Application Note: Optimizing Dual Endocannabinoid Inhibition with JZL 195 in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Inhibition Paradigm

JZL 195 is a potent, selective, and efficacious dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1][2][3][4][5][6] Unlike selective inhibitors (e.g., PF-3845 for FAAH or JZL 184 for MAGL), this compound simultaneously elevates brain levels of the two primary endocannabinoids: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1][2][4]

This "full panic" activation of the endocannabinoid system presents a unique pharmacological profile. While it offers superior analgesic efficacy compared to selective inhibitors, it also carries a narrower therapeutic window regarding cannabimimetic side effects (catalepsy, hypomotility) typically associated with direct CB1 receptor agonists like THC.[1][2]

Mechanistic Pathway

The following diagram illustrates the dual blockade mechanism of this compound, contrasting it with natural degradation pathways.

JZL195_Mechanism cluster_lipids Endocannabinoid Signaling AEA Anandamide (AEA) CB1 CB1 Receptor (Activation) AEA->CB1  Signaling   FAAH FAAH Enzyme AEA->FAAH  Degradation   2 2 AG 2-Arachidonoylglycerol (2-AG) AG->CB1 MAGL MAGL Enzyme AG->MAGL  Degradation   Metabolites Inactive Metabolites (AA + Ethanolamine/Glycerol) FAAH->Metabolites MAGL->Metabolites JZL195 This compound (Dual Inhibitor) JZL195->FAAH  Inhibits (IC50 ~2nM)   JZL195->MAGL  Inhibits (IC50 ~4nM)  

Figure 1: Mechanism of Action.[1][2][4][5][7][8] this compound prevents the hydrolysis of AEA and 2-AG by blocking FAAH and MAGL, resulting in sustained CB1 receptor activation.[1][2][4]

Formulation & Solubility

Critical Warning: this compound is highly lipophilic and practically insoluble in water.[1][2] Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic data and "false negative" behavioral results.[1][2]

Vehicle Options

Choose the vehicle based on your study duration and available reagents.[1][2]

ComponentVehicle A (Standard/Emulphor) Vehicle B (PEG/Tween)
Primary Solvent Ethanol (1 part)DMSO (1 part)
Surfactant Emulphor (Alkamuls EL-620) (1 part)Tween-80 (1 part)
Diluent Sterile Saline (18 parts)PEG-300 (4 parts) + Saline (14 parts)
Stability Prepare fresh dailyStable for ~48h at 4°C
Viscosity LowMedium
Protocol 1: Preparation of 2 mg/mL Stock (Vehicle A)

Target Concentration: 2 mg/mL (allows 10 mL/kg injection volume for a 20 mg/kg dose).[1][2]

  • Weighing: Weigh the required amount of this compound powder.

  • Primary Dissolution: Add Ethanol (1 volume equivalent) directly to the powder.[1][2] Vortex vigorously until fully dissolved.[1][2] Do not proceed until clear.

  • Surfactant Addition: Add Emulphor (1 volume equivalent). Vortex for 30 seconds.[2]

  • Aqueous Phase: Slowly add Sterile Saline (18 volumes) while vortexing.

    • Tip: Add saline in steps (e.g., 20% at a time) to prevent "crashing out."[1][2]

  • Sonication: Sonicate the final emulsion for 10–15 minutes until a uniform, milky suspension is achieved.

Dosage Guidelines for Mouse Studies

The effects of this compound are dose-dependent.[1][2][3][4][6][9][10] You must select a dose that targets your specific phenotype without inducing the "Tetrad" of cannabimimetic side effects (catalepsy, hypothermia, hypomotility) unless that is the study goal.[1][2]

Therapeutic Window (C57BL/6 Mice)[1][2][7][10]
Dose (i.p.)Primary EffectBehavioral Phenotype
< 5 mg/kg Sub-thresholdMinimal analgesic or behavioral changes.[1][2][4]
10 – 18 mg/kg Analgesia (Optimal) Significant reduction in allodynia/hyperalgesia.[1][2] Minimal motor impairment.
20 mg/kg Transition ZoneMaximal analgesia.[1][2] Mild sedation or hypomotility may appear.[1][2]
30 – 40 mg/kg Cannabimimetic "Tetrad" effects visible: Catalepsy, profound hypomotility, hypothermia.[1][2]

Key Insight: The ED50 for analgesia (approx. 2–5 mg/kg) is roughly 4-fold lower than the ED50 for side effects (approx. 10–20 mg/kg).[1][2] We recommend 18–20 mg/kg i.p. for maximal therapeutic efficacy in pain models, but 10 mg/kg if motor coordination is critical to the assay (e.g., Rotarod).[1][2]

Experimental Workflow

Protocol 2: In Vivo Administration & Assessment

Route: Intraperitoneal (i.p.) injection is the standard route for consistent pharmacokinetics.[1][2]

Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing Prep Formulate this compound (Fresh) Acclim Acclimate Mice (1 hour) Prep->Acclim Inject i.p. Injection (10-20 mg/kg) Acclim->Inject Wait Wait 2-4 Hours (Peak Effect) Inject->Wait Behavior Behavioral Assays (Von Frey / Tetrad) Wait->Behavior Tissue Tissue Collection (Flash Freeze) Behavior->Tissue

Figure 2: Experimental Timeline.[1][2] Note the 2-4 hour wait time for peak brain endocannabinoid levels.[1][2][3]

Step-by-Step Procedure
  • Baseline: Measure baseline behavioral thresholds (e.g., Von Frey filaments for mechanical allodynia) 24 hours prior to testing.[1][2]

  • Administration: Inject mice i.p. with this compound or Vehicle.

    • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1][2]

  • Latency: Wait 2 hours .

    • Reasoning: While enzyme inhibition is rapid, peak brain accumulation of AEA and 2-AG occurs between 2 and 4 hours post-injection.[1][2][3]

  • Testing: Perform behavioral assays.

    • Sequence: If performing the Tetrad test, follow this order to minimize stress interference: Rectal Temp → Catalepsy (Bar test) → Locomotion → Nociception.[1][2]

  • Tissue Collection (Optional): If validating inhibition, sacrifice animals immediately after testing. Flash freeze brain tissue in liquid nitrogen for LC-MS/MS analysis of lipid levels.

Validation Criteria (Self-Check)

To ensure your protocol is working:

  • Positive Control: A group treated with WIN 55,212-2 (CB1 agonist) should show full tetrad effects.[1][2]

  • Negative Control: Vehicle group must show no sedation.

  • Reversal: Pre-treatment with Rimonabant (SR141716, 3 mg/kg) should abolish this compound effects, confirming CB1 receptor mediation.[1][2]

References

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][2] Proceedings of the National Academy of Sciences (PNAS).[1][2] [1][2]

    • Seminal paper defining this compound synthesis, IC50 values, and in vivo characteriz
  • Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1][2] British Journal of Pharmacology.[1][2]

    • Establishes the dose-response separation between analgesia and side effects.
  • MedChemExpress. this compound Product Protocol and Solubility Guide.[1][2]

    • Source for solubility data and vehicle formul
  • Tocris Bioscience. this compound Technical Data Sheet.[1][2]

    • Verification of enzyme inhibition constants (IC50).

Sources

JZL195 Application Notes and Protocols for Rat Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers

These application notes provide a detailed guide for the use of JZL195 in preclinical rat studies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to ensure experimental success and data integrity.

Introduction: The Scientific Rationale for JZL195

JZL195 is a potent and irreversible dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] FAAH is the primary enzyme that hydrolyzes anandamide (AEA), while MAGL is the main enzyme for the degradation of 2-arachidonoylglycerol (2-AG). By inhibiting both enzymes, JZL195 produces a robust and sustained elevation of both AEA and 2-AG levels in the brain and peripheral tissues.[1][2][3] This simultaneous augmentation of two major endocannabinoid signaling pathways makes JZL195 a powerful tool to investigate the therapeutic potential of the endocannabinoid system in a variety of physiological and pathological conditions.

The dual inhibition strategy of JZL195 offers a distinct advantage over selective inhibitors of either FAAH or MAGL alone. While selective inhibitors have demonstrated efficacy in certain models, they often produce a less pronounced effect on the overall endocannabinoid tone. JZL195, by contrast, elicits a broader spectrum of cannabinoid-like effects, providing a more comprehensive potentiation of endocannabinoid signaling.[3][4] This makes it a valuable pharmacological agent for studying conditions such as neuropathic pain, anxiety, and neurodegenerative diseases.[3][4]

Mechanism of Action of JZL195

JZL195_Mechanism cluster_ECS Endocannabinoid System JZL195 JZL195 FAAH FAAH JZL195->FAAH Inhibits MAGL MAGL JZL195->MAGL Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Degrades CB1R CB1/CB2 Receptors AEA->CB1R Activates TwoAG->CB1R Activates Effects Physiological Effects CB1R->Effects

Caption: Mechanism of JZL195 as a dual inhibitor of FAAH and MAGL.

Dosage and Administration in Rat Studies

The selection of an appropriate dosage of JZL195 is critical for the successful outcome of any preclinical study. The effective dose can vary depending on the research question, the rat strain, and the desired duration of action. Based on published literature, a range of doses has been effectively used in rats.

Dosage Summary Table
Dose (mg/kg, i.p.)Rat StrainKey FindingsReference
1, 10, 100Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto (WKY)Dose-dependent hypotensive and bradycardic responses in SHR.[5]
10SHR and WKYChronic administration for 14 days prevented the progression of hypertension in SHR.[5]
5, 15, 30Wistar ratsDose-dependent effects on motor activity; significant increases in brain AEA and 2-AG levels at 15 and 30 mg/kg.[6][7][8]

Expert Insight: For initial studies exploring the general effects of enhanced endocannabinoid tone, a dose of 10-15 mg/kg i.p. is a well-supported starting point. To investigate dose-dependent effects, a range of 5, 15, and 30 mg/kg i.p. is recommended. For studies requiring a maximal effect, doses up to 40 mg/kg have been used, though careful monitoring for potential side effects is crucial.

Detailed Experimental Protocols

Preparation of JZL195 for Injection

The solubility of JZL195 is a key consideration for in vivo studies. It is practically insoluble in aqueous solutions and requires a specific vehicle for proper suspension and administration.

Recommended Vehicle Formulations:

  • Vehicle 1 (Ethanol, Tween-80, Saline): A commonly used vehicle consists of ethanol, Tween-80, and 0.9% saline.[5]

    • Ratio: 3:1:16 (Ethanol:Tween-80:Saline)[5]

  • Vehicle 2 (Tween-80, PEG, Saline): Another effective vehicle is a mixture of Tween-80, polyethylene glycol (PEG), and saline.[6]

    • Ratio: 10:10:80 (Tween-80:PEG:Saline)[6]

Step-by-Step Preparation Protocol (Vehicle 1):

  • Weighing: Accurately weigh the required amount of JZL195.

  • Initial Dissolution: Dissolve the JZL195 powder in 100% ethanol.

  • Addition of Surfactant: Add Tween-80 to the ethanol-JZL195 solution and mix thoroughly.

  • Final Suspension: Gradually add 0.9% saline to the mixture while vortexing or sonicating to form a stable, milky suspension.[5]

  • Volume Adjustment: Adjust the final volume with 0.9% saline to achieve the desired final concentration. The administration volume is typically 1 mL/kg.[5]

Self-Validation Check: A properly prepared solution should appear as a homogenous milky suspension. If precipitation occurs, gentle warming and further sonication may be required. Always prepare the solution fresh on the day of the experiment.

Administration Protocol

Route of Administration: Intraperitoneal (i.p.) injection is the most common and well-documented route for JZL195 administration in rats.[5][6]

Experimental Workflow:

JZL195_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh JZL195 C Dissolve & Suspend JZL195 A->C B Prepare Vehicle (e.g., Ethanol:Tween-80:Saline) B->C E Administer JZL195 (i.p.) C->E D Habituate Rat D->E F Behavioral Testing E->F G Tissue Collection (e.g., Brain, Blood) F->G H Biochemical Analysis (e.g., LC-MS/MS for Endocannabinoids) G->H

Caption: A typical experimental workflow for a JZL195 rat study.

Detailed Steps:

  • Animal Habituation: Allow rats to acclimate to the experimental room for at least 1 hour before injection.[7]

  • Injection: Administer the prepared JZL195 suspension or vehicle control via intraperitoneal injection.

  • Timing of Assessments: The timing of behavioral or physiological assessments post-injection is critical. Peak brain levels of endocannabinoids are typically observed 2-4 hours after JZL195 administration.[5] However, significant inhibition of FAAH and MAGL can persist for up to 24 hours.[5] For acute studies, a time point of 1-2 hours post-injection is often used for behavioral testing.[3]

  • Chronic Studies: For chronic administration, JZL195 is typically administered once daily.[5]

Pharmacokinetics and Pharmacodynamics

  • Onset and Duration: JZL195 rapidly crosses the blood-brain barrier and produces a significant elevation in brain endocannabinoid levels.[5] While peak effects on endocannabinoid levels are seen within a few hours, the inhibition of FAAH and MAGL is long-lasting.[5]

  • Effects on Endocannabinoid Levels: Administration of JZL195 at doses of 15 and 30 mg/kg in rats has been shown to cause a 4.5 to 7-fold increase in 2-AG levels and a significant increase in AEA levels in various brain regions, including the nucleus accumbens, caudate-putamen, hippocampus, and prefrontal cortex.[7]

  • Behavioral Effects: In rats, JZL195 has been shown to induce hypomotility, which is correlated with the increases in brain endocannabinoid levels.[7] In models of hypertension, it can produce hypotensive effects.[5]

Troubleshooting and Expert Recommendations

  • Vehicle Controls: It is imperative to include a vehicle-treated control group in all experiments, as the vehicle components themselves can have biological effects.

  • Side Effects: At higher doses, JZL195 can induce cannabinoid-like side effects such as motor incoordination and catalepsy. It is important to carefully observe the animals for any adverse effects.

  • Data Interpretation: The dual-inhibitory nature of JZL195 means that observed effects are due to the combined elevation of both AEA and 2-AG. Dissecting the relative contribution of each endocannabinoid may require further experiments with selective inhibitors or receptor antagonists.

References

  • Gaszner, B., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. MDPI. Available at: [Link]

  • Adamson Barnes, N. S., et al. (2016). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 173(1), 77–87. Available at: [Link]

  • Torella, M., et al. (2021). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. International Journal of Molecular Sciences, 22(19), 10397. Available at: [Link]

  • Adamson Barnes, N. S., et al. (2016). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British Journal of Pharmacology, 173(1), 77-87. Available at: [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 153-159. Available at: [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153–159. Available at: [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153–159. Available at: [Link]

Sources

Application Note: Preparation and Administration of JZL 195 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

JZL 195 is a potent, selective, and efficacious dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .[1][2][3] By simultaneously blocking these two enzymes, this compound drives a supraphysiological accumulation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the brain and periphery.[1]

The Challenge: this compound is a highly lipophilic carbamate (LogP ~4-5) with negligible aqueous solubility.[1] Improper formulation leads to compound precipitation upon contact with physiological saline, resulting in erratic bioavailability, intraperitoneal irritation, and "silent" experimental failure.[1]

The Solution: This guide provides a validated 1:1:18 vehicle protocol (Ethanol:Kolliphor:Saline) and a DMSO-based alternative , ensuring stable emulsions suitable for intraperitoneal (i.p.) administration in rodents.[1]

Mechanism of Action

This compound acts as a covalent inhibitor.[1][4] It carbamylates the catalytic serine nucleophiles of FAAH and MAGL, irreversibly inactivating them.[1] This dual blockade produces antinociceptive, anxiolytic, and anti-inflammatory effects distinct from selective inhibitors (like URB597 or JZL184).[1]

MOA cluster_enzymes Degradation Pathways FAAH FAAH Enzyme Metabolites Inactive Metabolites (AA + Glycerol/EtAm) FAAH->Metabolites MAGL MAGL Enzyme MAGL->Metabolites JZL This compound (Inhibitor) JZL->FAAH Covalent Inhibition JZL->MAGL Covalent Inhibition AEA_Pre Anandamide (AEA) AEA_Pre->FAAH Hydrolysis Effects CB1 / CB2 Receptor Hyper-Activation AEA_Pre->Effects Accumulation AG_Pre 2-Arachidonoyl glycerol (2-AG) AG_Pre->MAGL Hydrolysis AG_Pre->Effects Accumulation

Figure 1: Dual inhibition mechanism.[1] this compound blocks degradation, causing AEA/2-AG accumulation.[1]

Material Specifications & Handling

ParameterSpecificationNotes
Chemical Name This compound(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Molecular Weight 433.46 g/mol Use this for Molarity calculations.[1][2][5][6]
Solubility (DMSO) ~20 mg/mLSoluble.[1][5] Stock solutions recommended here.
Solubility (Ethanol) ~10 mg/mLSoluble.[1]
Solubility (Water) < 0.1 mg/mLInsoluble. Requires surfactant/co-solvent.[1]
Storage (Solid) -20°CProtect from moisture.[1]
Storage (Stock) -80°CDMSO stocks stable for ~6 months.[1]

Safety Note: this compound is a potent bioactive compound.[1] Wear PPE (gloves, lab coat, goggles) to prevent absorption.[1]

Vehicle Selection Strategy

Two primary vehicle systems are validated for this compound.[1][7][8][9]

System A: The "1:1:18" Standard (Recommended)

This is the classic lipophilic vehicle used in the original characterization studies (Long et al., 2009).[1] It creates a stable emulsion.[1]

  • Composition: Ethanol : Kolliphor EL : Saline (1 : 1 : 18).[1]

  • Pros: High drug load capacity; widely cited; stable emulsion.[1]

  • Cons: Kolliphor EL (formerly Emulphor/Cremophor) can cause hypersensitivity in rare cases; Ethanol content (5%) can be sedative if volume is too high.[1]

System B: The DMSO/Tween Alternative

Useful if Kolliphor EL is unavailable or if the animal model is sensitive to ethanol.[1]

  • Composition: 15% DMSO : 5% Tween-80 : 80% Saline (or PBS).[1]

  • Pros: Easy to prepare; DMSO is a universal solvent.[1]

  • Cons: High DMSO content (15%) can be irritating; potential for precipitation if mixed too quickly.[1]

Detailed Protocol: Preparation for Injection (System A)

Target Dose: 20 mg/kg (Mouse) Injection Volume: 10 mL/kg (standard for mice) Target Concentration: 2 mg/mL[1]

Reagents Required
  • This compound (Solid)

  • Ethanol (Absolute, 200 proof)

  • Kolliphor EL (CAS: 61791-12-6) - Note: Often sold as Cremophor EL or Polyoxyl 35 Castor Oil.[1]

  • Sterile Saline (0.9% NaCl)

Step-by-Step Workflow
Step 1: Calculate Requirements
  • Example: You need to inject 5 mice (25g each).[1] Total mass = 125g.[1]

  • Total Drug needed = 125g * 20 mg/kg = 2.5 mg.[1]

  • Prepare excess (e.g., for 10 mice) to account for dead volume.[1] Let's prepare 2 mL of solution at 2 mg/mL .

  • Total this compound required: 4 mg.[1]

Step 2: Primary Solubilization (The Organic Phase) [1]
  • Weigh 4.0 mg of this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Add 100 µL of Ethanol .

  • Vortex vigorously until the solid is completely dissolved.[1] The solution must be clear.

    • Critical: If particles remain, sonicate for 10-20 seconds.[1] Do not proceed until dissolved.

Step 3: Surfactant Integration [1]
  • Add 100 µL of Kolliphor EL to the Ethanol/Drug mix.[1]

  • Vortex vigorously for 30 seconds.

  • Result: You now have 200 µL of a viscous, clear "pre-mix" (Ratio 1:1).[1]

Step 4: Aqueous Phase Emulsification (The "Crash" Prevention) [1]
  • Measure 1.8 mL of Sterile Saline .

  • Crucial Technique: Add the saline slowly (dropwise or in 200 µL increments) to the pre-mix while vortexing.

    • Do not dump the pre-mix into the saline.[1] Add Saline TO the pre-mix.[1]

  • The solution will turn into a milky white emulsion . This is normal.

  • Vortex for 1 minute to ensure homogeneity.

Step 5: Final Check
  • Inspect for large crystals or precipitate at the bottom.[1] A fine, milky suspension is acceptable.[1] Large flakes indicate failure (start over).[1]

  • Usage: Inject within 30-60 minutes of preparation. Do not store the final emulsion.[1]

Protocol Start Start: Weigh this compound (e.g., 4 mg) Step1 Dissolve in Ethanol (1 Part / 100 µL) Vortex to Clear Solution Start->Step1 Step2 Add Kolliphor EL (1 Part / 100 µL) Vortex 30s Step1->Step2 Step3 Add Saline (18 Parts / 1.8 mL) SLOWLY while Vortexing Step2->Step3 1:1 Mix Result Final Formulation (Milky Emulsion) 2 mg/mL Step3->Result

Figure 2: The "1:1:18" formulation workflow. Slow saline addition is critical.[1]

Dosing Guidelines & In Vivo Considerations

Recommended Dosages
SpeciesRouteDose RangeEfficacy Notes
Mouse i.p.20 mg/kg Standard dose.[1][7][10] Max AEA/2-AG elevation achieved at 2-4 hours.[1][10]
Mouse i.p.40 mg/kgHigh dose.[1] May cause catalepsy/sedation (CB1 mediated).[1]
Rat i.p.10 - 15 mg/kg Equivalent to ~20 mg/kg in mice due to metabolic scaling.[1]
Pharmacokinetics (PK)
  • Onset: Rapid inhibition of enzymes occurs within 1 hour .[1]

  • Peak Effect: Maximal brain endocannabinoid levels typically observed at 2–4 hours post-injection.[1][10]

  • Duration: Inhibition can last >10 hours; however, behavioral effects often peak early.[1]

  • Control Groups: Always run a vehicle control group (1:1:18 Ethanol:Kolliphor:Saline) as the vehicle itself can induce mild stress or behavioral changes.[1]

Troubleshooting
  • Precipitation: If the solution crashes out upon adding saline, the saline was likely added too fast or the initial ethanol dissolution was incomplete.[1]

  • Viscosity: Kolliphor EL is very viscous.[1] Cut the pipette tip to ensure accurate pipetting, or use a positive displacement pipette.[1]

References

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ...[1] & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[1] Nature Chemical Biology, 5(1), 37-44.[1] Link

  • Long, J. Z., Nomura, D. K., & Cravatt, B. F. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism.[1] Chemistry & Biology, 16(7), 744-753.[1] Link

  • Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1][2] British Journal of Pharmacology, 171(20), 4675-4689.[1] Link[1]

  • Aliczki, M., et al. (2015). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184.[1] Pharmacology Biochemistry and Behavior, 136, 1-8.[1] Link

  • Tocris Bioscience. this compound Technical Data Sheet. Link

Sources

JZL195: A Comprehensive Guide to Solubility and Application for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility characteristics and practical application of JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This guide is designed to provide both the technical data and the experiential insights necessary for the successful use of JZL195 in a laboratory setting.

Introduction to JZL195: A Dual Endocannabinoid Modulator

JZL195 (4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester) is a powerful pharmacological tool for studying the endocannabinoid system. It potently inhibits both FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[1]. With IC₅₀ values in the low nanomolar range for both enzymes (2 nM for FAAH and 4 nM for MAGL), JZL195 effectively elevates the levels of both AEA and 2-AG in vivo[1]. This dual inhibition allows for the exploration of the synergistic effects of these two key endocannabinoids in various physiological and pathological processes, including pain, inflammation, and neurological disorders.

Understanding the Solubility of JZL195: A Key to Experimental Success

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability in both in vitro and in vivo experiments. JZL195, like many small molecule inhibitors, presents specific solubility challenges that must be addressed to ensure accurate and reproducible results.

Quantitative Solubility Data

The solubility of JZL195 has been determined in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 21.6750

This data is based on a molecular weight of 433.46 g/mol for JZL195. It is important to note that batch-specific molecular weights may vary, which can affect the precise solvent volumes required for preparing stock solutions.

Qualitative Solubility in Other Solvents
  • Ethanol: JZL195 is often formulated for in vivo studies using a combination of ethanol, a surfactant like Tween-80 or Alkamuls-620, and saline. This indicates that ethanol can serve as a co-solvent to aid in the dissolution of JZL195, though it is unlikely to be soluble at high concentrations in ethanol alone.

  • Aqueous Solutions: JZL195 exhibits poor solubility in aqueous buffers. Direct dissolution in saline or cell culture media is not recommended and will likely result in precipitation. The use of co-solvents and surfactants is essential for preparing aqueous-based working solutions.

  • Other Organic Solvents: While not explicitly documented, based on its chemical structure, JZL195 may have some solubility in other polar aprotic solvents like dimethylformamide (DMF). However, empirical testing is recommended before use.

The causality behind these solubility characteristics lies in the chemical structure of JZL195. Its relatively large, non-polar aromatic regions contribute to its poor aqueous solubility, while the presence of polar functional groups allows for dissolution in strong organic solvents like DMSO.

Protocols for the Preparation of JZL195 Solutions

The following protocols are designed to provide a reliable and reproducible method for preparing JZL195 solutions for both in vitro and in vivo applications. The key to success is to first create a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration.

Protocol 1: Preparation of a High-Concentration JZL195 Stock Solution in DMSO

This protocol details the preparation of a 50 mM stock solution of JZL195 in DMSO, which is a common starting point for most experimental applications.

Materials:

  • JZL195 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-weigh JZL195: Accurately weigh the desired amount of JZL195 powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 21.67 mg of JZL195 (assuming a molecular weight of 433.46 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the JZL195 powder.

  • Dissolve: Vortex the solution vigorously until the JZL195 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution, but avoid excessive heat.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

Self-Validation: A clear, particle-free solution after vortexing and warming (if necessary) is the primary indicator of successful solubilization. If precipitation is observed, ensure the calculations are correct and that the DMSO is of high purity and anhydrous.

Protocol 2: Preparation of JZL195 Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Materials:

  • JZL195 stock solution in DMSO (from Protocol 1)

  • Appropriate aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Serial Dilution: Perform a serial dilution of the JZL195 stock solution in the desired aqueous buffer or medium to achieve the final working concentration.

  • Vortexing/Mixing: Gently vortex or mix the solution after each dilution step to ensure homogeneity.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level of your specific assay. If necessary, prepare a vehicle control with the same final concentration of DMSO.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment to ensure stability and prevent precipitation.

Self-Validation: Observe the working solution for any signs of precipitation after dilution. A slight cloudiness may indicate that the solubility limit in the aqueous medium has been exceeded. If this occurs, consider lowering the final concentration of JZL195 or increasing the percentage of a co-solvent if the experimental system allows.

Protocol 3: Preparation of JZL195 Formulation for In Vivo Administration

JZL195 is poorly soluble in aqueous solutions, necessitating the use of a vehicle for in vivo administration. The following is an example of a commonly used vehicle formulation.

Materials:

  • JZL195 powder

  • Ethanol (anhydrous)

  • Tween-80 (or other suitable surfactant)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Sonicator (optional)

Vehicle Formulation Example (e.g., for a 1:1:18 ratio of Ethanol:Tween-80:Saline):

  • Dissolve JZL195 in Ethanol: Dissolve the required amount of JZL195 in ethanol. For example, for a final dosing solution of 10 mg/mL, you would first dissolve the JZL195 in the ethanol portion of the vehicle.

  • Add Surfactant: Add Tween-80 to the ethanol-JZL195 solution and mix thoroughly.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing or stirring continuously to form a stable suspension or emulsion.

  • Sonication (Optional): Sonication can be used to create a more uniform and stable suspension.

  • Administer Immediately: Due to the potential for the compound to fall out of suspension over time, it is critical to administer the formulation to the animals immediately after preparation.

Self-Validation: The final formulation should be a uniform, milky suspension. If large aggregates or rapid precipitation is observed, the formulation may not be stable. Ensure the components are added in the correct order and mixed thoroughly.

Visualizing the JZL195 Preparation Workflow

The following diagram illustrates the general workflow for preparing JZL195 for experimental use.

JZL195_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation JZL195_powder JZL195 Powder Vortex Vortex/Warm JZL195_powder->Vortex Mix Mix/Sonicate JZL195_powder->Mix DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 50 mM Stock in DMSO Vortex->Stock_Solution Dilution Serial Dilution Stock_Solution->Dilution Dilute Buffer Aqueous Buffer/ Culture Medium Buffer->Dilution InVitro_Solution Final Working Solution (<0.5% DMSO) Dilution->InVitro_Solution Ethanol Ethanol Ethanol->Mix Tween Tween-80 Tween->Mix Saline Saline Saline->Mix InVivo_Suspension Injectable Suspension Mix->InVivo_Suspension

Caption: Workflow for preparing JZL195 solutions.

The Endocannabinoid Signaling Pathway and JZL195's Mechanism of Action

To effectively utilize JZL195, it is crucial to understand its mechanism of action within the endocannabinoid signaling pathway.

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron eCB_synthesis Endocannabinoid (AEA, 2-AG) Synthesis eCB AEA & 2-AG eCB_synthesis->eCB Produces CB1R CB1 Receptor eCB->CB1R Binds & Activates (Retrograde Signaling) FAAH FAAH eCB->FAAH AEA MAGL MAGL eCB->MAGL 2-AG Depolarization Depolarization/ Ca2+ Influx CB1R->Depolarization Inhibits Neurotransmitter Release Depolarization->eCB_synthesis Stimulates AEA_degraded Inactive Metabolites FAAH->AEA_degraded Degrades TwoAG_degraded Inactive Metabolites MAGL->TwoAG_degraded Degrades JZL195 JZL195 JZL195->FAAH Inhibits JZL195->MAGL Inhibits

Caption: JZL195's inhibition of FAAH and MAGL.

As depicted, endocannabinoids like AEA and 2-AG are synthesized "on-demand" in the postsynaptic neuron. They travel retrogradely across the synapse to bind to and activate presynaptic CB1 receptors, which in turn modulates neurotransmitter release. The action of these endocannabinoids is terminated by their degradation by FAAH (for AEA) and MAGL (for 2-AG). JZL195, by inhibiting both of these enzymes, leads to a sustained elevation of AEA and 2-AG levels in the synaptic cleft, thereby amplifying and prolonging their signaling effects.

Stability and Storage Recommendations

  • Stock Solutions: When stored at -20°C in a tightly sealed, light-protected container, DMSO stock solutions of JZL195 are expected to be stable for several months. However, it is good laboratory practice to visually inspect the solution for any signs of precipitation before each use, especially after freeze-thaw cycles. For optimal results, minimize the number of freeze-thaw cycles by preparing smaller aliquots.

  • Working Solutions: Aqueous-based working solutions of JZL195 are not stable for long periods and are prone to precipitation. Therefore, it is strongly recommended to prepare these solutions fresh on the day of the experiment.

  • In Vivo Formulations: Suspensions for in vivo use should be prepared immediately prior to administration to ensure a homogenous dose is delivered.

Conclusion and Best Practices

JZL195 is an invaluable tool for probing the complexities of the endocannabinoid system. A thorough understanding of its solubility characteristics is paramount for obtaining reliable and interpretable data.

Key Takeaways:

  • JZL195 is highly soluble in DMSO (up to 50 mM).

  • It has poor aqueous solubility, requiring the use of co-solvents and surfactants for in vivo formulations.

  • Always prepare a high-concentration stock solution in DMSO first.

  • Prepare fresh aqueous working solutions and in vivo formulations for each experiment.

  • Pay close attention to the final DMSO concentration in in vitro assays.

  • Visually inspect all solutions for precipitation before use.

By adhering to these guidelines and protocols, researchers can confidently and effectively utilize JZL195 to advance our understanding of endocannabinoid signaling in health and disease.

References

  • Anderson, K. L., et al. (2013). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 170(4), 863-876. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. [Link]

  • Kinsey, S. G., et al. (2013). Full fatty acid amide hydrolase inhibition combined with partial monoacylglycerol lipase inhibition: augmented and sustained antinociceptive effects with reduced cannabimimetic side effects in mice. The Journal of Pain, 14(10), 1179-1189. [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 396-403. [Link]

  • Pędzińska-Betiuk, A., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International Journal of Molecular Sciences, 24(13), 10957. [Link]

Sources

Application Notes and Protocols for JZL195 Administration via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Preclinical Research

Authored by: Gemini, Senior Application Scientist

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the preparation and intraperitoneal (i.p.) administration of JZL195, a potent dual inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This document outlines the mechanism of action, provides validated protocols for in vivo studies, and offers insights into the expected biological consequences of JZL195 administration.

Introduction to JZL195: A Dual Inhibitor of Endocannabinoid Degradation

JZL195 is a piperazine-based carboxylic acid ester that acts as a potent and selective dual inhibitor of the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA). Specifically, JZL195 inhibits MAGL and FAAH with high potency, exhibiting IC₅₀ values of 4 nM and 2 nM, respectively[1]. By blocking these key hydrolytic enzymes, JZL195 effectively elevates the endogenous levels of 2-AG and AEA in the central nervous system and peripheral tissues[2][3]. This simultaneous enhancement of two major endocannabinoid signaling pathways makes JZL195 a valuable pharmacological tool for investigating the therapeutic potential of augmenting endocannabinoid tone in various physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases[4][5][6][7].

Chemical Properties of JZL195:

PropertyValue
Chemical Name 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester
Molecular Formula C₂₄H₂₃N₃O₅
Molecular Weight 433.46 g/mol
CAS Number 1210004-12-8
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 50 mM), ethanol, and other organic solvents. Poorly soluble in aqueous solutions.

Mechanism of Action: Amplifying Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes. The primary endocannabinoids, AEA and 2-AG, are synthesized "on-demand" and act on cannabinoid receptors, principally CB1 and CB2, to exert their effects[8]. The signaling is tightly regulated by their rapid degradation by FAAH and MAGL, respectively[9][10].

JZL195's dual inhibitory action on FAAH and MAGL leads to a significant and sustained increase in the concentrations of both AEA and 2-AG in the brain and other tissues[11][12]. This elevation in endocannabinoid levels enhances the activation of CB1 and CB2 receptors, leading to a range of downstream effects, including modulation of neurotransmitter release, reduction of neuroinflammation, and analgesia[2][9].

JZL195_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_Syn 2-AG Synthesis 2_AG 2-AG 2_AG_Syn->2_AG produces AEA_Syn AEA Synthesis AEA Anandamide (AEA) AEA_Syn->AEA produces MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid produces FAAH FAAH FAAH->Arachidonic_Acid produces Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor for JZL195 JZL195 JZL195->MAGL inhibits JZL195->FAAH inhibits 2_AG->MAGL degraded by CB1_R CB1 Receptor 2_AG->CB1_R activates AEA->FAAH degraded by AEA->CB1_R activates Signaling_Effects Downstream Signaling (e.g., Reduced Neurotransmission) CB1_R->Signaling_Effects

Figure 1: Mechanism of action of JZL195. JZL195 inhibits MAGL and FAAH, preventing the breakdown of 2-AG and AEA, respectively. This leads to increased endocannabinoid levels and enhanced activation of cannabinoid receptors like CB1, resulting in downstream signaling effects.

Protocol for Intraperitoneal Administration of JZL195

This section provides a detailed, step-by-step protocol for the preparation and administration of JZL195 via intraperitoneal injection in rodents. Adherence to this protocol is critical for ensuring accurate and reproducible results.

Materials
  • JZL195 powder

  • Vehicle components (see Table 2 for options)

  • Sterile microcentrifuge tubes

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (optional but recommended)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Vehicle Selection and Preparation

Due to its lipophilic nature, JZL195 requires a vehicle for solubilization and administration. The choice of vehicle can influence the pharmacokinetics and bioavailability of the compound. Below are commonly used and validated vehicle formulations for JZL195.

Table 2: Recommended Vehicle Formulations for JZL195

Vehicle CompositionRatio (v/v/v)NotesReference
Ethanol:Tween 80:Saline3:1:16Forms a milky suspension. Widely used in rodent studies.[7]
Tween 80:PEG:Saline1:1:8Forms a clear solution. Polyethylene glycol (PEG) can enhance solubility.[11][13]
DMSO:Tween 80:Saline1:1:8DMSO is a powerful solvent but should be used with caution due to potential toxicity at high concentrations. Ensure final DMSO concentration is low.[3]

Rationale for Vehicle Components:

  • Ethanol/DMSO: Primary solvents to dissolve the lipophilic JZL195 powder.

  • Tween 80: A non-ionic surfactant that acts as an emulsifier, preventing the precipitation of JZL195 in the aqueous saline solution and improving the stability of the formulation.

  • Polyethylene Glycol (PEG): A solubilizing agent that can improve the bioavailability of poorly water-soluble compounds.

  • Saline (0.9% NaCl): The aqueous base of the vehicle, ensuring isotonicity with physiological fluids.

Step-by-Step Preparation Protocol (using Ethanol:Tween 80:Saline)

This protocol is for the preparation of a 10 mg/mL stock solution of JZL195. Adjustments can be made based on the desired final concentration and dosage.

  • Calculate Required Amounts: Determine the total volume of the JZL195 solution needed for your experiment. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of JZL195.

  • Weigh JZL195: Accurately weigh the required amount of JZL195 powder using an analytical balance and place it in a sterile microcentrifuge tube.

  • Dissolve in Ethanol: Add the appropriate volume of absolute ethanol to the microcentrifuge tube (for a 3:1:16 ratio in 1 mL, this would be 150 µL). Vortex vigorously until the JZL195 is completely dissolved.

  • Add Tween 80: Add the corresponding volume of Tween 80 (for a 3:1:16 ratio in 1 mL, this would be 50 µL). Vortex thoroughly to ensure a homogenous mixture.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing (for a 3:1:16 ratio in 1 mL, this would be 800 µL). The solution will likely become a milky suspension[7].

  • Sonication (Optional but Recommended): To ensure a uniform suspension and reduce particle size, sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Final Vortex: Vortex the solution again immediately before drawing it into the syringe for injection to ensure a homogenous dose is administered.

  • Administration: Administer the JZL195 suspension via intraperitoneal injection to the experimental animal at the desired dosage. The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

JZL195_Protocol Start Start: Protocol for JZL195 Preparation Weigh 1. Accurately weigh JZL195 powder Start->Weigh Dissolve 2. Dissolve in primary solvent (e.g., Ethanol) Weigh->Dissolve Add_Surfactant 3. Add surfactant (e.g., Tween 80) Dissolve->Add_Surfactant Add_Saline 4. Slowly add sterile saline while vortexing Add_Surfactant->Add_Saline Sonicate 5. Sonicate for uniform suspension (Recommended) Add_Saline->Sonicate Vortex_Final 6. Vortex immediately before injection Sonicate->Vortex_Final Administer 7. Administer via intraperitoneal injection Vortex_Final->Administer End End of Protocol Administer->End

Figure 2: Experimental workflow for the preparation of JZL195 for intraperitoneal injection.

Dosage and Administration Considerations

The optimal dose of JZL195 will depend on the animal model, the specific research question, and the desired level of target engagement.

  • Effective Dose Range: In mice, doses ranging from 3 mg/kg to 40 mg/kg have been shown to be effective in various models[2][12]. A dose of 8-10 mg/kg is often sufficient to achieve near-maximal elevation of endocannabinoid levels in the brain[2]. In rats, doses of 10 mg/kg to 100 mg/kg have been used[7].

  • Time Course: The effects of JZL195 are typically observed within 30 minutes to 2 hours post-injection and can last for several hours[2][3].

  • Control Group: It is imperative to include a vehicle-treated control group in all experiments to account for any effects of the vehicle itself.

  • Stability: JZL195 solutions should be prepared fresh on the day of the experiment. If storage is necessary, it should be done at -20°C and protected from light. However, fresh preparation is always recommended to ensure potency and stability.

Expected Pharmacological Effects and In Vivo Validation

Following intraperitoneal administration, JZL195 rapidly distributes to various tissues, including the brain. The primary and expected pharmacological effect is the dose-dependent elevation of AEA and 2-AG levels[12].

Table 3: Summary of In Vivo Effects of JZL195

EffectAnimal ModelTypical DoseOutcomeReference
Analgesia Mouse (neuropathic pain)3-18 mg/kgDose-dependent reduction in mechanical allodynia.[2][4]
Neuroprotection Mouse (sporadic Alzheimer's disease model)20 mg/kgReversal of biochemical anomalies.[6]
Motor Effects Rat5-30 mg/kgSuppression of motor activity.[11]
Cardiovascular Effects Rat (spontaneously hypertensive)10-100 mg/kgWeak hypotensive effect.[7]
Endocannabinoid Elevation Mouse3-20 mg/kgDose-dependent increase in brain AEA and 2-AG levels.[12]

Self-Validating System:

To ensure the successful administration and target engagement of JZL195, it is recommended to perform post-mortem analysis of brain tissue to quantify the levels of AEA and 2-AG using techniques such as liquid chromatography-mass spectrometry (LC-MS). A significant elevation in these endocannabinoids compared to vehicle-treated controls serves as a direct validation of JZL195's in vivo activity.

Conclusion

JZL195 is a powerful research tool for elucidating the role of the endocannabinoid system in health and disease. The protocols and information provided in these application notes are designed to guide researchers in the effective and reproducible use of JZL195 for in vivo studies. By carefully considering the vehicle, dosage, and experimental design, researchers can confidently investigate the therapeutic potential of dual FAAH and MAGL inhibition.

References

  • Anderson, A. D., et al. (2015). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 172(8), 2079-2091. [Link]

  • Wiley, J. L., et al. (2014). Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice. Pharmacology Biochemistry and Behavior, 124, 338-345. [Link]

  • Kerr, D. M., et al. (2015). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British Journal of Pharmacology, 172(8), 2079-2091. [Link]

  • López-Rodríguez, M. L., et al. (2016). Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice. The Journal of Pharmacology and Experimental Therapeutics, 358(3), 459-469. [Link]

  • Kumar, A., et al. (2022). Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress. ACS Chemical Neuroscience, 13(7), 1021-1033. [Link]

  • Malinowska, B., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International Journal of Molecular Sciences, 24(13), 10981. [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 338-345. [Link]

  • Li, Z., et al. (2019). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. ACS Chemical Neuroscience, 10(6), 2895-2906. [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. ResearchGate. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. [Link]

  • Liberty University. (2024). Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. PNAS, 106(48), 20270-20275. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. JZL195. [Link]

  • Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]

  • Catalyst University. (2020). Endocannabinoids [Part 1] | Biosynthesis of Anandamide & 2-AG. YouTube. [Link]

  • Al-Ubaidi, F., et al. (2009). Metabolism of the Endocannabinoids, 2-arachidonylglycerol and Anandamide, Into Prostaglandin, Thromboxane, and Prostacyclin Glycerol Esters and Ethanolamides. The Journal of biological chemistry, 283(47), 32513–32523. [Link]

  • van der Stelt, M., & Di Marzo, V. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441-463. [Link]

  • van der Stelt, M., & Di Marzo, V. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Scholarly Publications Leiden University. [Link]

  • Iannotti, F. A., et al. (2022). Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine. International Journal of Molecular Sciences, 23(19), 11267. [Link]

  • Centro Global de Ciudades. (2026). What Is the Science of CBD Gummies with Delta 9 THC?. [Link]

  • Hill, M. N., et al. (2024). The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. Biomedicines, 12(10), 2419. [Link]

  • Formula Swiss. (2023). What Are 2-ag and Anandamide?. [Link]

Sources

Application Note: Subcutaneous Administration of JZL 195

Author: BenchChem Technical Support Team. Date: February 2026

Dual FAAH/MAGL Inhibition for Enhanced Endocannabinoid Signaling [1][2]

Abstract & Scope

This technical guide details the protocol for the subcutaneous (s.c.) administration of JZL 195 , a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] Unlike selective inhibitors (e.g., URB597 for FAAH or JZL184 for MAGL), this compound simultaneously blocks the degradation of the two primary endocannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG) .[1][2][3][4]

This protocol is designed for researchers investigating nociception, anxiety, and neuroprotection in murine models.[1][2] It addresses the specific challenges of this compound, including its high lipophilicity, the necessity for precise vehicle formulation to prevent precipitation, and the therapeutic window required to separate analgesic efficacy from cannabimimetic side effects (e.g., catalepsy).[1][2]

Mechanism of Action & Rationale

Why this compound? Endocannabinoid signaling is terminated by enzymatic hydrolysis.[1][2][4]

  • FAAH degrades Anandamide (AEA).[1][2][3][4]

  • MAGL degrades 2-Arachidonoylglycerol (2-AG).[1][2][3][4]

Selective inhibition often fails to produce maximal therapeutic effects due to compensatory mechanisms.[1][2] this compound creates a "cannabinoid flood" by blocking both exit routes, resulting in robust CB1/CB2 receptor activation.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the dual-blockade mechanism.[1][2][4]

JZL195_Mechanism FAAH FAAH Enzyme Metabolites_AEA Arachidonic Acid + Ethanolamine FAAH->Metabolites_AEA Blocked MAGL MAGL Enzyme Metabolites_2AG Arachidonic Acid + Glycerol MAGL->Metabolites_2AG Blocked JZL This compound (Dual Inhibitor) JZL->FAAH Inhibits (IC50 ~2nM) JZL->MAGL Inhibits (IC50 ~4nM) AEA Anandamide (AEA) AEA->FAAH CB1 CB1 Receptor (CNS/PNS) AEA->CB1 Activates TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL TwoAG->CB1 Activates CB2 CB2 Receptor (Immune/Peripheral) TwoAG->CB2 Activates Response Therapeutic Outcome: Analgesia, Anxiolysis CB1->Response CB2->Response

Caption: this compound inhibits FAAH and MAGL, preventing endocannabinoid hydrolysis and activating CB receptors.[1][2][3][4][5]

Compound Properties & Formulation

This compound is highly lipophilic and practically insoluble in water.[1][2] Successful administration requires a vehicle that utilizes a surfactant and a co-solvent.[1][2]

PropertySpecification
Chemical Name (4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Molecular Weight 433.46 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Insoluble)
Storage -20°C (Solid), -80°C (Stock solution in DMSO/Ethanol)
Recommended Vehicle Formulation (Standard Lipid Vehicle)

For subcutaneous injection, a 1:1:18 ratio of Ethanol : Emulphor (or Kolliphor EL) : Saline is the gold standard to maintain solubility and minimize tissue irritation.[1][2]

Reagents:

  • Ethanol (Absolute): Solubilizes the crystalline compound.[1][2]

  • Kolliphor EL (formerly Cremophor EL) or Tween 80: Surfactant to prevent precipitation upon contact with aqueous saline.[1][2]

  • Sterile Saline (0.9% NaCl): Bulk diluent.[1][2]

Formulation Protocol (Example: 10 mL at 2 mg/mL):

  • Weigh 20 mg of this compound powder.[1][2][6]

  • Dissolve completely in 0.5 mL of Ethanol (warm to 37°C if necessary). Ensure no crystals remain.[1][2]

  • Add 0.5 mL of Kolliphor EL (or Tween 80) to the ethanol solution. Vortex vigorously for 30 seconds.[1]

  • Slowly add 9.0 mL of sterile saline dropwise while vortexing.

    • Critical Step: Adding saline too quickly can cause the compound to crash out of solution.[1][2]

    • Result: A milky white suspension or clear emulsion.[1][2] This is stable for immediate use.[1][2]

Experimental Protocol: Subcutaneous Administration
A. Dose Selection Guide

Dosing depends on the desired endpoint.[1][2] this compound exhibits a therapeutic window where analgesia occurs at lower doses than motor side effects (tetrad effects).[1][2]

Dose (mg/kg)Target EffectObservations
1.5 - 4.0 Analgesia (Neuropathic) Significant reduction in mechanical/cold allodynia.[1][2] Minimal motor impairment.
10.0 - 18.0 Maximal Efficacy Strong anti-nociception.[1][2] Potential for mild catalepsy or sedation.[1][2]
20.0 - 40.0 Cannabimimetic Full "tetrad" effects: hypothermia, catalepsy, hypolocomotion (mimics THC).[1][2]
B. Injection Workflow

Injection_Workflow Start Weigh Mouse (e.g., 25g) Calc Calculate Volume (10 mL/kg std.) Vol = 0.25 mL Start->Calc Load Load Syringe (27G needle) Calc->Load Restrain Scruff Restraint (Tent skin) Load->Restrain Inject Inject S.C. (Flank/Neck) Restrain->Inject Monitor Monitor (1-4 hrs) Inject->Monitor

Caption: Step-by-step workflow for subcutaneous administration of this compound in mice.[1][2]

Detailed Steps:

  • Animal Prep: Weigh the mouse accurately. The standard injection volume for s.c. in mice is 10 mL/kg .[1][2]

    • Calculation: For a 25g mouse, Volume = 0.25 mL.[1][2]

  • Restraint: Using the "scruff" technique, firmly grasp the loose skin at the back of the neck/shoulders to create a "tent."[1][2]

  • Injection: Insert a 27G or 30G needle into the subcutaneous space (the void created by the tent).[1][2]

    • Tip: Aspirate slightly to ensure you have not entered a blood vessel.[1][2]

  • Delivery: Inject the solution at a moderate pace. A small bolus (bump) should be palpable under the skin.[1][2]

  • Post-Injection: Return the animal to the home cage. This compound has a slower onset via s.c.[1][2] compared to i.p.; allow 60–120 minutes for peak effect before behavioral testing.

Pharmacokinetics & Pharmacodynamics
  • Onset: Slower absorption than intraperitoneal (i.p.) injection.[1][2] Behavioral effects typically manifest within 30–60 minutes.[1][2]

  • Duration: Long-lasting.[1][2] Inhibition of FAAH and MAGL activity in the brain can persist for >24 hours after a single high dose, though peak behavioral effects usually subside within 4–6 hours.[1][2]

  • Biomarkers:

    • Brain Levels: Expect >10-fold increase in AEA and 2-AG levels in brain tissue at 2 hours post-injection (18-20 mg/kg).[2]

    • Enzyme Activity: Near-complete (>90%) inhibition of brain FAAH and MAGL activity.[1][2]

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Syringe Saline added too fast or insufficient surfactant.[1][2]Re-prepare vehicle.[1][2] Add saline dropwise.[1][2] Ensure 1:1 ratio of Ethanol:Surfactant.[1][2]
Injection Site Irritation High ethanol concentration or volume.[1][2]Do not exceed 5-10% ethanol in final volume.[1][2] Rotate injection sites for chronic dosing.
Lack of Effect Degradation of compound.[1][2][4]This compound is an ester; avoid prolonged storage in aqueous solution.[1][2] Prepare fresh daily.
Sedation Masks Analgesia Dose too high.[1][2]Titrate down. The ED50 for allodynia (~2 mg/kg) is much lower than for catalepsy (~17 mg/kg).[1][2]
Safety & Handling
  • Hazard: this compound is a bioactive enzyme inhibitor.[1][2][3] Wear gloves, safety glasses, and a lab coat.[1]

  • Solvents: Ethanol and DMSO are permeation enhancers; if the solution spills on skin, the drug will be absorbed rapidly.[1][2]

  • Disposal: Dispose of sharps and biological waste according to institutional EHS guidelines for chemical hazards.

References
  • Long, J. Z., Nomura, D. K., Vann, R. E., et al. (2009).[1][2][3] Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][2][3][5] Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[1][2][3]

  • Anderson, W. B., et al. (2014).[1][2] Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 171(23), 5280–5294.[1][2]

  • Wiley, J. L., et al. (2017).[1][2] Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice.[1][2] Journal of Pharmacology and Experimental Therapeutics, 360(3), 468–477.[1][2]

Sources

Application Note: Quantitative Profiling of AEA and 2-AG Following Dual FAAH/MAGL Inhibition by JZL195

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JZL195 is a potent, broad-spectrum endocannabinoid (eCB) modulator that simultaneously inhibits Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2] Unlike selective inhibitors (e.g., URB597 for FAAH or JZL184 for MAGL), JZL195 drives a unique "full-spectrum" elevation of both N-arachidonoylethanolamine (AEA ) and 2-arachidonoylglycerol (2-AG ).

This application note addresses the primary analytical challenge in this workflow: 2-AG instability. 2-AG undergoes rapid, non-enzymatic isomerization to 1-arachidonoylglycerol (1-AG) during standard extraction protocols. Because 1-AG is biologically inactive at the CB1 receptor yet isobaric with 2-AG, failure to prevent this shift leads to gross overestimation of the active signaling pool.

This guide provides a validated, self-correcting workflow to accurately quantify AEA and 2-AG levels in rodent tissue following JZL195 administration.

Mechanism of Action & Experimental Logic

JZL195 acts as a covalent inhibitor, carbamoylating the catalytic serine nucleophiles of both FAAH and MAGL.

Signaling Pathway Diagram

The following diagram illustrates the dual-blockade mechanism.[1] Note that JZL195 prevents the degradation of AEA into Arachidonic Acid (AA) + Ethanolamine (EtNH2) and 2-AG into AA + Glycerol.

JZL195_Mechanism cluster_lipids Endocannabinoids cluster_enzymes Catabolic Enzymes AEA AEA (Anandamide) FAAH FAAH AEA->FAAH Hydrolysis TwoAG 2-AG (Active) MAGL MAGL TwoAG->MAGL Hydrolysis Metabolites Arachidonic Acid + Metabolites FAAH->Metabolites MAGL->Metabolites JZL JZL195 (Dual Inhibitor) JZL->FAAH Inhibition JZL->MAGL Inhibition

Figure 1: JZL195 dual inhibition mechanism.[1][2][3] By blocking FAAH and MAGL, JZL195 causes supraphysiological accumulation of AEA and 2-AG.

In Vivo Administration Protocol

Formulation (Vehicle)

JZL195 is highly lipophilic. A standard saline solution will result in precipitation and erratic bioavailability.

  • Recommended Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline (or PEG-300 based).

  • Preparation: Dissolve JZL195 in DMSO first, vortex until clear, add Tween-80, then slowly add warm saline while vortexing.

Dosing Regimen
  • Species: C57BL/6J Mice (Male/Female).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Effective Dose Range: 15 – 40 mg/kg.

    • Note: 20 mg/kg is typically sufficient to achieve >90% enzyme inhibition in the brain.

  • Time Course:

    • Peak Effect: 2–4 hours post-administration.

    • Duration: Effects can persist >10 hours.

Sample Preparation: The "Anti-Isomerization" Workflow

CRITICAL FAILURE POINT: Standard lipid extractions (e.g., Folch using Chloroform:Methanol) often promote the isomerization of 2-AG to 1-AG due to the presence of protic solvents (Methanol) and heat.

The Solution: Use a Toluene or Ethyl Acetate/Hexane extraction method under strict cold conditions. Toluene is superior for preventing acyl migration.

Reagents[2][3][5]
  • Extraction Solvent: Toluene (HPLC Grade) OR Ethyl Acetate:Hexane (9:1) cooled to -20°C.

  • Internal Standards (ISTD): AEA-d4 and 2-AG-d5 (or d8). Never quantify without deuterated standards.

  • Homogenization Buffer: Tris-HCl (pH 7.4) or Saline, kept on ice.

Step-by-Step Extraction Protocol
  • Tissue Harvest: Rapidly dissect tissue (Brain, Spleen, etc.). Flash freeze in liquid nitrogen immediately. (< 30 seconds from death to freeze).

  • Weighing: Weigh frozen tissue (~10-20 mg) and place in a glass dounce homogenizer or bead-beater tube on dry ice.

  • Spiking: Add 10 µL of ISTD mixture (e.g., 1 pmol AEA-d4, 100 pmol 2-AG-d5).

    • Why: Spiking before homogenization accounts for recovery losses and isomerization during processing.

  • Homogenization: Add 1.0 mL of ice-cold Extraction Solvent (Toluene) and 200 µL of aqueous buffer. Homogenize immediately.

    • Note: Direct homogenization in organic solvent denatures enzymes (FAAH/MAGL) instantly, preventing ex vivo lipid changes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C to separate phases.

  • Collection: Transfer the upper organic layer (containing eCBs) to a clean glass vial.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (N2) gas. Do not apply heat.

  • Reconstitution: Reconstitute in 100 µL Acetonitrile/Water (50:50). Transfer to LC vials with glass inserts.

Workflow Diagram

Extraction_Workflow Tissue Frozen Tissue (-80°C) Spike Add ISTD (AEA-d4, 2-AG-d5) Tissue->Spike Homogenize Homogenize in Cold Toluene Spike->Homogenize Stop Enzymes Centrifuge Centrifuge (Phase Sep) Homogenize->Centrifuge N2_Dry N2 Evaporation (No Heat) Centrifuge->N2_Dry Organic Layer Reconstitute Reconstitute (ACN:H2O) N2_Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: Optimized extraction workflow designed to minimize 2-AG to 1-AG isomerization.

LC-MS/MS Analytical Method[6][7][8]

Chromatographic Conditions

To separate 2-AG from 1-AG (which have identical masses), a high-quality C18 column is required.

  • System: UPLC/HPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate.

  • Separation Check: 2-AG typically elutes before 1-AG on C18 columns. Ensure baseline resolution.

Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
AEA 348.362.13015
AEA-d4 352.366.13015
2-AG 379.3287.22512
2-AG-d5 384.3287.22512

Note: The 2-AG transition corresponds to the loss of glycerol (water loss + arachidonyl cation).

Data Analysis & Expected Results

Quantification Logic

Calculate the Response Ratio (RR) for each analyte:



Determine concentration using a calibration curve prepared in a surrogate matrix (e.g., BSA) or solvent, plotted as RR vs. Concentration. Normalize final results to wet tissue weight (pmol/g).

Expected Profiles (Post-JZL195)
  • AEA: Expect 5-10 fold increase over vehicle control.

  • 2-AG: Expect 5-8 fold increase over vehicle control.

    • Validation Check: If your Vehicle group shows high 1-AG levels (>20% of 2-AG), your extraction method is causing isomerization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High 1-AG peaks Isomerization during extraction.Switch to Toluene; keep samples on ice; reduce evaporation time.
Low Recovery Lipid binding to plastics.Use glass vials and inserts. eCBs stick to polypropylene.
No JZL195 Effect Poor drug solubility.Verify the Vehicle formulation (requires Tween/DMSO).
Signal Drift Matrix effects.[5]Use deuterated internal standards for every sample.

References

  • Long, J. Z., et al. (2009).[1][2][6][7] Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Nature Chemical Biology, 5(1), 37–44.[2]

  • Zoerner, A. A., et al. (2012). Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction.[8] Journal of Chromatography B, 883-884, 161–171.

  • Pastor, A., et al. (2014). Preparation of tissue and biofluids for analysis of endocannabinoids and related compounds by LC-MS/MS. Methods in Molecular Biology, 1129, 131-146.

Sources

Application Note: Chronic Modulation of the Endocannabinoid System via JZL 195

[1][2][3]

Introduction & Mechanistic Rationale

This compound is a potent, covalent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1][2] Unlike selective inhibitors (e.g., PF-3845 for FAAH or JZL184 for MAGL), this compound simultaneously elevates brain levels of the two primary endocannabinoids: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1][3][4]

The "Dual Blockade" Paradox

While acute administration of this compound elicits robust cannabinoid-like effects (analgesia, anxiolysis, catalepsy) mimicking direct CB1 receptor agonists (e.g., THC), long-term administration presents a significant experimental challenge: Functional Antagonism. [1]

Research confirms that sustained elevation of 2-AG (via MAGL inhibition) drives rapid CB1 receptor desensitization and downregulation .[1] Consequently, chronic this compound protocols must be carefully designed based on the study's intent:

  • Therapeutic Efficacy Models: Require intermittent dosing to prevent tolerance.

  • Dependence/Tolerance Models: Require daily dosing to induce CB1 downregulation.

Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism and the downstream consequence of chronic exposure.[1]

Gcluster_lipidsEndocannabinoid Substratescluster_enzymesDegradative EnzymesAEAAnandamide (AEA)FAAHFAAHAEA->FAAHHydrolysisCB1CB1 ReceptorActivationAEA->CB1AgonismAG22-AGMAGLMAGLAG2->MAGLHydrolysisAG2->CB1Agonism (High Efficacy)FAAH->CB1Prevents ActivationMAGL->CB1Prevents ActivationJZLThis compound(Dual Inhibitor)JZL->FAAHCovalent InhibitionJZL->MAGLCovalent InhibitionDownregReceptor Downregulation(Functional Tolerance)CB1->DownregChronicOverstimulation

Figure 1: Mechanism of this compound.[1] Dual inhibition prevents hydrolysis of AEA and 2-AG, leading to CB1 overstimulation and subsequent downregulation during chronic exposure.[1]

Pharmacokinetics & Formulation Strategy[1]

This compound is highly lipophilic (cLogP ~5.5), making formulation the most common failure point in long-term studies.[1] Precipitation in the peritoneal cavity leads to erratic absorption and "false negative" behavioral data.

Validated Vehicle Formulations

Do not use 100% DMSO. It causes local tissue irritation upon repeated IP injection.

ComponentStandard Protocol (Emulphor)Alternative (Tween/PEG)Notes
Solvent Ethanol (1 part)Ethanol (1 part)Dissolve pure drug here first.[1]
Surfactant Emulphor (Alkamuls EL-620) (1 part)Tween-80 (1 part)Vortex thoroughly.[1]
Diluent Saline (18 parts)Saline (18 parts)Add slowly while vortexing.
Stability < 4 hours< 24 hoursPrepare fresh daily.

Critical Formulation Step:

  • Weigh this compound powder.[1]

  • Dissolve completely in Ethanol first (sonicate if necessary).

  • Add Surfactant (Emulphor or Tween) and vortex.

  • Add Saline dropwise while vortexing to create a stable emulsion. Dumping saline in at once will cause the compound to crash out. [1]

Experimental Protocols

Protocol A: Preparation & Administration (Daily Dosing)

Objective: To administer this compound chronically (6–14 days) to assess cumulative effects or tolerance induction.

Dose Selection:

  • Mice: 20 mg/kg (i.p.) is the standard effective dose. 40 mg/kg maximizes 2-AG elevation but increases sedation.[1]

  • Rats: 10–15 mg/kg (i.p.). Note: Rat MAGL is less sensitive than mouse MAGL; higher relative doses may be required for equivalent biochemical blockade.[1]

Step-by-Step:

  • Baseline: Acclimate animals to handling for 3 days prior to Day 0.

  • Preparation: Prepare vehicle and this compound emulsion fresh each morning (09:00).

  • Injection: Administer i.p. at a volume of 10 mL/kg (mice) or 1-2 mL/kg (rats).[1] Rotate injection sites (left/right lower quadrants) to minimize irritation.

  • Observation: Monitor for 30 minutes post-injection for "popcorning" behavior (hyperreflexia), a sign of high 2-AG/MAGL blockade.

Protocol B: The "Tetrad" Validation Battery

To verify this compound activity in vivo, you must assess the "Tetrad" of cannabinoid effects.[1][2] In a chronic study, perform this on Day 1 (acute) and Day 6/14 (chronic) to quantify tolerance.[1]

AssayMetricExpected Acute Effect (20 mg/kg)Chronic Outcome (Tolerance)
1.[1] Hypolocomotion Open Field (Distance)~50-70% reductionRapid tolerance (Normalizes)
2.[1] Analgesia Tail Flick / Hot PlateLatency increase >200%Partial to Complete Tolerance
3. Catalepsy Bar Test (Immobility)>30 sec immobilityComplete Tolerance
4. Hypothermia Rectal Probe-4°C to -6°C dropComplete Tolerance

Study Design: Managing Tolerance

This is the most critical section for scientific integrity. You cannot study "sustained analgesia" with daily high-dose this compound.[1]

Decision Tree for Study Design

WorkflowStartStudy GoalGoal1Sustained Efficacy(e.g., Neuropathic Pain)Start->Goal1Goal2Tolerance/Dependence(e.g., Addiction Models)Start->Goal2Design1Intermittent Dosing(Every 3-4 Days)Goal1->Design1Prevent DesensitizationDesign2Chronic Daily Dosing(6+ Days)Goal2->Design2Induce DesensitizationResult1Preserved CB1 SensitivitySustained AnalgesiaDesign1->Result1Result2CB1 DownregulationCross-Tolerance to THCDesign2->Result2

Figure 2: Experimental design strategy. Choosing the dosing frequency based on the desired physiological endpoint.

Biochemical Validation (Endpoint)
  • Sacrifice: 2 hours post-final dose.

  • Tissue: Flash freeze brain/spinal cord in liquid nitrogen.

  • Lipidomics (LC-MS/MS):

    • Success Criteria: AEA >10-fold increase; 2-AG >5-fold increase vs Vehicle.

    • Failure Mode: If 2-AG is elevated but behavior is absent, pharmacodynamic tolerance (receptor downregulation) has occurred.[1]

References

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][3][2][5] Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[1][2][5] Link[1]

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[1][5][6] Nature Chemical Biology, 5, 37–44.[1][5] Link

  • Schlosburg, J. E., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system.[1] Nature Neuroscience, 13, 1113–1119.[1] Link

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184.[1] Pharmacology Biochemistry and Behavior, 124, 15-24.[1] Link

  • Baranowska-Kuczko, M., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats.[1][7] International Journal of Molecular Sciences, 24(13), 10962.[1] Link[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing JZL195 Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for JZL195, a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing JZL195 dosage in your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure you achieve maximal efficacy while maintaining experimental integrity.

Understanding the Mechanism: The Foundation of Effective Dosing

JZL195 elevates the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) by inhibiting their primary degrading enzymes, FAAH and MAGL, respectively.[2][3] This dual inhibition leads to a broad enhancement of endocannabinoid signaling, which can be a powerful tool but also necessitates careful dose optimization to achieve the desired therapeutic effect while minimizing off-target activities.[3][4]

The efficacy of JZL195 is directly linked to its ability to inhibit FAAH and MAGL. It exhibits potent inhibitory activity with IC50 values of 2 nM for FAAH and 4 nM for MAGL.[1] This high potency means that even small variations in concentration can lead to significant changes in biological activity.

InVivo_Workflow cluster_0 Preparation cluster_1 Administration & Observation cluster_2 Analysis start Weigh JZL195 dissolve Dissolve in Ethanol start->dissolve add_tween Add Tween-80 dissolve->add_tween add_saline Add Saline (Vortexing) add_tween->add_saline suspension Homogenous Suspension add_saline->suspension inject Administer (e.g., i.p.) suspension->inject observe Behavioral/Physiological Assessment inject->observe side_effects Monitor for Side Effects inject->side_effects data Collect Data observe->data side_effects->data analyze Analyze Results data->analyze conclusion Draw Conclusions analyze->conclusion

Caption: Experimental workflow for in vivo studies with JZL195.

Controlling for Off-Target Effects

Q5: I'm concerned about the off-target effects of JZL195. How can I control for these?

A5: While JZL195 is a potent dual inhibitor of FAAH and MAGL, it's important to be aware of potential off-target activities to ensure the specificity of your findings.

  • Known Off-Targets: JZL195 has been shown to have some activity against other serine hydrolases, such as ABHD6 and neuropathy target esterase (NTE). [4]* Experimental Controls:

    • Use Selective Inhibitors: To dissect the relative contributions of FAAH and MAGL inhibition, run parallel experiments with selective FAAH inhibitors (e.g., URB597) and selective MAGL inhibitors (e.g., JZL184). This will help you determine if the observed effects are due to the inhibition of one or both enzymes.

    • Pharmacological Blockade: To confirm that the effects of JZL195 are mediated by the endocannabinoid system, pre-treat your cells or animals with cannabinoid receptor antagonists (e.g., a CB1 antagonist like rimonabant or a CB2 antagonist like SR144528). If the effects of JZL195 are blocked by these antagonists, it provides strong evidence for cannabinoid receptor-mediated signaling.

    • Knockout Models: The most definitive way to confirm the on-target effects of JZL195 is to use FAAH or MAGL knockout animals or cell lines.

By implementing these controls, you can be more confident that the observed effects are a direct result of the intended dual inhibition of FAAH and MAGL.

References

  • Wikipedia. (2025, December 26). JZL195. Retrieved from [Link]

  • Baranowska-Kuczko, M., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. MDPI. Retrieved from [Link]

  • Liberty University. (n.d.). Design and synthesis of endocannabinoid enzyme inhibitors. Retrieved from [Link]

  • Anderson, A., et al. (2015). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 172(8), 2079-2091. Retrieved from [Link]

  • Vaughan, C. W., et al. (2015). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British Journal of Pharmacology. Retrieved from [Link]

  • Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Neuropsychopharmacology, 39(8), 1846-1856. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. Retrieved from [Link]

  • ResearchGate. (2014, August 6). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Retrieved from [Link]

Sources

Technical Support Center: JZL 195 Stability & Handling Guide

[1]

Product: this compound (Dual FAAH/MAGL Inhibitor) Chemical Class: Carbamate (Reactive Electrophile) Mechanism: Covalent, irreversible carbamoylation of the active site serine.[1]

Executive Summary & Chemical Logic

This compound is not a passive ligand; it is a reactive carbamate .[1] Its biological activity relies on transferring a carbamoyl group to the serine nucleophile of FAAH or MAGL, releasing p-nitrophenol as a leaving group.[1]

The Stability Paradox: The same chemical reactivity that makes this compound a potent nanomolar inhibitor (IC50 ~2–4 nM) makes it inherently unstable in solution.[1] It is prone to non-enzymatic hydrolysis, particularly in the presence of water, nucleophiles, or elevated temperatures.[1] Successful experimentation requires minimizing these hydrolytic triggers until the moment of target engagement.[1]

Critical Troubleshooting (Q&A)

CATEGORY A: Solubility & Stock Preparation[1][2][3][4]

Q: I cannot get this compound to dissolve in Ethanol. The datasheet says it's soluble in organic solvents.[1] What is wrong? A: While this compound is lipophilic, its solubility in pure ethanol is significantly lower than in DMSO or DMF.[1]

  • The Issue: Researchers often mistake "organic solvent solubility" for universal solubility.[1] Ethanol stocks often crash out at concentrations >5–10 mg/mL or upon freezing.[1]

  • The Fix: Use DMSO (Dimethyl Sulfoxide) for all primary stock solutions.[1] this compound is soluble in DMSO up to ~50 mg/mL (approx. 115 mM).[1][2]

  • Protocol: Prepare a high-concentration Master Stock (e.g., 20 mM or 50 mM) in anhydrous DMSO. Only use Ethanol as a co-solvent for in vivo vehicle preparation (see Section 4), not for long-term storage.[1]

Q: My DMSO stock solution has turned a faint yellow color over time. Is it still usable? A: Stop immediately. A yellow tint is a chemical indicator of degradation.[1]

  • The Mechanism: this compound hydrolysis releases p-nitrophenol .[1] While p-nitrophenol is colorless in acidic conditions, it turns yellow upon ionization (phenolate) or accumulation.[1] Even a faint yellow hue suggests a significant fraction of the carbamate bond has been hydrolyzed, rendering the molecule inactive (it can no longer carbamoylate the enzyme).[1]

  • Root Cause: Likely moisture ingress into the DMSO.[1] DMSO is hygroscopic; absorbed atmospheric water attacks the carbamate.[1]

  • Verification: Run a quick LC-MS. If you see a peak at MW ~139 (p-nitrophenol) and a decrease in the parent peak (MW 433.46), discard the stock.[1]

CATEGORY B: Stability in Aqueous Buffer[1]

Q: Can I prepare a 1 mM working solution in PBS to save time for my weekly assays? A: No. this compound is unstable in aqueous buffers.[1]

  • Half-Life Warning: In pH 7.4 phosphate buffer, the carbamate moiety is subject to spontaneous hydrolysis.[1] While the exact half-life varies by temperature, significant degradation can occur within hours at room temperature.[1]

  • The "Crash" Risk: this compound is highly hydrophobic.[1] At 1 mM in PBS, it will not only hydrolyze but likely precipitate (crash out) of solution, forming micro-aggregates that cause erratic IC50 data.[1]

  • Correct Workflow: Keep the compound in 100% DMSO until immediately before addition to the assay plate.[1] The final aqueous dilution step should trigger the experiment, not precede it.[1]

CATEGORY C: In Vivo Formulation[1][2][5]

Q: I injected this compound in saline, but the animal data is highly variable. Why? A: this compound is insoluble in saline.[1] If you injected a "solution" that looked cloudy or required vortexing, you injected a suspension with uncontrolled bioavailability.[1]

  • The Solution: You must use a lipid-emulsifying vehicle.[1] The standard validated vehicle for this compound is a mixture of Ethanol, Emulphor (or Tween-80), and Saline .[1]

  • Visual Check: A proper in vivo formulation (e.g., 4 mg/mL) often appears as a milky suspension or a fine emulsion, not a clear solution.[1] This is normal and acceptable for i.p. injection, provided the particle size is uniform.[1]

Quantitative Data: Solubility & Stability Matrix

Solvent / MediumSolubility Limit (Max)Stability (Storage)Notes
DMSO (Anhydrous) ~50 mg/mL (115 mM)1 Year @ -20°C2 Years @ -80°CRecommended. Hygroscopic; keep tightly sealed.[1]
DMF ~5 mg/mL1 Year @ -20°CAlternative if DMSO is toxic to specific sensitive cells.[1]
Ethanol (100%) < 5 mg/mL (Poor)Not RecommendedProne to evaporation and precipitation.[1]
PBS / Media (pH 7.4) Insoluble (< 10 µM)< 4 Hours @ RTPrepare fresh. prone to hydrolysis and precipitation.[1]
Tween-80:Saline Suspension/EmulsionPrepare FreshStandard vehicle for in vivo i.p.[1] administration.

Experimental Workflows

Workflow 1: Stock Preparation & Storage (In Vitro)

Objective: Minimize hydrolysis cycles (Freeze/Thaw/Moisture).[1]

StockPrepSolidThis compound Solid(Store -20°C)WeighWeigh Rapidly(Avoid humidity)Solid->WeighDissolveDissolve inAnhydrous DMSO(Target: 10-25 mM)Weigh->DissolveAliquotAliquot intoSingle-Use Vials(Avoid F/T cycles)Dissolve->AliquotStoreStore @ -80°C(Desiccated)Aliquot->Store

Caption: Protocol for generating stable master stocks. Single-use aliquots prevent moisture introduction during repeated thaw cycles.[1]

Workflow 2: In Vivo Vehicle Preparation

Objective: Create a stable suspension for i.p. injection (Standard 3:1:16 ratio).

InVivoStartCalculate Dose(e.g. 20 mg/kg)Step1Step 1: Dissolve this compoundin Ethanol + Tween-80(Ratio: 3:1)Start->Step1Step2Vortex vigorouslyuntil homogenousStep1->Step2Step3Step 2: Add Saline (0.9%)(Ratio: 16 parts)Step2->Step3CheckVisual Check:Milky Suspension?Step3->CheckInjectInject Immediately(i.p.)Check->Inject

Caption: The "3:1:16" formulation method (Ethanol:Tween-80:Saline) creates a milky suspension suitable for rodent injection.[1][3]

Detailed Protocols

Protocol A: Handling "Sticky" Compounds in Cell Culture

This compound is highly lipophilic and will bind to plasticware (pipette tips, reservoirs).[1]

  • Glassware: Use glass vials for intermediate dilutions whenever possible.

  • Mixing: When diluting the DMSO stock into media, do not squirt the DMSO stream directly onto the plastic wall of the tube.[1] Submerge the tip into the media and dispense quickly while vortexing to prevent local precipitation.[1]

  • Serum: The presence of BSA or FBS (1-10%) in the media helps solubilize this compound and prevents it from sticking to the plate, though it may slightly reduce free drug concentration (protein binding).[1]

Protocol B: Verifying Stock Integrity (The "Yellow Test")

If you suspect your this compound stock has degraded:

  • Take 10 µL of the DMSO stock.[1]

  • Dilute into 990 µL of pH 10 buffer (e.g., Carbonate buffer).

  • Observation:

    • Clear/Colorless: Intact Carbamate.[1]

    • Bright Yellow: Presence of free 4-nitrophenolate (Hydrolysis has occurred).[1]

    • Note: This is a qualitative spot check. Use HPLC for quantitative purity.

References

  • Long J.Z., et al. (2009).[1] Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1] Nature Chemical Biology .

    • Foundational paper describing this compound synthesis, IC50 values (FAAH: 2 nM, MAGL: 4 nM), and mechanism.
  • Cayman Chemical. (n.d.).[1] this compound Product Datasheet. CaymanChem.com .[1]

    • Source for solubility data (DMF/DMSO)
  • Tocris Bioscience. (n.d.).[1] this compound Technical Data. Tocris.com .[1]

    • Source for DMSO solubility limits (50 mM)
  • Anderson, W.B., et al. (2014).[1] JZL195, a dual inhibitor of FAAH and MAGL, produces antinociceptive effects in mice.[1][2] British Journal of Pharmacology . [1]

    • Validates the Ethanol:Emulphor:Saline vehicle formul

JZL 195 selectivity for FAAH and MAGL over other hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: JZL 195 Application Guide Ticket ID: JZL-195-SELECTIVITY-001 Status: Resolved Subject: Optimizing Selectivity for FAAH and MAGL over Off-Targets (ABHD6, NTE)

Executive Summary: The Dual-Inhibition Mechanism

This compound is a covalent, irreversible inhibitor designed to simultaneously block the two primary endocannabinoid-degrading enzymes: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .

Unlike selective inhibitors (e.g., PF-3845 for FAAH or JZL184 for MAGL), this compound enables the study of "endocannabinoid crosstalk," where simultaneous elevation of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) produces distinct behavioral phenotypes (e.g., catalepsy, profound analgesia) that mimic direct CB1 receptor agonism without the direct binding.

Critical Selectivity Profile:

  • Primary Targets: FAAH and MAGL (IC50 ≈ 2–4 nM in mouse brain proteomes).[1][2][3]

  • Secondary Target (Window Dependent): ABHD6 (Inhibited at >100 nM or chronic high dosing).

  • Safety Margin: Displays >1000-fold selectivity over Neuropathy Target Esterase (NTE) , avoiding the delayed neurotoxicity associated with older organophosphates like IDFP.

Technical Specifications & Selectivity Data

Potency Across Species (IC50 Values)

Note: this compound is significantly more potent against mouse MAGL than rat or human MAGL. Adjust concentrations accordingly for non-murine models.

Target EnzymeMouse IC50 (nM)Rat/Human IC50 (nM)Kinetic Constant (

) (M⁻¹s⁻¹)
FAAH 2 – 410 – 1008,000 ± 500
MAGL 4 – 1950 – 2005,700 ± 600
ABHD6 ~300> 5003,600 ± 500
NTE > 5,000> 10,000Negligible
CB1/CB2 > 20,000> 20,000No Binding

Mechanism of Action Visualization

Figure 1: Dual Blockade of Endocannabinoid Degradation This diagram illustrates how this compound interrupts the hydrolysis of both AEA and 2-AG, leading to their accumulation and subsequent activation of Cannabinoid Receptors.

EndocannabinoidPathway PL Membrane Phospholipids NAPE NAPE PL->NAPE DAG Diacylglycerol (DAG) PL->DAG AEA Anandamide (AEA) NAPE->AEA SAG 2-AG DAG->SAG FAAH FAAH Enzyme AEA->FAAH Substrate CB1 CB1 Receptor Activation AEA->CB1 Activates MAGL MAGL Enzyme SAG->MAGL Substrate SAG->CB1 Activates AA Arachidonic Acid (Inactive) FAAH->AA Hydrolysis MAGL->AA Hydrolysis JZL This compound (Dual Inhibitor) JZL->FAAH Irreversible Carbamylation JZL->MAGL Irreversible Carbamylation

Caption: this compound covalently binds to the catalytic serine of both FAAH and MAGL, preventing the breakdown of AEA and 2-AG.[4]

Experimental Protocols: Validating Target Engagement

To confirm this compound is working selectively in your system, do not rely solely on behavioral data. Use Activity-Based Protein Profiling (ABPP) .[2][5][6]

Protocol: Competitive ABPP Assay

Objective: Visualize the specific blockade of FAAH and MAGL active sites in a complex proteome.[3]

Reagents:

  • Mouse Brain Membrane Proteome (1 mg/mL)

  • This compound (Stock: 10 mM in DMSO)[1]

  • Probe: FP-Rhodamine (Fluorophosphonate-Rh) or FP-Biotin (1 µM final)

Step-by-Step Workflow:

  • Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

  • Inhibitor Incubation: Add this compound (or vehicle DMSO) to the proteome.

    • Screening Range: 1 nM to 10 µM.

    • Incubation: 30 minutes at 37°C. (Crucial: This allows the covalent bond to form).

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration).

    • Incubation: 30 minutes at Room Temperature.

    • Mechanism:[3][7] The probe will label only active serine hydrolases. If this compound has bound FAAH/MAGL, the probe cannot bind (loss of signal).

  • Quenching: Add 4x SDS-PAGE loading buffer and heat at 90°C for 5 min.

  • Resolution: Run on 10% SDS-PAGE gel.

  • Imaging: Scan gel on a fluorescent flatbed scanner.

Expected Results:

  • Band at ~63 kDa (FAAH): Disappears at >10 nM this compound.

  • Band at ~33 kDa (MAGL): Disappears at >50 nM this compound.

  • Band at ~35 kDa (ABHD6): May fade at >500 nM.

  • Band at ~120 kDa (NTE): Should remain visible (uninhibited) even at high concentrations.

Troubleshooting & FAQs

Q1: I am seeing precipitation when diluting this compound into PBS. How do I fix this?

Diagnosis: this compound is highly lipophilic and has poor aqueous solubility. Solution: Do not dilute directly from DMSO to PBS. Use an intermediate vehicle system.

  • In Vitro: Keep DMSO concentration at 0.5–1% final. If precipitating, sonicate the stock or warm to 37°C before dilution.

  • In Vivo (Injection): Use the "10/40/5/45" formulation:

    • Dissolve this compound in 10% DMSO .

    • Add 40% PEG-300 and mix/vortex.

    • Add 5% Tween-80 and mix.

    • Slowly add 45% Saline while vortexing. Result: A clear, stable emulsion suitable for i.p. injection (up to ~4 mg/mL).

Q2: Why is this compound less effective in my rat model compared to the literature on mice?

Diagnosis: Species-specific potency shift. Explanation: Rat MAGL has structural differences in the binding pocket compared to mouse MAGL. Adjustment:

  • Mice: 20 mg/kg i.p. is the standard saturation dose.

  • Rats: You may need 40–50 mg/kg to achieve equivalent MAGL blockade. Alternatively, verify target engagement using ex vivo ABPP on rat brain tissue before running behavioral assays.

Q3: Can I use this compound to study ABHD6 inhibition?

Analysis: While this compound inhibits ABHD6 (IC50 ~300 nM), it is not a selective tool for this enzyme because it obliterates FAAH and MAGL first. Recommendation: For ABHD6 specific studies, use KT182 or WWL70 . Use this compound only if you intend to block all major 2-AG hydrolases (MAGL + ABHD6).

Q4: Is the inhibition reversible?

Answer: No. This compound is a carbamate inhibitor.[3] It forms a covalent bond with the catalytic serine nucleophile. Activity is only restored via de novo protein synthesis, which typically takes 24–48 hours in vivo.

References

  • Long, J. Z., et al. (2009). "Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo." Proceedings of the National Academy of Sciences, 106(48), 20270-20275.

  • Long, J. Z., Li, W., & Cravatt, B. F. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology, 5(1), 37-44.

  • Schlosburg, J. E., et al. (2010). "Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system." Nature Neuroscience, 13(9), 1113-1119.

  • Nomura, D. K., et al. (2011). "Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation." Science, 334(6057), 809-813.

  • Guide to Pharmacology. "JZL195 Ligand Page."

Sources

Technical Support Center: JZL 195 Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Unexpected Behavioral Changes with JZL 195

Role: Senior Application Scientist Status: Active Support Ticket[1]

Introduction: The "Dual Hammer" Effect

Welcome to the technical guide for this compound. If you are consulting this documentation, you likely observed behavioral phenotypes in your rodent models that deviate from those seen with selective MAGL inhibitors (like JZL 184) or FAAH inhibitors (like URB597).

The Core Concept: Unlike its predecessors, This compound is a potent, dual-action inhibitor that simultaneously blocks Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2][3][4][5]

While selective inhibitors often produce analgesia without overt intoxication, this compound elevates both Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) levels.[1] This synergistic elevation can trigger the full "Cannabinoid Tetrad"—hypolocomotion, catalepsy, hypothermia, and analgesia—mimicking direct CB1 receptor agonists like THC.[1] This guide helps you distinguish between therapeutic efficacy and confounding cannabimimetic side effects.

Part 1: Mechanism & Signaling Pathway[1][6]

The following diagram illustrates why this compound produces a distinct behavioral profile compared to selective inhibitors.

JZL195_Mechanism JZL This compound (Dual Inhibitor) MAGL MAGL Enzyme JZL->MAGL Inhibits (IC50 ~4 nM) FAAH FAAH Enzyme JZL->FAAH Inhibits (IC50 ~2 nM) 2 2 MAGL->2 AEA Anandamide (AEA) (Endocannabinoid) FAAH->AEA Degrades AG Degrades CB1 CB1 Receptor (Central Nervous System) AG->CB1 Full Agonist (High Efficacy) AEA->CB1 Partial Agonist Analgesia Therapeutic Goal: Analgesia / Anxiolysis CB1->Analgesia Moderate Activation SideEffects Unexpected Behavior: Catalepsy, Sedation, 'Popcorning' CB1->SideEffects Synergistic Over-Activation

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] this compound blocks both degradation pathways, causing a "tsunami" of endocannabinoids that can overstimulate CB1 receptors, leading to sedation that masks behavioral readouts.[1]

Part 2: Troubleshooting Unexpected Behaviors

Scenario A: The "Frozen" Mouse (Catalepsy & Sedation)

User Report: "I switched from JZL 184 to this compound to improve analgesia. My mice are now immobile in the Open Field Test. Is this anxiety or sedation?"

Diagnosis: This is likely CB1-mediated catalepsy , not anxiety.[1] Unlike JZL 184 (MAGL selective), which rarely causes catalepsy, this compound causes robust catalepsy due to the simultaneous elevation of AEA and 2-AG.[1] This is a "Cannabinoid Tetrad" effect.[1][4][6]

FeatureJZL 184 (MAGL Only)This compound (Dual)
Locomotion Mild reduction (high dose)Profound Hypomotility
Catalepsy (Bar Test) Absent / Very WeakStrong (Dose-dependent)
Mechanism 2-AG elevation onlySynergistic AEA + 2-AG
Interpretation Specific motor effectGeneral sedation/intoxication

Actionable Steps:

  • Perform the Bar Test: Place the mouse's forepaws on a horizontal bar (0.75 cm diameter, 4.5 cm high).

    • Result: If latency to move > 20-30 seconds, the animal is cataleptic.[1]

  • Dose Reduction: this compound shows antinociception at doses lower than those required for profound catalepsy.[1] Try titrating down from 20 mg/kg to 3–10 mg/kg .

Scenario B: "Popcorning" and Hyperreflexia

User Report: "At high doses (40 mg/kg), my mice aren't just sedated; they are jumping erratically when touched. Is the compound contaminated?"

Diagnosis: This is a known phenotype called "Popcorning." High-dose cannabinoid activation can cause tactile hyperreflexia.[1][6] This is specific to high-efficacy CB1 stimulation (often seen with this compound or synthetic agonists like WIN 55,212-2, but rarely with selective FAAH inhibitors).[1]

Troubleshooting Protocol:

  • Immediate: Lower the dose. This behavior indicates you have exceeded the therapeutic window and are saturating central CB1 receptors.[1]

  • Validation: Pre-treat a control group with Rimonabant (SR141716A) at 3 mg/kg.[1] If the "popcorning" disappears, the behavior is definitely CB1-mediated and not off-target toxicity.[1]

Scenario C: Inconsistent Data in Rats vs. Mice

User Report: "JZL 184 failed in my rat model, so I moved to this compound. Now I see effects, but they are inconsistent."

Diagnosis: Species-Specific Pharmacokinetics.

  • The Issue: JZL 184 has significantly lower potency against rat MAGL compared to mouse MAGL.

  • The Fix: this compound is the correct choice for rats.[1] It effectively inhibits rat MAGL and FAAH.[1][6] However, because it is a dual inhibitor, the behavioral baseline in rats is more sensitive to the sedative effects than in mice.[1]

  • Recommendation: In rats, the therapeutic window is narrower.[1] Ensure you are using a vehicle that maximizes bioavailability (see Part 3).[1]

Part 3: Critical Experimental Protocols

Vehicle Formulation (Solubility is Critical)

This compound is highly lipophilic.[1] Poor solubility leads to "micro-precipitation" in the syringe, causing erratic dosing (some animals get 0 mg/kg, others get a bolus).[1]

Recommended Formulation (Standard):

  • Ratio: 1:1:18 (Ethanol : Emulphor : Saline)[1]

  • Preparation Steps:

    • Dissolve this compound powder in 100% Ethanol first (vortex until clear).[1]

    • Add Emulphor (Alkamuls EL-620) and vortex thoroughly.

    • Slowly add Saline while vortexing.

  • Alternative: If Emulphor is unavailable, use DMSO/Tween-80/Saline (1:1:18) .[1]

  • Warning: Do not store formulated solution >24 hours.[1] Prepare fresh daily.

The "Tetrad" Validation Workflow

Before running complex behavioral tasks (e.g., Maze, Fear Conditioning), run a simplified Tetrad check to ensure the animal is physically capable of performing the task.[1]

Tetrad_Workflow Start Dose this compound (i.p.) Wait Wait 2 Hours (Peak Effect) Start->Wait Check1 1. Rectal Temp (Hypothermia?) Wait->Check1 Check2 2. Bar Test (Catalepsy?) Check1->Check2 Check3 3. Tail Flick (Analgesia?) Check2->Check3 Decision Decision Point Check3->Decision Exp Proceed to Complex Behavior Decision->Exp No Catalepsy Analgesia Present Stop STOP: Confounding Sedation Decision->Stop Catalepsy > 30s Temp Drop > 2°C

Figure 2: Validation Workflow. Perform this check on a small cohort (n=3) before committing valuable animals to complex behavioral paradigms.

Part 4: Frequently Asked Questions (FAQ)

Q: Does this compound induce tolerance with chronic use? A: Surprisingly, less than expected. While JZL 184 (MAGL selective) causes rapid CB1 downregulation and tolerance (functional antagonism) after 6 days, this compound retains anti-allodynic efficacy for longer periods in many models.[1] However, chronic high-dose treatment will eventually desensitize CB1 receptors.[1] Reference: Long et al. (2009) and Anderson et al. (2014).[1][3]

Q: Can I use this compound to study anxiety? A: Proceed with caution. The dual elevation of AEA (anxiolytic) and 2-AG (anxiolytic) should theoretically reduce anxiety.[1] However, the sedative properties of this compound at doses >10 mg/kg often reduce exploration in the Elevated Plus Maze, which can be falsely interpreted as anxiogenic (less time in open arms due to lack of movement).[1] You must track "Total Distance Traveled" as a covariate.[1]

Q: What is the half-life? When should I test? A: this compound is an irreversible carbamate inhibitor.[1]

  • Enzyme Inhibition: Lasts >10 hours (near-complete blockade).[1][6]

  • Behavioral Peak: Typically 2 to 4 hours post-injection (i.p.).[1]

  • Protocol: Do not test immediately (e.g., 30 mins) as brain endocannabinoid levels take time to accumulate after enzyme blockade.[1]

References

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][6] Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[1] [1]

  • Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1][3] Neuropharmacology, 81, 224–230.[1]

  • Wise, L. E., et al. (2012). Dual fatty acid amide hydrolase and monoacylglycerol lipase inhibition produces THC-like effects in mice.[1] Journal of Pharmacology and Experimental Therapeutics, 342(3), 744–754.[1]

  • Kinsey, S. G., et al. (2013). Blockade of endocannabinoid-degrading enzymes attenuates neuropathic pain.[1][3] Journal of Pharmacology and Experimental Therapeutics, 330(3), 902-910.[1]

Sources

Technical Support Center: JZL195 Washout Period in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers utilizing JZL195 in animal studies. JZL195 is a potent, dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[1][2]. Due to its mechanism as an irreversible inhibitor, establishing an appropriate washout period is not merely a matter of waiting for the compound to clear metabolically; it is dictated by the de novo synthesis rate of the target enzymes.

This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the scientific rigor of your experiments, particularly in crossover study designs.

Frequently Asked Questions (FAQs)

Q1: What is JZL195 and how does it work?

JZL195 is a piperazine carbamate-based small molecule that acts as a dual and irreversible inhibitor of FAAH and MAGL, with IC₅₀ values in the low nanomolar range (2 nM for FAAH and 4 nM for MAGL)[3]. By blocking these enzymes, JZL195 prevents the breakdown of the endocannabinoids AEA and 2-AG, leading to a significant and sustained elevation of their levels in the brain and other tissues[4][5][6]. This enhancement of endocannabinoid signaling is the basis for its pharmacological effects, which include analgesia, anti-inflammatory properties, and cannabinoid-like behavioral effects[1][7].

The key feature of JZL195 is its irreversible mode of action. It forms a covalent bond with a serine residue in the active site of both FAAH and MAGL. This means that enzymatic activity is not restored until new enzyme molecules are synthesized by the cell.

JZL195_MOA cluster_ECS Endocannabinoid System eCB Endocannabinoids (2-AG, AEA) MAGL MAGL Enzyme eCB->MAGL Degradation FAAH FAAH Enzyme eCB->FAAH Degradation CB1R CB1 Receptors eCB->CB1R Activation Pharmacological\nEffects Pharmacological Effects CB1R->Pharmacological\nEffects JZL195 JZL195 JZL195->MAGL Irreversible Inhibition JZL195->FAAH Irreversible Inhibition

Caption: Mechanism of JZL195 action.

Q2: Why is the washout period for an irreversible inhibitor like JZL195 different from a reversible inhibitor?

For a reversible inhibitor , the washout period is primarily determined by its pharmacokinetic (PK) half-life—the time it takes for the concentration of the drug in the body to be reduced by half. A standard guideline is to wait at least 5 half-lives for the drug to be considered effectively eliminated[8].

For an irreversible inhibitor like JZL195, the PK half-life is less relevant to the duration of the pharmacological effect. Once JZL195 binds to MAGL and FAAH, the enzyme is permanently inactivated. The drug itself may be cleared from circulation relatively quickly, but the biological effect—impaired endocannabinoid degradation—persists.

Therefore, the "washout" period is not about clearing the drug but about waiting for the physiological system to return to baseline. This recovery is dependent on the turnover rate (synthesis and degradation) of the target enzymes [9]. The body must synthesize new MAGL and FAAH proteins to replace the inactivated ones. This process is significantly longer than the clearance time of the drug itself.

Q3: What is the recommended washout period for JZL195 in rodent studies?

There is no single, universally cited washout period for JZL195. The appropriate duration depends on the species, dose, treatment duration (acute vs. chronic), and the specific endpoint being measured. However, based on the known pharmacodynamics, a washout period significantly longer than that for reversible drugs is necessary.

  • Enzyme Activity: Studies in mice have shown that after a single intraperitoneal (i.p.) injection of JZL195 (20 mg/kg), the inhibition of FAAH and MAGL activity lasts for at least 10 hours[4][5]. Another study noted that significant inhibition of both enzymes was still present 24 hours after injection[3].

  • Endocannabinoid Levels: Brain levels of 2-AG and AEA remain elevated in correspondence with enzyme inhibition[4]. Full restoration of baseline endocannabinoid levels requires only partial recovery (approx. 15-30%) of enzyme activity[4].

As a conservative starting point for crossover designs, a washout period of at least 72 hours to 7 days is recommended. However, this is a general guideline. For rigorous experimental design, especially when subtle behavioral or physiological endpoints are measured, the washout period must be empirically validated.

Troubleshooting & Experimental Design

Q4: I performed a crossover study with a 48-hour washout and see a carry-over effect. What's happening?

A carry-over effect with a 48-hour washout is highly probable with JZL195. The cause is almost certainly incomplete recovery of MAGL and FAAH enzyme function.

  • Causality: At 48 hours post-dose, a substantial portion of the MAGL and FAAH enzyme pool is likely still inactivated from the first treatment period. The rate of de novo enzyme synthesis has not been sufficient to return the endocannabinoid system to its baseline state.

  • Consequence: When the second treatment is administered (whether it's the vehicle or another drug), it is acting on a system that is still pharmacologically modified by JZL195. This will confound your results, making it impossible to attribute observed effects solely to the second treatment.

Solution: You must extend your washout period and ideally, validate it with a biochemical assay (see Q5).

Q5: How do I empirically determine the correct washout period for my specific model, dose, and study design?

Validating the washout period is crucial for ensuring the integrity of your data. This involves a satellite study where you measure the direct pharmacodynamic effect of JZL195 over a prolonged time course.

Experimental Protocol: Validating JZL195 Washout Period

  • Animal Cohorts:

    • Divide animals (e.g., C57BL/6 mice) into several groups. One group will receive the vehicle, and the others will receive your intended dose of JZL195 (e.g., 20 mg/kg, i.p.).

    • Assign multiple JZL195 groups, each corresponding to a specific time point for tissue collection (e.g., 24h, 48h, 72h, 5 days, 7 days).

  • Dosing:

    • Administer a single dose of JZL195 or vehicle to the respective groups.

  • Tissue Collection:

    • At each designated time point post-injection, euthanize one group of JZL195-treated animals and a cohort of vehicle-treated controls.

    • Rapidly harvest the tissue of interest (e.g., whole brain, hippocampus) and snap-freeze in liquid nitrogen. Store at -80°C until analysis[10].

  • Biochemical Analysis (Choose one or both):

    • MAGL/FAAH Activity Assay: This is the most direct method. Homogenize the brain tissue and measure the hydrolytic activity of MAGL and FAAH using specific substrates (e.g., radiolabeled or fluorescent probes). The goal is to identify the time point at which the enzyme activity in the JZL195-treated group is no longer statistically different from the vehicle-treated group.

    • Endocannabinoid Quantification: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG and AEA in the brain tissue. The washout period is considered complete when the levels of these endocannabinoids in the JZL195-treated group return to baseline (i.e., are not statistically different from the vehicle group).

  • Data Analysis:

    • Plot the mean enzyme activity (or endocannabinoid level) for each group against time.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare each JZL195 time point group to the vehicle control group. The first time point at which there is no significant difference indicates the minimum required washout period.

Washout_Workflow cluster_setup 1. Experimental Setup cluster_execution 2. Execution cluster_analysis 3. Analysis & Conclusion A1 Define Time Points (e.g., 24h, 48h, 72h, 5d, 7d) A2 Create Animal Cohorts (Vehicle + JZL195 per Time Point) A1->A2 B1 Administer Single Dose (JZL195 or Vehicle) A2->B1 B2 Euthanize & Harvest Brain Tissue at Each Time Point B1->B2 C1 Biochemical Assay (Enzyme Activity or eCB Levels) B2->C1 C2 Statistical Comparison (JZL195 groups vs. Vehicle) C1->C2 C3 Determine Time Point of Return to Baseline C2->C3

Caption: Workflow for empirically determining a washout period.

Q6: Does the washout period need to be adjusted for chronic dosing studies?

Yes, absolutely. Chronic administration of JZL195 can lead to adaptive changes in the endocannabinoid system. For example, prolonged and complete blockade of MAGL can lead to downregulation and desensitization of cannabinoid CB1 receptors[7].

These neuroadaptations may take longer to reverse than the simple resynthesis of the MAGL and FAAH enzymes. Therefore, a washout period established based on a single acute dose may not be sufficient for a chronic study. If a crossover design is unavoidable after chronic administration, the washout period should be considerably longer and must be validated, potentially including not just biochemical markers but also functional or behavioral assays to ensure the system has fully returned to a naive state.

Data Summary: JZL195 Pharmacodynamics

ParameterSpeciesDose (Route)ObservationReference
Enzyme Inhibition Mouse20 mg/kg (i.p.)Blockade of FAAH and MAGL lasted at least 10 hours.[4][5]
Enzyme Inhibition Rat10 mg/kg (i.p.)Significant inhibition still occurred 24 hours post-injection.[3]
Endocannabinoid Levels Mouse20 mg/kg (i.p.)Brain AEA and 2-AG levels were sustained for at least 10 hours.[4]
Behavioral Effects Mouse18 mg/kg (s.c.)Anti-allodynic effects were significant for up to 6 hours.[1]

References

  • Title: Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC Source: British Journal of Pharmacology URL: [Link]

  • Title: Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo | PNAS Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PubMed Central Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed Central Source: Pharmacology Biochemistry and Behavior URL: [Link]

  • Title: Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis - MDPI Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC - PubMed Central Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PubMed Central Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase - PMC Source: Journal of Cerebral Blood Flow & Metabolism URL: [Link]

  • Title: ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES Source: ASEAN URL: [Link]

Sources

Technical Support Center: Experimental Controls for JZL 195 Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual Inhibition" Paradox

Welcome to the Technical Support Center. You are likely here because you are using JZL 195 , a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1]

The Scientific Reality: this compound is a powerful tool because it simultaneously elevates anandamide (AEA) and 2-arachidonoylglycerol (2-AG), creating a unique "full cannabinoid" phenotype that selective inhibitors (like URB597 or JZL184) cannot replicate.[1] However, this power comes with a high risk of experimental artifacts.[1] Because it floods the system with both major endocannabinoids, distinguishing between CB1-mediated effects, CB2-mediated effects, and off-target "chemical noise" is impossible without a rigorous control architecture.[1]

This guide details the mandatory control systems required to validate your this compound data.

Module 1: Validating Target Engagement (Biochemical Controls)

User Query: "I injected this compound, but I'm not seeing the expected behavioral phenotype. How do I know if I actually inhibited the enzymes?"

The "Senior Scientist" Insight: Never assume bioavailability equals inhibition.[1] this compound is highly lipophilic and can precipitate in aqueous buffers.[1] Furthermore, species differences exist ; this compound is generally less potent against rat MAGL than mouse MAGL.[1][2] You must biochemically prove enzyme inactivation.[1]

Protocol: Activity-Based Protein Profiling (ABPP)

The gold standard for validating this compound is competitive ABPP .[1] You must show that this compound has covalently bound to the active site serine of FAAH and MAGL, preventing a fluorescent probe from binding.[1]

Step-by-Step Validation Workflow:

  • Tissue Prep: Harvest brain/tissue 2–4 hours post-administration.[1]

  • Probe Incubation: Incubate proteomes with a fluorophosphonate probe (e.g., FP-TAMRA) that targets serine hydrolases.[1]

  • Competition: If this compound worked in vivo, the active sites of FAAH (~60 kDa) and MAGL (~33 kDa) will be occupied.[1] The FP-TAMRA probe cannot bind.

  • Readout: Run SDS-PAGE. You should see the disappearance of fluorescent bands at 60 kDa and 33 kDa compared to vehicle-treated samples.[1]

Visualization: ABPP Logic Flow

ABPP_Workflow cluster_outcome Molecular Outcome Start Tissue Harvest (Post-JZL 195) Step1 Add Broad-Spectrum Probe (FP-TAMRA) Start->Step1 OutcomeA Scenario A: Successful Inhibition Active Site Blocked by this compound Probe cannot bind Step1->OutcomeA If this compound bound OutcomeB Scenario B: Failed Inhibition Active Site Open Probe binds enzyme Step1->OutcomeB If this compound failed Readout SDS-PAGE Gel Fluorescence Scan OutcomeA->Readout OutcomeB->Readout ResultA Band DISAPPEARS (Validation) Readout->ResultA ResultB Band PERSISTS (Failure) Readout->ResultB

Caption: Competitive ABPP workflow. Successful this compound treatment prevents the fluorescent probe from binding, resulting in the loss of specific bands on the gel.[1][2]

Module 2: Pharmacological Specificity (Receptor Controls)

User Query: "My this compound treated mice show reduced motility. Is this CB1 activation or just sedation from the chemical?"

The "Senior Scientist" Insight: this compound mimics the effects of THC (the "tetrad": hypomotility, analgesia, catalepsy, hypothermia).[1][2] However, because it elevates 2-AG (which hits both CB1 and CB2) and AEA (which hits CB1 and TRPV1), you cannot claim a mechanism without blocking it.[1]

The "Antagonist Checkmate" Protocol

Every this compound experiment requires a "Blockade Group."[1] You must pre-treat animals with specific antagonists to prove the effect is receptor-mediated.[1]

Target ReceptorRequired AntagonistDose (i.p.)TimingExpected Result
CB1 Rimonabant (SR141716A)3 mg/kg30 min pre-JZLComplete reversal of catalepsy/hypothermia.[1]
CB2 SR1445283 mg/kg30 min pre-JZLReversal of anti-inflammatory effects (if applicable).[1]
TRPV1 Capsazepine10 mg/kg30 min pre-JZLPartial reversal of AEA-mediated anxiolysis (context dependent).[1]

Critical Note: If Rimonabant fails to reverse the effect, your phenotype is off-target (non-cannabinoid).[1]

Module 3: Comparative Controls (The "Synergy" Check)

User Query: "Why use this compound instead of just mixing a FAAH inhibitor and a MAGL inhibitor?"

The "Senior Scientist" Insight: This is the most sophisticated control.[1] this compound is unique because it ensures simultaneous inhibition.[1] However, to prove that the "dual" nature is necessary, you should compare this compound against selective inhibitors alone.[1][2]

Experimental Groups Design:

  • Vehicle (Negative Control)

  • This compound (Dual Inhibitor - ~20 mg/kg)[1]

  • URB597 (Selective FAAH Inhibitor - ~10 mg/kg)[1]

  • JZL184 (Selective MAGL Inhibitor - ~16 mg/kg)[1]

Interpretation:

  • If this compound effect > (URB597 effect + JZL184 effect), you have demonstrated synergistic crosstalk between AEA and 2-AG pathways.[1]

  • If this compound effect == JZL184 effect, then FAAH inhibition is irrelevant to your specific phenotype.[1]

Visualization: Signaling Pathway & Intervention Points [1][2]

Mechanism_Control JZL195 This compound (Dual Inhibitor) FAAH FAAH Enzyme JZL195->FAAH Inhibits MAGL MAGL Enzyme JZL195->MAGL Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades TAG 2-AG MAGL->TAG Degrades CB1 CB1 Receptor AEA->CB1 Activates TAG->CB1 Activates CB2 CB2 Receptor TAG->CB2 Activates Phenotype Behavioral Readout CB1->Phenotype Analgesia/ Catalepsy Rimo Rimonabant (Control) Rimo->CB1 BLOCKS SR2 SR144528 (Control) SR2->CB2 BLOCKS

Caption: this compound inhibits degradation of AEA and 2-AG. The validity of the pathway is proven only if Receptor Antagonists (Red Octagons) successfully block the phenotype.[1]

Module 4: Formulation & Vehicle Controls

User Query: "The solution is cloudy. Can I just inject it anyway?"

The "Senior Scientist" Insight: Absolutely not. This compound is a carbamate with poor water solubility.[1] If you inject a suspension, you get erratic absorption and "depot" effects, leading to false negatives or delayed toxicity.[1][2]

Standard Formulation (The "4:1:15" Rule):

  • Step 1: Dissolve this compound in DMSO or Ethanol (stock).[1]

  • Step 2: Add Emulphor (Alkamuls EL-620) or Kolliphor EL .[1]

  • Step 3: Slowly add Saline while vortexing.[1]

  • Final Ratio: 1 part Ethanol : 1 part Emulphor : 18 parts Saline.[1]

  • Control: The "Vehicle" group must receive this exact mixture (1:1:18) without the drug.[1]

References

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1] Proceedings of the National Academy of Sciences.[1] [1][3]

    • Core Reference: Establishes this compound IC50 values (FAAH: ~2nM, MAGL: ~4nM) and the "tetrad" behavioral profile.
  • Schlosburg, J. E., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system.[1] Nature Neuroscience.[1]

    • Validation: Discusses the desensitization risks of chronic MAGL inhibition, relevant for long-term this compound studies.
  • Nomura, D. K., et al. (2011). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation.[1] Science.[1] [1]

    • Mechanism:[1][2][3][4][5][6] Highlights the arachidonic acid pathway implications of blocking MAGL/FAAH.

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of protein function: the activity-based protein profiling (ABPP) strategy.[1] Chemistry & Biology.[1][7][8]

    • Methodology: The definitive guide on using ABPP (FP-TAMRA) to validate serine hydrolase inhibitors like this compound.

Sources

Validation & Comparative

JZL195 vs. Selective FAAH Inhibitors (e.g., URB597): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Navigating Endocannabinoid System Modulation

For researchers, scientists, and drug development professionals investigating the intricate workings of the endocannabinoid system (ECS), the choice of pharmacological tools is paramount. The ability to selectively modulate the levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), offers a powerful approach to dissecting their distinct physiological roles. This guide provides a comprehensive comparison of two key types of inhibitors: the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL) inhibitor, JZL195, and selective FAAH inhibitors, exemplified by URB597. By understanding their differential mechanisms, potencies, and in-vivo effects, researchers can make more informed decisions to advance their studies.

The Endocannabinoid System: A Primer on AEA and 2-AG Signaling

The ECS is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and memory. The two principal endocannabinoids, AEA and 2-AG, are lipid messengers that are synthesized on demand and act on cannabinoid receptors, primarily CB1 and CB2. Their signaling is tightly controlled by the activity of specific metabolic enzymes. FAAH is the primary enzyme responsible for the degradation of AEA, while MGL is the main enzyme that hydrolyzes 2-AG.[1][2] By inhibiting these enzymes, it is possible to elevate the endogenous levels of AEA and/or 2-AG, thereby amplifying their signaling.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between JZL195 and selective FAAH inhibitors lies in their enzymatic targets.

URB597 and other selective FAAH inhibitors are designed to specifically block the activity of FAAH. This leads to a selective increase in the levels of AEA and other fatty acid amides, without significantly affecting 2-AG concentrations.[3] This selectivity allows for the targeted investigation of AEA-mediated signaling pathways.

JZL195 , in contrast, is a dual inhibitor, potently blocking both FAAH and MGL.[4][5] This dual action results in a simultaneous and significant elevation of both AEA and 2-AG levels in the brain and peripheral tissues.[1] This broader amplification of endocannabinoid signaling can produce more pronounced and, in some cases, qualitatively different physiological effects compared to selective FAAH inhibition.[5][6]

cluster_0 Selective FAAH Inhibition (e.g., URB597) cluster_1 Dual FAAH/MGL Inhibition (JZL195) URB597 URB597 FAAH FAAH URB597->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades CB1_TRPV1 CB1/TRPV1 Receptors AEA->CB1_TRPV1 Activates JZL195 JZL195 FAAH2 FAAH JZL195->FAAH2 Inhibits MGL MGL JZL195->MGL Inhibits AEA2 Anandamide (AEA) FAAH2->AEA2 Degrades Two_AG 2-Arachidonoylglycerol (2-AG) MGL->Two_AG Degrades CB1_CB2 CB1/CB2 Receptors AEA2->CB1_CB2 Activates Two_AG->CB1_CB2 Activates

Figure 1: Signaling pathways affected by selective and dual inhibitors.

Comparative Performance: Potency and In Vivo Effects

The choice between JZL195 and a selective FAAH inhibitor often hinges on the desired magnitude and nature of the physiological response.

InhibitorTarget(s)IC50 (nM)Effect on Endocannabinoid LevelsKey In Vivo Effects
JZL195 FAAH & MGLFAAH: 2, MGL: 4[4]↑↑ AEA, ↑↑ 2-AG[1]Pronounced analgesia, catalepsy, hypomotility, THC-like discriminative stimulus effects[5][7][8][9]
URB597 FAAHVaries by species and assay conditions↑ AEA, ↔ 2-AG[3]Anxiolytic-like effects, antidepressant-like effects, moderate analgesia, no significant catalepsy or hypomotility at typical doses[10][11][12]

JZL195: The dual inhibition of FAAH and MGL by JZL195 leads to a robust and widespread enhancement of endocannabinoid signaling. This results in a pharmacological profile that more closely mimics that of direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[5][6] Studies have consistently shown that JZL195 produces strong analgesic effects in various pain models, including neuropathic and inflammatory pain.[7][13] However, this comes at the cost of a higher incidence of cannabinoid-like side effects, such as motor impairment (hypomotility and catalepsy) and THC-like subjective effects in drug discrimination assays.[7][8][9]

Selective FAAH Inhibitors (e.g., URB597): By selectively elevating AEA, compounds like URB597 offer a more nuanced modulation of the ECS. AEA is a partial agonist at CB1 receptors and also acts on other targets like TRPV1 channels. This selective enhancement of AEA signaling is often associated with anxiolytic and antidepressant-like effects in preclinical models.[10][12] While FAAH inhibitors do exhibit analgesic properties, their efficacy is generally considered to be less pronounced than that of dual inhibitors or direct CB1 agonists, particularly in models of severe pain.[7][14] A significant advantage of selective FAAH inhibitors is their wider therapeutic window, with a lower propensity to induce the motor and psychoactive side effects associated with strong CB1 activation.[7]

Experimental Protocols: Methodologies for a Self-Validating System

To ensure the rigor and reproducibility of research in this field, it is crucial to employ well-validated experimental protocols.

In Vitro Enzyme Inhibition Assay

This assay is fundamental for determining the potency and selectivity of inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against FAAH and MGL.

Methodology:

  • Enzyme Source: Utilize recombinant human or rodent FAAH and MGL, or tissue homogenates (e.g., brain, liver) known to express high levels of the enzymes.

  • Substrate: Employ a fluorogenic or chromogenic substrate for each enzyme (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH, 2-oleoylglycerol for MGL with a coupled enzyme assay).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., JZL195, URB597) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of product formation over time using a plate reader (fluorescence or absorbance).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Start Start Enzyme Prepare Enzyme Solution (FAAH or MGL) Start->Enzyme Inhibitor Prepare Serial Dilutions of Inhibitor Start->Inhibitor Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Inhibitor->Preincubation Substrate Add Substrate to Initiate Reaction Preincubation->Substrate Measurement Measure Product Formation (Fluorescence/Absorbance) Substrate->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 2: Workflow for in vitro enzyme inhibition assay.

In Vivo Behavioral Assessment: Hot Plate Test for Analgesia

This is a classic test to evaluate the analgesic efficacy of a compound against thermal pain.

Objective: To assess the antinociceptive effects of JZL195 and URB597.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing room and equipment for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound (JZL195, URB597, or vehicle) via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurements: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical tests.

Choosing the Right Tool for the Job: Practical Recommendations

The decision to use JZL195 or a selective FAAH inhibitor should be driven by the specific research question.

  • For studying the specific roles of AEA in processes like anxiety, depression, and mild to moderate pain , a selective FAAH inhibitor like URB597 is the preferred tool. Its targeted mechanism of action minimizes the confounding effects of 2-AG elevation.

  • For investigating the therapeutic potential of broad endocannabinoid system enhancement, particularly in models of severe or chronic pain , JZL195 is a valuable tool.[7][13] Its ability to produce robust, cannabinoid-like effects allows for the exploration of the full therapeutic potential of endocannabinoid augmentation. However, researchers must be mindful of and control for its significant side-effect profile.

  • To dissect the relative contributions of AEA and 2-AG to a specific physiological effect , a combination of selective inhibitors (e.g., a selective FAAH inhibitor and a selective MGL inhibitor like JZL184) can be a powerful approach, allowing for a more precise titration of endocannabinoid levels.

References

  • Fegley, D., et al. (2005). Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172. Proceedings of the National Academy of Sciences, 102(51), 18715-18720. [Link]

  • Gunduz-Cinar, O., et al. (2013). Convergent effects of a fatty acid amide hydrolase inhibitor and the anxiolytic buspirone in the basolateral amygdala. The International Journal of Neuropsychopharmacology, 16(2), 355-365. [Link]

  • Hill, M. N., et al. (2009). Endogenous cannabinoid signaling is required for voluntary exercise-induced enhancement of progenitor cell proliferation in the hippocampus. Hippocampus, 19(6), 564-574. [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. [Link]

  • Long, J. Z., et al. (2009). A dual-blockade strategy for optimally disrupting endocannabinoid signaling. Nature Chemical Biology, 5(1), 37-44. [Link]

  • Kinsey, S. G., et al. (2009). Blockade of endocannabinoid-degrading enzymes attenuates neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, 330(3), 902-910. [Link]

  • Patel, S., & Hillard, C. J. (2006). Pharmacological evaluation of cannabinoid receptor ligands in a mouse model of anxiety: further evidence for an anxiolytic role for endogenous cannabinoid signaling. Journal of Pharmacology and Experimental Therapeutics, 318(1), 304-311. [Link]

  • Schlosburg, J. E., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the cannabinoid type 1 receptor. Neuropsychopharmacology, 35(11), 2155-2169. [Link]

  • Wise, L. E., et al. (2012). Dual fatty acid amide hydrolase and monoacylglycerol lipase blockade produces THC-like Morris water maze deficits in mice. ACS Chemical Neuroscience, 3(5), 369-378. [Link]

  • Anderson, K. L., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 171(6), 1363-1375. [Link]

  • Remiszewski, P., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International Journal of Molecular Sciences, 24(13), 10942. [Link]

  • Tchantchou, F., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 153-159. [Link]

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347-1356. [Link]

  • Di Marzo, V. (2008). Targeting the endocannabinoid system: to kill two birds with one stone. British Journal of Pharmacology, 153(2), 227-230. [Link]

  • Long, J. Z., et al. (2009). Characterization of a selective and in vivo-active monoacylglycerol lipase inhibitor. ACS Chemical Biology, 4(5), 333-344. [Link]

  • Wiley, J. L., et al. (2013). Simultaneous inhibition of fatty acid amide hydrolase and monoacylglycerol lipase shares discriminative stimulus effects with Δ9-tetrahydrocannabinol in mice. Drug and Alcohol Dependence, 132(1-2), 384-388. [Link]

  • van der Stelt, M., & Di Marzo, V. (2020). Targeting endocannabinoid signaling: FAAH and MAG lipase inhibitors. Annual Review of Pharmacology and Toxicology, 60, 519-539. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. [Link]

  • Trovato, A., et al. (2020). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International Journal of Molecular Sciences, 21(18), 6693. [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology, 147(3), 281-288. [Link]

Sources

Navigating the Endocannabinoid System: A Comparative Guide to JZL195 and Selective MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of endocannabinoid system (ECS) research, the modulation of key metabolic enzymes offers a powerful strategy to elucidate signaling pathways and explore therapeutic avenues. Two principal enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), govern the degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This guide provides an in-depth, objective comparison of the dual FAAH/MAGL inhibitor, JZL195, and selective MAGL inhibitors, exemplified by JZL184, to inform experimental design and interpretation.

The Rationale for Targeting Endocannabinoid Degradation

Direct-acting cannabinoid receptor agonists, such as Δ⁹-tetrahydrocannabinol (THC), often elicit a broad spectrum of psychoactive and physiological effects, limiting their therapeutic window.[1][2][3] An alternative and more nuanced approach is to amplify endogenous cannabinoid signaling by inhibiting their degradation.[3] This strategy aims to enhance the natural, spatially and temporally controlled actions of endocannabinoids, potentially mitigating the undesirable side effects associated with exogenous agonists.[3]

The enzymes FAAH and MAGL represent the primary catabolic pathways for AEA and 2-AG.[4][5] Inhibiting these enzymes leads to an accumulation of their respective endocannabinoid substrates, thereby potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets.[2]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between JZL195 and selective MAGL inhibitors like JZL184 lies in their enzymatic targets.

JZL195: The Dual Inhibitor

JZL195 is a potent and irreversible inhibitor of both FAAH and MAGL.[2][6] This dual inhibition leads to a simultaneous and significant elevation of both AEA and 2-AG levels in the brain and other tissues.[1][2][4] This broad-spectrum enhancement of endocannabinoid tone is a key characteristic of JZL195's pharmacological profile.

Selective MAGL Inhibitors (e.g., JZL184): A Focused Approach

In contrast, JZL184 and similar compounds are designed to selectively and irreversibly inhibit MAGL.[4][5] This targeted inhibition results in a specific and substantial increase in 2-AG levels, with minimal to no direct impact on AEA concentrations.[4] This selectivity allows researchers to dissect the specific physiological roles of the 2-AG signaling pathway.

Visualizing the Pathways

To better understand the distinct mechanisms, consider the following signaling pathway diagrams:

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG_syn 2-AG Synthesis 2-AG 2-AG 2-AG_syn->2-AG Release AEA_syn AEA Synthesis AEA AEA AEA_syn->AEA Release CB1R CB1 Receptor Inhibition_of\nNeurotransmitter_Release Inhibition_of Neurotransmitter_Release CB1R->Inhibition_of\nNeurotransmitter_Release FAAH FAAH Arachidonic_Acid_AEA Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_AEA MAGL MAGL Arachidonic_Acid_2AG Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid_2AG 2-AG->CB1R Binds 2-AG->MAGL Hydrolysis AEA->CB1R Binds AEA->FAAH Hydrolysis Inhibitor_Action cluster_JZL195 JZL195 Action cluster_JZL184 JZL184 Action JZL195 JZL195 FAAH_inhib FAAH JZL195->FAAH_inhib MAGL_inhib MAGL JZL195->MAGL_inhib AEA_up ↑ AEA FAAH_inhib->AEA_up 2-AG_up_195 ↑ 2-AG MAGL_inhib->2-AG_up_195 JZL184 JZL184 MAGL_inhib_184 MAGL JZL184->MAGL_inhib_184 2-AG_up_184 ↑ 2-AG MAGL_inhib_184->2-AG_up_184

Caption: Mechanisms of JZL195 and JZL184.

Performance Comparison: Experimental Data

The choice between JZL195 and a selective MAGL inhibitor is dictated by the specific research question. The following table summarizes key quantitative data from preclinical studies.

ParameterJZL195 (Dual FAAH/MAGL Inhibitor)JZL184 (Selective MAGL Inhibitor)References
Target(s) FAAH and MAGLMAGL[4][5]
In Vitro Potency (IC₅₀) FAAH: ~2 nMMAGL: ~4 nMMAGL: ~4.7-68 nM (assay dependent)[1][2][6][7]
Effect on Brain Endocannabinoid Levels ↑ AEA↑ 2-AG↑ 2-AG[1][4]
Key Behavioral Effects Analgesia, hypomotility, catalepsy (mimics full CB1 agonism at higher doses)Anxiolytic-like effects, context-dependent analgesia[1][8][9]
Therapeutic Window Generally wider than direct CB1 agonists, but narrower than selective inhibitors for certain effects.Wider therapeutic window for avoiding CB1-mediated side effects compared to JZL195.[2]
Tolerance Can induce tolerance with chronic use.Chronic administration can lead to tolerance and CB1 receptor desensitization.[10]

Experimental Insights and Causality

Why Choose JZL195?

The primary reason to employ JZL195 is to investigate the synergistic or additive effects of simultaneously elevating both AEA and 2-AG. [1]This approach is particularly valuable when studying complex behaviors or pathological states where both endocannabinoid pathways are implicated. For instance, studies have shown that dual inhibition of FAAH and MAGL can produce a broader spectrum of cannabinoid-like effects, including THC-like discriminative stimulus effects, which are not observed with selective inhibition of either enzyme alone. [1][11]This suggests a "crosstalk" between the AEA and 2-AG signaling systems that can be uniquely probed with JZL195. [1] Experimental Considerations for JZL195:

  • Dose-Response: It is crucial to perform careful dose-response studies, as lower doses may produce distinct effects compared to higher doses that can lead to profound CB1 receptor activation and associated side effects like hypomotility and catalepsy. [4]* Control Groups: When using JZL195, it is essential to include control groups treated with selective FAAH and MAGL inhibitors to delineate the relative contributions of elevated AEA and 2-AG to the observed phenotype.

Why Choose a Selective MAGL Inhibitor (e.g., JZL184)?

Selective MAGL inhibitors are the tool of choice for isolating the physiological and pathophysiological roles of the 2-AG signaling pathway. By specifically increasing 2-AG levels, researchers can investigate its involvement in processes such as anxiety, inflammation, and neuroprotection, without the confounding influence of elevated AEA. [5][8]For example, studies using JZL184 have demonstrated its anxiolytic-like effects under conditions of high environmental aversion, highlighting a specific role for 2-AG in emotional regulation. [8] Experimental Considerations for JZL184:

  • Species Differences: The potency of JZL184 can vary between species. For instance, it has been reported to have lower potency in rats compared to mice, necessitating higher doses to achieve significant MAGL inhibition and subsequent behavioral effects. [5]* Off-Target Effects: While highly selective, it is always prudent to consider potential off-target effects, especially at higher concentrations.

  • Chronic Dosing: Chronic administration of JZL184 has been shown to induce tolerance and CB1 receptor desensitization, a critical consideration for long-term studies. [10]

Key Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of compounds against FAAH and MAGL.

  • Enzyme Source: Utilize recombinant human or rodent FAAH and MAGL, or brain homogenates from these species.

  • Substrate: For FAAH, a common substrate is arachidonoyl-[ethanolamine-1-¹⁴C]-amide. For MAGL, [³H]-2-oleoylglycerol or a colorimetric substrate like 4-nitrophenyl acetate can be used.

  • Incubation: Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (e.g., JZL195 or JZL184) for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Reaction Termination and Product Separation: Stop the reaction after a specific time and separate the product from the unreacted substrate using methods like liquid-liquid extraction followed by scintillation counting for radiolabeled substrates, or spectrophotometry for colorimetric assays.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Assessment of Endocannabinoid Levels

This protocol outlines the measurement of AEA and 2-AG in brain tissue following inhibitor administration.

  • Animal Dosing: Administer the inhibitor (JZL195 or JZL184) or vehicle to rodents via the desired route (e.g., intraperitoneal injection).

  • Tissue Collection: At a predetermined time point post-injection, euthanize the animals and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

  • Lipid Extraction: Homogenize the tissue in a solvent system (e.g., chloroform:methanol:water) containing deuterated internal standards for AEA and 2-AG.

  • Sample Purification: Purify the lipid extract using solid-phase extraction to isolate the endocannabinoids.

  • Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of AEA and 2-AG relative to the internal standards.

Workflow for In Vivo Behavioral Assessment

Behavioral_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., locomotor activity, pain threshold) Animal_Acclimation->Baseline_Testing Drug_Administration Administer Vehicle, JZL195, or JZL184 Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing Drug_Administration->Post_Dose_Testing Data_Analysis Statistical Analysis of Behavioral Data Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

Sources

JZL 195 versus direct cannabinoid receptor agonists (e.g., WIN55212-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Tone Enhancement vs. Receptor Flooding

In cannabinoid pharmacology, the distinction between JZL 195 and WIN55212-2 represents the fundamental divergence between enhancing endogenous tone and direct receptor flooding .

  • This compound is a "broad-spectrum" endocannabinoid degradation inhibitor. By simultaneously inhibiting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), it elevates synaptic levels of both Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG).[1][2] It preserves the spatial and temporal specificity of endocannabinoid signaling while amplifying the signal magnitude.

  • WIN55212-2 is a high-potency, synthetic aminoalkylindole agonist. It bypasses endogenous synthesis pathways to bind directly to CB1 and CB2 receptors. This results in global receptor activation, often leading to a narrower therapeutic window and rapid desensitization.

This guide provides a rigorous comparison of these two agents, evaluating their utility in probing the Endocannabinoid System (ECS) and their potential as therapeutic templates.

Part 1: Mechanistic Divergence & Signaling Pathways

The functional difference lies in the point of intervention. This compound acts upstream of the receptor, dependent on basal or stimulus-evoked synthesis of endocannabinoids. WIN55212-2 acts at the receptor level, independent of physiological state.

Comparative Signaling Architecture

ECS_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft / Postsynaptic Membrane CB1 CB1 Receptor (Gi/o coupled) AEA Anandamide (AEA) AEA->CB1 Endogenous Activation 2 2 AG Hydrolysis AG->CB1 Endogenous Activation FAAH FAAH Enzyme (Degrades AEA) FAAH->AEA Hydrolysis MAGL MAGL Enzyme (Degrades 2-AG) MAGL->2 JZL195 This compound (Dual Inhibitor) JZL195->FAAH Inhibits (IC50: 2 nM) JZL195->MAGL Inhibits (IC50: 4 nM) WIN WIN55212-2 (Direct Agonist) WIN->CB1 Direct High-Affinity Binding (Ki: ~2 nM)

Figure 1: Mechanistic comparison. This compound (blue) blocks degradation enzymes (green), causing accumulation of endogenous ligands (yellow). WIN55212-2 directly activates the receptor (red), bypassing metabolic regulation.

Part 2: Pharmacological Profiling[2]

The following data consolidates binding affinities and inhibition constants from key characterization studies (e.g., Long et al., 2009).

Table 1: Potency & Selectivity Profile
FeatureThis compound (Dual Inhibitor)WIN55212-2 (Direct Agonist)
Primary Target FAAH & MAGL EnzymesCB1 & CB2 Receptors
Potency (In Vitro) IC50: 2 nM (FAAH)IC50: 4 nM (MAGL)Ki: 1.89–123 nM (CB1)Ki: 0.28–16.2 nM (CB2)
Mechanism Type Indirect (Tone Enhancement)Direct (Orthosteric Agonism)
Selectivity >100-fold vs. other serine hydrolasesNon-selective between CB1/CB2
Duration of Action Long (>10 hours in vivo)Moderate (3–4 hours)
Solubility Highly Lipophilic (Requires Emulphor/Tween)Lipophilic (Requires Tween/DMSO)

*Note: WIN55212-2 Ki values vary by cell line/species but consistently show nanomolar potency.

Table 2: Functional Outcomes (The "Cannabinoid Tetrad")

The "Tetrad" is the gold standard for assessing CB1 activation in vivo.

Behavioral EndpointThis compound EffectWIN55212-2 EffectClinical Implication
Antinociception High Efficacy. ED50 ~4x lower than side-effect threshold.[3]High Efficacy. ED50 overlaps with side-effect threshold.[3][4]This compound has a superior Therapeutic Window .[3][4]
Catalepsy Present at high doses (>20 mg/kg).Present at therapeutic doses.WIN carries higher liability for motor side effects.
Hypothermia Dose-dependent reduction.[3][4][5]Rapid, profound reduction.WIN causes stronger central disruption.
Hypolocomotion Dose-dependent suppression.[2][3][4][5][6]Profound suppression/sedation.JZL preserves motility at analgesic doses.[4]

Part 3: Critical Analysis of Therapeutic Window

A critical finding in comparative studies (e.g., Anderson et al., 2014) is the Therapeutic Index .

  • WIN55212-2: The dose required to relieve neuropathic pain is statistically indistinguishable from the dose that causes catalepsy and motor incoordination.

  • This compound: Exhibits a ~4-fold separation between the anti-allodynic ED50 and the cataleptic ED50.[3][4]

Why? Direct agonists flood all CB1 receptors, including those in the basal ganglia (motor control). This compound amplifies endocannabinoids primarily where they are being synthesized—often at sites of injury or nociceptive processing—providing a form of "auto-targeted" therapy.

Part 4: Experimental Workflows

Protocol 1: The Cannabinoid Tetrad (In Vivo)

Objective: To compare the psychotropic vs. analgesic profile of this compound and WIN55212-2.

Reagents:

  • Vehicle: 1:1:18 (Ethanol : Emulphor/Kolliphor : Saline) OR 1:1:18 (Ethanol : Tween 80 : Saline). Note: this compound is difficult to solubilize; sonication is required.

  • Dosing:

    • This compound: 10–40 mg/kg (i.p.)

    • WIN55212-2: 1–10 mg/kg (i.p.)

Workflow Diagram:

Tetrad_Protocol cluster_tests Sequential Testing (T = +60 min & +120 min) Start Acclimation (1 Hour) Baseline Baseline Measures (T = -30 min) Start->Baseline Inject Drug Injection (i.p.) Baseline->Inject Rectal 1. Rectal Temp (Hypothermia) Inject->Rectal Bar 2. Bar Test (Catalepsy) Rectal->Bar Plate 3. Hot Plate (Analgesia) Bar->Plate Rotarod 4. Rotarod (Motor Coord) Plate->Rotarod

Figure 2: Sequential workflow for the Cannabinoid Tetrad. Tests are ordered from least invasive to most invasive to minimize stress-induced artifacts.

Step-by-Step Validation:

  • Rectal Temperature: Insert probe 2cm. A drop of >4°C indicates full CB1 efficacy (typical of WIN). This compound typically induces a 1–3°C drop.

  • Bar Test (Catalepsy): Place mouse forepaws on a horizontal bar (0.75 cm diameter, 4.5 cm high). Latency to move >20s indicates catalepsy.

    • Expectation: WIN induces rigid immobility (>60s). This compound induces immobility only at high doses (>30 mg/kg).

  • Hot Plate (Analgesia): Surface at 52°C or 55°C. Measure latency to lick paw or jump. Cut-off: 30s to prevent tissue damage.

  • Rotarod: Fixed speed (e.g., 4-10 rpm). Measure latency to fall.

Protocol 2: In Vitro Enzyme Inhibition Verification

Objective: To validate this compound activity before in vivo use.

  • Preparation: Homogenize brain tissue (mouse/rat) in Tris buffer (pH 7.4).

  • Incubation: Pre-incubate homogenate with this compound (1 nM – 1 µM) for 10 mins at 37°C.

  • Substrate Addition:

    • For FAAH: Add [14C]-Anandamide.

    • For MAGL: Add [3H]-2-AG (Note: Include a specific FAAH inhibitor like URB597 to isolate MAGL activity if not using pure enzymes).

  • Reaction: Stop after 15 mins with 2:1 Chloroform:Methanol.

  • Analysis: Scintillation counting of the aqueous phase (containing cleaved radiolabeled arachidonic acid/ethanolamine).

  • Validation: this compound should show >90% inhibition of both substrates at 1 µM.

Part 5: Strategic Application in Drug Discovery

Use this compound when:

  • You need to study the physiological maximum of the endocannabinoid system without artificial receptor flooding.

  • You are investigating neuropathic pain models where preserving motor function is critical.

  • You wish to assess the synergistic effects of AEA and 2-AG (the "entourage effect").

Use WIN55212-2 when:

  • You need a positive control for CB1/CB2 receptor presence.

  • You are studying receptor downregulation or tolerance mechanisms (WIN induces rapid internalization).

  • The endogenous tone is depleted or irrelevant to the hypothesis (e.g., pure receptor signaling kinetics).

References

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275. Link

  • Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 171(21), 4880–4894. Link

  • Kinsey, S. G., et al. (2009). Blockade of endocannabinoid-degrading enzymes attenuates neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, 330(3), 902-910. Link

  • Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid receptors and their ligands: beyond CB1 and CB2.[7] Pharmacological Reviews, 62(4), 588–631. Link

  • Tocris Bioscience. this compound Product Information & Biological Activity. Link

Sources

A Researcher's Guide to Validating JZL195 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and pharmacology, particularly those investigating the endocannabinoid system, JZL195 presents a compelling tool. As a potent, irreversible dual inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), JZL195 offers a unique pharmacological approach to globally elevate the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1][2]. This guide provides an in-depth comparison of methodologies to validate the in vivo target engagement of JZL195, ensuring robust and reproducible experimental outcomes.

The fundamental reason for stringent in vivo target validation is to unequivocally link the administration of a compound to the modulation of its intended biological targets, thereby providing a mechanistic basis for the observed physiological effects[3]. For JZL195, this means demonstrating direct inhibition of FAAH and MAGL activity in a living organism, which is expected to lead to a subsequent increase in their respective substrates, AEA and 2-AG[4][5].

Mechanism of Action of JZL195

JZL195 is a carbamate-based inhibitor that acts by irreversibly acylating a catalytic serine residue within the active sites of both FAAH and MAGL[6]. This covalent modification renders the enzymes inactive. A crucial aspect of in vivo studies is to confirm that JZL195, at a given dose and time point, has effectively engaged these targets in the tissue of interest, most commonly the brain.

JZL195_Mechanism cluster_inhibition Inhibition cluster_hydrolysis Endocannabinoid Hydrolysis JZL195 JZL195 Inactive_FAAH FAAH (Inactive) JZL195->Inactive_FAAH Irreversible Inhibition Inactive_MAGL MAGL (Inactive) JZL195->Inactive_MAGL Irreversible Inhibition FAAH FAAH (Active) Arachidonic_Acid1 Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid1 Hydrolysis MAGL MAGL (Active) Arachidonic_Acid2 Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid2 Hydrolysis Elevated_AEA ↑ AEA Levels Inactive_FAAH->Elevated_AEA Prevents Hydrolysis Elevated_2AG ↑ 2-AG Levels Inactive_MAGL->Elevated_2AG Prevents Hydrolysis AEA Anandamide (AEA) AEA->FAAH Substrate Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Substrate

Caption: Mechanism of JZL195 action.

Comparing Methodologies for In Vivo Target Engagement

Two primary, complementary approaches are essential for rigorously validating JZL195's target engagement in vivo:

  • Direct Measurement of Enzyme Activity: Assessing the functional status of FAAH and MAGL post-treatment.

  • Quantification of Endocannabinoid Levels: Measuring the downstream consequences of enzyme inhibition.

The table below provides a high-level comparison of the key techniques for each approach.

Approach Methodology Principle Pros Cons
Direct Enzyme Activity Activity-Based Protein Profiling (ABPP)Utilizes chemical probes that covalently bind to the active site of enzymes to visualize and quantify active enzyme populations.- Directly measures target engagement. - High selectivity for active enzymes. - Can identify off-target effects.- Requires specialized probes and expertise. - Indirectly measures substrate levels.
Ex Vivo Hydrolysis AssaysMeasures the rate of substrate (e.g., radiolabeled AEA or 2-AG) breakdown in tissue homogenates from treated animals.- Provides a functional readout of enzyme activity. - Relatively straightforward to implement.- Prone to post-mortem artifacts. - May not fully recapitulate in vivo conditions.
Endocannabinoid Levels Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates and quantifies the absolute amounts of AEA, 2-AG, and other lipids in tissue samples.- Gold standard for accurate quantification. - High sensitivity and specificity. - Can measure multiple analytes simultaneously.- Requires sophisticated instrumentation. - Susceptible to ex vivo lipid fluctuations.

In-Depth Analysis and Experimental Protocols

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to profile the functional state of entire enzyme families directly in native biological systems. For serine hydrolases like FAAH and MAGL, fluorophosphonate (FP)-based probes are widely used[7][8][9][10].

Causality Behind Experimental Choices: The core principle of competitive ABPP is that if JZL195 has engaged its targets in vivo, the active sites of FAAH and MAGL will be occupied and thus unavailable to bind to a subsequently introduced broad-spectrum activity-based probe (ABP) in the tissue lysate[5]. The reduction in probe labeling directly correlates with the degree of target inhibition. This method is superior to traditional protein expression analysis (e.g., Western blotting) because it specifically measures the catalytically active enzyme population, which is the relevant parameter for pharmacological inhibition.

ABPP_Workflow cluster_animal_treatment In Vivo Treatment Animal_Veh Animal + Vehicle Tissue_Harvest Tissue Harvest (e.g., Brain) Animal_Veh->Tissue_Harvest Animal_JZL Animal + JZL195 Animal_JZL->Tissue_Harvest Homogenization Homogenization Tissue_Harvest->Homogenization Lysate_Veh Vehicle Lysate (Active FAAH/MAGL) Homogenization->Lysate_Veh Lysate_JZL JZL195 Lysate (Inactive FAAH/MAGL) Homogenization->Lysate_JZL ABP_Incubation Incubate with Activity-Based Probe (ABP) Lysate_Veh->ABP_Incubation Lysate_JZL->ABP_Incubation SDS_PAGE SDS-PAGE Separation ABP_Incubation->SDS_PAGE Gel_Scan In-Gel Fluorescence Scan SDS_PAGE->Gel_Scan Analysis Quantify Band Intensity Gel_Scan->Analysis

Caption: Competitive ABPP workflow for JZL195.

  • Animal Dosing: Administer JZL195 or vehicle to animals (e.g., mice) via the desired route (e.g., intraperitoneal injection)[11]. A typical dose range for JZL195 is 3-20 mg/kg[5][11].

  • Tissue Collection: At the designated time point post-dosing (e.g., 4 hours), euthanize the animals and rapidly dissect the tissue of interest (e.g., brain). Flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Proteome Preparation: Homogenize the frozen tissue in a lysis buffer (e.g., Tris-buffered saline) and prepare a membrane fraction by ultracentrifugation, as FAAH and MAGL are membrane-associated enzymes.

  • Probe Labeling: Incubate the proteome samples (e.g., 50 µg of protein) with a broad-spectrum serine hydrolase probe, such as a fluorophosphonate coupled to a reporter tag like rhodamine (FP-Rh), for 30 minutes at room temperature.

  • SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.

  • Analysis: Visualize the labeled enzymes using an in-gel fluorescence scanner. The bands corresponding to FAAH and MAGL will show significantly reduced intensity in the JZL195-treated samples compared to the vehicle-treated controls, indicating successful target engagement[11].

Self-Validating System: The inclusion of vehicle-treated controls is critical as it establishes the baseline level of active enzyme. Furthermore, the selectivity of JZL195 can be assessed by observing the inhibition of other serine hydrolase bands on the gel. JZL195 is known to be highly selective for FAAH and MAGL, with some off-target activity on ABHD6[5][11].

LC-MS/MS Quantification of Endocannabinoids

The direct consequence of inhibiting FAAH and MAGL is the accumulation of their endogenous substrates, AEA and 2-AG, respectively[4][5]. Therefore, quantifying the levels of these endocannabinoids provides strong evidence of target engagement.

Causality Behind Experimental Choices: LC-MS/MS is the gold standard for the quantitative analysis of small molecules from complex biological matrices due to its exceptional sensitivity and specificity[12][13][14][15][16]. This method allows for the precise measurement of changes in endocannabinoid tone following JZL195 administration. It is crucial to employ rapid tissue harvesting and processing techniques, often involving immediate homogenization in organic solvents containing internal standards, to prevent post-mortem fluctuations in lipid levels.

  • Animal Dosing and Tissue Collection: Follow the same procedures as for ABPP. Rapid harvesting and freezing are paramount to prevent ex vivo changes in endocannabinoid levels.

  • Lipid Extraction: Homogenize the frozen tissue in a solvent mixture, typically containing acetonitrile or a chloroform/methanol combination, fortified with deuterated internal standards for both AEA and 2-AG. This step simultaneously extracts the lipids and precipitates proteins.

  • Sample Purification: Centrifuge the homogenate to pellet the precipitated protein. The supernatant, containing the lipids, may be further purified using solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis: Inject the purified extract onto a liquid chromatography system coupled to a tandem mass spectrometer. The analytes are separated on a C18 column and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: Calculate the concentrations of AEA and 2-AG by comparing the peak areas of the endogenous lipids to their corresponding deuterated internal standards.

Self-Validating System: A robust LC-MS/MS method will include a standard curve for absolute quantification and quality control samples to ensure accuracy and precision. A significant, dose-dependent increase in both AEA and 2-AG levels in the JZL195-treated animals compared to vehicle controls provides compelling evidence of dual FAAH/MAGL inhibition[5][11]. Studies have shown that JZL195 administration can lead to approximately 10-fold elevations in brain AEA and 2-AG levels[11].

Comparing JZL195 to Alternative Inhibitors

While JZL195 is an invaluable tool for studying the effects of global endocannabinoid elevation, it is essential to compare its effects with those of selective inhibitors to dissect the individual contributions of the FAAH/AEA and MAGL/2-AG pathways.

Inhibitor Primary Target(s) In Vivo Effect on Endocannabinoids Key Behavioral Phenotypes
JZL195 FAAH and MAGL↑ AEA and ↑ 2-AGProduces a full cannabinoid tetrad (analgesia, hypomotility, catalepsy, hypothermia)[5].
PF-3845 FAAH (Selective)↑ AEAPrimarily analgesic and anxiolytic effects; does not produce a full cannabinoid tetrad[5].
JZL184 MAGL (Selective)↑ 2-AGInduces hypomotility and analgesia; can cause CB1 receptor desensitization with chronic use[17].
URB597 FAAH (Selective)↑ AEAAnalgesic and antidepressant-like effects[18][19].

Experimental Rationale: By comparing the behavioral or physiological outcomes of JZL195 treatment with those of selective FAAH (e.g., PF-3845, URB597) and MAGL (e.g., JZL184) inhibitors, researchers can identify processes regulated by individual endocannabinoid pathways versus those that require the simultaneous elevation of both AEA and 2-AG[4][5][11]. For instance, some cannabinoid-like effects, such as catalepsy, are much more pronounced with dual inhibition than with selective inhibition of either enzyme alone[5].

Conclusion

Validating the in vivo target engagement of JZL195 requires a multi-faceted approach. The combination of direct enzyme activity profiling using competitive ABPP and the quantification of downstream substrate accumulation via LC-MS/MS provides a rigorous and self-validating framework. ABPP confirms that JZL195 has bound to its intended targets, while LC-MS/MS demonstrates the functional consequence of this binding. By contextualizing these results with data from selective FAAH and MAGL inhibitors, researchers can confidently elucidate the specific roles of enhanced AEA and 2-AG signaling in their models of interest. This comprehensive validation strategy is paramount for ensuring the scientific integrity and reproducibility of studies employing this potent dual inhibitor.

References

  • Title: Design and Synthesis of Endocannabinoid Enzyme Inhibitors Source: Liberty University URL: [Link]

  • Title: Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: In Vivo Target Validation Source: Creative Biolabs URL: [Link]

  • Title: Endocannabinoid signaling and the role of FAAH and MAGL Source: Bristol Myers Squibb URL: [Link]

  • Title: Activity based Protein Profiling (Abpp) Source: Creative Biolabs URL: [Link]

  • Title: Activity based protein profiling to detect serine hydrolase alterations in virus infected cells Source: Journal of Advanced Veterinary and Animal Research URL: [Link]

  • Title: Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis Source: MDPI URL: [Link]

  • Title: Inhibiting the endocannabinoid degrading enzymes FAAH and MAGL during zebrafish embryogenesis alters sensorimotor function Source: Company of Biologists Journals URL: [Link]

  • Title: The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 Source: Journal of Neurochemistry URL: [Link]

  • Title: Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model Source: British Journal of Pharmacology URL: [Link]

  • Title: Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Development of a dual FAAH and MAGL inhibitor, JZL195. (A) Structures... Source: ResearchGate URL: [Link]

  • Title: In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: In vitro FAAH, CE, MAGL, and in vivo FAAH inhibition by selected benzotriazole N-carboxamides. Source: ResearchGate URL: [Link]

  • Title: FAAH Modulators from Natural Sources: A Collection of New Potential Drugs Source: Molecules URL: [Link]

  • Title: UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue Source: Frontiers in Physiology URL: [Link]

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: Chemical Reviews URL: [Link]

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: Chemical Reviews URL: [Link]

  • Title: LC-MS/MS Quantification of Endocannabinoids in Tissues Source: ResearchGate URL: [Link]

  • Title: Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors Source: ACS Chemical Biology URL: [Link]

  • Title: Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study Source: ResearchGate URL: [Link]

  • Title: Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium Source: FEMS Microbes URL: [Link]

  • Title: Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls Source: British Journal of Pharmacology URL: [Link]

  • Title: Discovery of Reversible MAGL Inhibitors Source: Leiden University Scholarly Publications URL: [Link]

  • Title: Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS Source: Journal of Lipid Research URL: [Link]

  • Title: Quantification of Endocannabinoids from Biological Samples Using Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols Source: Methods in Molecular Biology URL: [Link]

  • Title: Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Identification of reversible MAGL inhibitors in a high-throughput... Source: ResearchGate URL: [Link]

Sources

A Researcher's Guide to the Synergistic Effects of Dual FAAH and MAGL Blockade: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of the endocannabinoid system (ECS), the strategic inhibition of its key metabolic enzymes offers a nuanced approach to therapeutic intervention. This guide provides an in-depth comparison of dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) versus selective inhibition of each enzyme. We will delve into the mechanistic rationale, comparative efficacy, and practical experimental considerations to empower you in your research endeavors.

The Endocannabinoid System: A Symphony of Ligands and Enzymes

The ECS is a ubiquitous signaling system that plays a crucial role in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory. Its primary mediators are the endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling potential of these lipid messengers is tightly controlled by their synthesis and, critically, their degradation.

FAAH is the primary enzyme responsible for the hydrolysis of AEA, while MAGL is the main catabolic enzyme for 2-AG.[1] The distinct physiological roles of AEA and 2-AG, coupled with their differential degradation pathways, present a compelling case for targeted enzymatic inhibition as a therapeutic strategy.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor MAGL MAGL AG 2-AG FAAH FAAH AEA Anandamide (AEA) AEA_pre NAPE AEA_pre->AEA NAPE-PLD AG_pre DAG AG_pre->AG DAGL AEA->CB1 Activates AEA->FAAH Degrades AG->CB1 Activates AG->MAGL Degrades

Figure 1: Simplified Endocannabinoid Signaling Pathway.

The Rationale for Dual Inhibition: Beyond Single-Target Effects

While selective inhibitors of FAAH (e.g., URB597, PF-3845) and MAGL (e.g., JZL184, KML29) have demonstrated therapeutic potential, particularly in preclinical models of pain and anxiety, they often fail to recapitulate the full spectrum of effects observed with direct-acting cannabinoid receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[2] This has led to the exploration of dual FAAH/MAGL inhibitors, with the hypothesis that simultaneous elevation of both AEA and 2-AG can produce synergistic effects and a broader therapeutic window.

The prototypical dual FAAH/MAGL inhibitor, JZL195, has been instrumental in demonstrating the validity of this approach.[2][3] Studies have shown that dual inhibition can produce more robust and sustained analgesia in neuropathic and inflammatory pain models compared to selective inhibitors alone.[2][4] Furthermore, dual blockade appears to induce a wider range of cannabinoid-like effects, including catalepsy and THC-like discriminative stimulus effects, which are not typically observed with selective inhibitors.[1]

Comparative Performance: Dual vs. Selective Inhibition

The true measure of a therapeutic strategy lies in its quantitative performance. Here, we compare the efficacy of dual and selective inhibitors in preclinical models of pain, a primary area of investigation for this class of compounds.

CompoundTarget(s)Pain ModelEndpointED₅₀ (mg/kg)Therapeutic WindowReference
JZL195 FAAH/MAGLCCI Neuropathic Pain (Mouse)Mechanical Allodynia2.14.2 - 7.0[2]
CCI Neuropathic Pain (Mouse)Cold Allodynia1.5[2]
WIN55212-2 CB1/CB2 AgonistCCI Neuropathic Pain (Mouse)Mechanical Allodynia1.90.8 - 2.2[2]
JZL184 MAGLCCI Neuropathic Pain (Mouse)Mechanical Allodynia>30-[2]
KML29 MAGLCCI Neuropathic Pain (Mouse)Mechanical Allodynia16.6-[5]
CCI Neuropathic Pain (Mouse)Cold Allodynia27.3-[5]
MJN110 MAGLCCI Neuropathic Pain (Mouse)Mechanical Allodynia0.43-[6]
URB597 FAAHCCI Neuropathic Pain (Mouse)Mechanical Allodynia>10-[2]

CCI: Chronic Constriction Injury

As the data illustrates, the dual inhibitor JZL195 exhibits significantly greater potency in a neuropathic pain model compared to the selective FAAH inhibitor URB597 and the selective MAGL inhibitor JZL184.[2] Notably, JZL195 demonstrates a wider therapeutic window than the direct-acting cannabinoid agonist WIN55212-2, suggesting a more favorable side-effect profile.[2] More recent and potent selective MAGL inhibitors like MJN110 show impressive potency, highlighting the continuous evolution of these pharmacological tools.[6]

Off-Target Considerations: The Case of ABHD6

A crucial aspect of drug development is understanding a compound's selectivity. The dual inhibitor JZL195 has been shown to inhibit not only FAAH and MAGL but also α/β-hydrolase domain-containing 6 (ABHD6), another serine hydrolase implicated in 2-AG metabolism.[7][8] ABHD6 is now recognized as a significant contributor to 2-AG hydrolysis in the brain, and its inhibition can independently modulate endocannabinoid signaling and neuronal function.[8][9] This off-target activity of JZL195 complicates the direct attribution of its effects solely to dual FAAH/MAGL inhibition and underscores the importance of comprehensive selectivity profiling for any novel inhibitor. The functional consequences of ABHD6 inhibition are an active area of research, with evidence suggesting roles in neuroinflammation and neurotransmitter release.[9][10]

The Clinical Landscape

To date, while several selective FAAH inhibitors have entered clinical trials, information regarding the clinical development of dual FAAH/MAGL inhibitors is not publicly available. The tragic outcome of a Phase I trial with the FAAH inhibitor BIA 10-2474 in 2016, which was later attributed to off-target toxicities, has understandably led to increased scrutiny and caution in the development of drugs targeting the endocannabinoid metabolic enzymes.[11]

Experimental Protocols: A Guide for the Bench

Reproducible and robust experimental data are the cornerstones of scientific progress. Below are foundational protocols for key assays used in the evaluation of FAAH and MAGL inhibitors.

Experimental Workflow: From Compound to Behavioral Readout

A Compound Administration (i.p., p.o.) B Tissue Collection (Brain, Spinal Cord) A->B E Behavioral Testing (Pain, Tetrad) A->E C Enzyme Activity Assay (FAAH/MAGL) B->C D Endocannabinoid Quantification (LC-MS/MS) B->D

Figure 2: General in vivo experimental workflow.
Protocol 1: Fluorometric FAAH Activity Assay

This protocol provides a method to determine FAAH activity in tissue homogenates using a fluorogenic substrate.

  • Tissue Homogenization:

    • Homogenize ~10 mg of brain tissue in 100 µL of ice-cold FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0).[12]

    • Keep the homogenate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[12]

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • In a 96-well black plate, add 170 µL of FAAH Assay Buffer to each well.[13]

    • Add 10 µL of the diluted tissue supernatant (sample) or FAAH standard to the appropriate wells.

    • To inhibitor wells, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 340/440 nm) in kinetic mode for at least 30 minutes at 37°C.[14]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Rodent Hot Plate Test for Analgesia

This is a classic behavioral assay to assess thermal nociception.

  • Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface.

  • Acclimation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

    • On the day of testing, allow the animals to acclimate to the testing apparatus with the hot plate turned off.

  • Procedure:

    • Set the hot plate temperature to a noxious level (e.g., 52-55°C).[15]

    • Gently place the mouse or rat on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the latency to response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis:

    • Administer the test compound and measure the response latency at various time points post-administration.

    • Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Determine the ED₅₀ value from the dose-response curve.

Protocol 3: LC-MS/MS Quantification of Endocannabinoids

This protocol outlines the general steps for quantifying AEA and 2-AG in brain tissue.

  • Tissue Extraction:

    • Homogenize frozen brain tissue in a suitable solvent (e.g., acetonitrile or ethyl acetate) containing deuterated internal standards (AEA-d4 and 2-AG-d8).

    • Perform a liquid-liquid extraction to isolate the lipid fraction.

    • Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with an additive like ammonium acetate or formic acid.

    • Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Specific MRM transitions for AEA, 2-AG, and their internal standards should be optimized.

  • Data Analysis:

    • Quantify the endocannabinoid levels by comparing the peak area ratios of the endogenous analytes to their respective internal standards against a standard curve.

    • Normalize the results to the weight of the tissue sample.

Conclusion and Future Directions

The dual inhibition of FAAH and MAGL represents a compelling therapeutic strategy that builds upon the foundation of selective enzyme inhibition. Preclinical data strongly suggest that this approach can lead to enhanced efficacy, particularly in the context of pain, and may more closely mimic the broad therapeutic effects of direct cannabinoid agonists with an improved safety profile. However, the field must proceed with a clear understanding of the selectivity of these dual inhibitors and the potential functional consequences of off-target activities.

For researchers, the choice between a dual and a selective inhibitor will depend on the specific scientific question. Selective inhibitors remain invaluable tools for dissecting the individual roles of the AEA and 2-AG signaling pathways. Dual inhibitors, on the other hand, provide a means to explore the synergistic interplay between these two major endocannabinoids. As new and more selective dual inhibitors are developed, and as we gain a deeper understanding of the clinical potential of this approach, the therapeutic landscape for a range of disorders, from chronic pain to neuroinflammatory conditions, may be significantly reshaped.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British journal of pharmacology, 158(8), 2012-2020. [Link]

  • Greco, R., Demartini, C., Zanaboni, A. M., & Tassorelli, C. (2021). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International journal of molecular sciences, 22(11), 5896. [Link]

  • Holt, S., & Schlosburg, J. E. (2014). Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms. British journal of pharmacology, 171(6), 1431–1442. [Link]

  • Seillier, A., & Giuffrida, A. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153–159. [Link]

  • Schlosburg, J. E., Boger, D. L., & Cravatt, B. F. (2009). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Neuropsychopharmacology, 34(10), 2326-2334. [Link]

  • Szafran, W., Jastrząb, R., & Kałużna-Czaplińska, J. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International Journal of Molecular Sciences, 24(13), 10992. [Link]

  • Cao, J. K., Kaplan, J. S., & Stella, N. (2019). ABHD6: its place in endocannabinoid signaling and beyond. Trends in pharmacological sciences, 40(4), 267-277. [Link]

  • Wall, M. (2012). Microplate Enzyme Assay Using Fluorescence Original Reference. Nature Education. [Link]

  • Bristol Myers Squibb. (2022). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Bristol Myers Squibb. [Link]

  • Maccarrone, M., & Finazzi-Agrò, A. (2004). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Methods in molecular biology (Clifton, N.J.), 241, 107–118. [Link]

  • Booker, L., Kinsey, S. G., Abdullah, R. A., Blankman, J. L., Long, J. Z., Ezzili, C., Boger, D. L., Cravatt, B. F., & Lichtman, A. H. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485–2496. [Link]

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Lichtman, A. H. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. [Link]

  • Long, J. Z., Nomura, D. K., Vann, R. E., Walentiny, D. M., Booker, L., Jin, X., ... & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. [Link]

  • Crowe, M. S., Le, T. B., & Lichtman, A. H. (2017). The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. British journal of pharmacology, 174(23), 4325–4336. [Link]

  • Petrosino, S., & Di Marzo, V. (2017). The Basal Pharmacology of Palmitoylethanolamide. International journal of molecular sciences, 18(4), 745. [Link]

  • Wilkerson, J. L., Ghosh, S., Bagdas, D., Mason, B. L., Niphakis, M. J., Cravatt, B. F., & Lichtman, A. H. (2016). The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model. The Journal of pharmacology and experimental therapeutics, 357(1), 131–142. [Link]

  • Ignatowska-Jankowska, B. M., Ghosh, S., Crowe, M. S., Kinsey, S. G., Niphakis, M. J., Abdullah, R. A., ... & Lichtman, A. H. (2014). In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects. British journal of pharmacology, 171(6), 1392–1407. [Link]

  • Cao, J. K., & Stella, N. (2019). ABHD6: Its Place in Endocannabinoid Signaling and Beyond. Trends in pharmacological sciences, 40(4), 267–277. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Royal Society of Chemistry. [Link]

  • Booker, L., Kinsey, S. G., Abdullah, R. A., Blankman, J. L., Long, J. Z., Ezzili, C., Boger, D. L., Cravatt, B. F., & Lichtman, A. H. (2011). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 163(8), 1663–1674. [Link]

  • Grim, T. W., Ghosh, S., & Lichtman, A. H. (2014). Dual inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice. British journal of pharmacology, 171(6), 1486–1498. [Link]

  • Wilkerson, J. L., & Lichtman, A. H. (2021). Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor MJN110 on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice. The Journal of pharmacology and experimental therapeutics, 378(2), 101–111. [Link]

  • Elanco. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elanco. [Link]

  • Crowe, M. S., Le, T. B., & Lichtman, A. H. (2017). The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. British journal of pharmacology, 174(23), 4325–4336. [Link]

  • Chen, Y., He, J., & Chen, H. (2021). The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model. International journal of molecular sciences, 22(16), 8868. [Link]

  • Kim, H. Y., Park, J. H., & Lee, J. Y. (2019). Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Journal of pain research, 12, 1937–1948. [Link]

  • Wilkerson, J. L., & Lichtman, A. H. (2021). Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor MJN110 on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice. The Journal of pharmacology and experimental therapeutics, 378(2), 101–111. [Link]

  • Fowler, C. J. (2012). The case for the development of novel analgesic agents targeting both fatty acid amide hydrolase and either cyclooxygenase or TRPV1. British journal of pharmacology, 167(8), 1568–1583. [Link]

  • Pihlaja, R., Dahlbom, M., & Rinne, J. O. (2016). Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study. Journal of cerebral blood flow and metabolism, 36(10), 1774–1784. [Link]

  • Wen, J., & Stella, N. (2021). Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System. Frontiers in molecular neuroscience, 14, 789123. [Link]

  • Di Martino, S., & Di Marzo, V. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 24(13), 10992. [Link]

  • Viader, A., & Cravatt, B. F. (2014). The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors. Acta physiologica (Oxford, England), 210(2), 269–278. [Link]

  • Grabner, G. F., & Zimmermann, R. (2022). α/β-Hydrolase Domain-Containing 6 (ABHD6). International journal of molecular sciences, 23(16), 9296. [Link]

Sources

Technical Comparison: Selective vs. Dual Endocannabinoid Catabolism Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Behavioral Outcomes: JZL 195 vs. JZL 184[1][2][3][4][5][6]

Executive Summary

This guide analyzes the divergent behavioral phenotypes resulting from selective Monoacylglycerol Lipase (MAGL) inhibition (JZL 184 ) versus dual Fatty Acid Amide Hydrolase (FAAH)/MAGL inhibition (This compound ).[1][2][3][4]

While both compounds elevate endocannabinoid tone to produce antinociception, they differ fundamentally in their side-effect profiles. JZL 184 typically dissociates analgesia from the classic "cannabinoid tetrad" (catalepsy, hypothermia, hypolocomotion), offering a wider therapeutic window. In contrast, This compound produces a full "cannabimimetic" profile indistinguishable from direct CB1 receptor agonists (e.g., THC), demonstrating that simultaneous elevation of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) is required to trigger central psychoactive effects.

Mechanistic Architecture

To understand the behavioral divergence, one must first visualize the distinct enzymatic blockades. JZL 184 is highly selective for MAGL, elevating 2-AG.[5][6] this compound is a promiscuous carbamate that blocks both FAAH and MAGL, creating a "crosstalk" effect where both AEA and 2-AG surge simultaneously.

EndocannabinoidPathways cluster_0 Substrates (Endocannabinoids) cluster_1 Enzymes cluster_2 Inhibitors AEA Anandamide (AEA) FAAH FAAH (Enzyme) AEA->FAAH Hydrolysis CB1 CB1 Receptor Activation AEA->CB1 Agonism TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL (Enzyme) TwoAG->MAGL Hydrolysis TwoAG->CB1 Agonism AA Arachidonic Acid (Inactive Metabolite) FAAH->AA MAGL->AA JZL184 JZL 184 (Selective) JZL184->TwoAG Elevates 2-AG only JZL184->MAGL Blocks JZL195 This compound (Dual) JZL195->AEA Synergistic Elevation JZL195->TwoAG JZL195->FAAH Blocks JZL195->MAGL Blocks

Figure 1: Differential enzymatic blockade. JZL 184 selectively elevates 2-AG, while this compound elevates both AEA and 2-AG, leading to synergistic CB1 activation.

Comparative Behavioral Analysis[1][2]
A. The Cannabinoid Tetrad (Side Effect Profile)

The "Tetrad" is the gold standard for assessing cannabimimetic activity. It consists of four measures: Hypolocomotion, Catalepsy (immobility), Hypothermia, and Analgesia.

  • JZL 184 (The Selective Profile):

    • Outcome: Produces analgesia without significant catalepsy or hypothermia at therapeutic doses (up to 16-18 mg/kg).

    • Nuance: High doses (≥40 mg/kg) can induce mild hypolocomotion, but it rarely produces the "frozen" cataleptic state seen with THC.

    • Mechanism: Selective elevation of 2-AG is sufficient for pain relief but insufficient to trigger the full psychotropic threshold required for catalepsy [1, 2].

  • This compound (The Dual Profile):

    • Outcome: Induces the full tetrad , indistinguishable from high-dose THC.

    • Key Differentiator: The presence of Catalepsy (bar test immobility) is the hallmark of this compound that is absent in JZL 184.

    • Mechanism: The simultaneous elevation of AEA and 2-AG creates a "crosstalk" effect. The combined lipid signaling overwhelms compensatory mechanisms, locking the CB1 receptor into a high-activation state [3].

B. Nociception (Pain Relief)

Both compounds are highly effective analgesics, but their efficacy ceilings differ.

FeatureJZL 184This compound
Inflammatory Pain Effective (Carrageenan/Formalin models).Highly Effective. Greater potency than JZL 184 alone.[3]
Neuropathic Pain Effective (CCI model).[3]Superior Efficacy. this compound reduces allodynia with an ED50 4x lower than the dose causing side effects [4].[3]
Tolerance Tolerance develops rapidly (repeated dosing leads to CB1 downregulation).Tolerance also develops, but this compound maintains anti-allodynic efficacy longer in some specific protocols [4].
C. Drug Discrimination (Subjective "High")

This assay asks the animal: "Does this drug feel like THC?"

  • JZL 184: Partial or No Substitution.[2][7] In wild-type mice, JZL 184 does not fully substitute for the THC discriminative stimulus.

  • This compound: Full Substitution. Mice treated with this compound cannot distinguish the sensation from THC. This indicates a higher potential for psychoactivity and abuse liability [3].

Experimental Protocol: The Tetrad Test

To experimentally validate the differences between JZL 184 and this compound, use the following sequential workflow. This protocol is self-validating because the same cohort undergoes all four tests in a specific order to minimize stress interference.

Pre-requisites: C57BL/6J mice (Male, 8-10 weeks). Compounds:

  • JZL 184: Dissolve in 1:1:18 (Ethanol:Emulphor:Saline). Dose: 16 mg/kg (i.p.).

  • This compound: Dissolve in 1:1:18 vehicle. Dose: 20 mg/kg (i.p.).[2]

Step-by-Step Workflow

1. Rectal Temperature (Basal): Measure baseline temperature using a lubricated rectal probe.

2. Drug Administration: Inject Vehicle, JZL 184, or this compound intraperitoneally (i.p.).[2][7] Wait 60 minutes (peak effect time).

3. Test 1: Locomotion (Open Field)

  • Setup: 40x40cm plexiglass box.

  • Measurement: Place mouse in center. Record total distance traveled for 5 minutes.

  • Expected Result: this compound mice will show profound immobility. JZL 184 mice will show normal or slightly reduced activity.

4. Test 2: Catalepsy (Bar Test)

  • Setup: Horizontal bar elevated 4cm off the bench.

  • Protocol: Place the mouse's forepaws on the bar.

  • Measurement: Latency to remove paws. Cut-off time: 60 seconds.

  • Expected Result:This compound mice will remain frozen on the bar (>30s). JZL 184 mice will immediately descend (<5s). This is your primary validation step.

5. Test 3: Hypothermia

  • Measurement: Measure rectal temperature again.

  • Calculation:

    
    .
    
  • Expected Result: this compound causes drops of >4°C. JZL 184 causes minimal change (<1°C).

6. Test 4: Analgesia (Tail Immersion)

  • Setup: Water bath at 52°C or 56°C.

  • Protocol: Dip tail tip into water.

  • Measurement: Latency to flick tail. Cut-off: 10s (to prevent tissue damage).

  • Expected Result: Both compounds will significantly increase latency compared to vehicle.

Data Summary: Quantitative Comparison

The following table summarizes the typical fold-increases in brain lipids and behavioral scores observed 2 hours post-administration [1, 3].

ParameterVehicleJZL 184 (40 mg/kg)This compound (20 mg/kg)
Brain 2-AG Levels 1.0x (Baseline)~4.0 - 5.0x ~4.0 - 5.0x
Brain AEA Levels 1.0x (Baseline)1.0x (No Change)~5.0 - 8.0x
Locomotion (% of Control)100%~80% (Mild reduction)<20% (Severe)
Catalepsy (Bar Test)< 5 sec< 10 sec> 40 sec
Hypothermia (

Temp)
0°C-0.5°C-4.0°C to -6.0°C
THC Substitution 0%<40% (Partial)>80% (Full)
References
  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[8] Nature Chemical Biology, 5, 37–44.[8] [Link]

  • Long, J. Z., Nomura, D. K., & Cravatt, B. F. (2009). Characterization of Monoacylglycerol Lipase Inhibition Reveals Differences in Signaling between the Two Endocannabinoids. Chemistry & Biology, 16(7), 744–753. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences (PNAS), 106(48), 20270–20275. [Link]

  • Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[3] Neuropharmacology, 81, 224–230.[8] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling JZL 195

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Potent Bioactive Small Molecule | Target: MAGL/FAAH Inhibitor[1]

Introduction: The "Invisible" Hazard

As researchers, we often treat small molecule inhibitors as generic "solids" until they are injected. However, JZL 195 requires a higher tier of vigilance than standard reagents. It is a highly potent, dual inhibitor of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) [1, 2].

Why standard PPE isn't enough: While the solid powder is an irritant, the primary risk vector is dermal absorption via solvent carriers . This compound is frequently solubilized in DMSO (Dimethyl Sulfoxide) or Ethanol for biological assays [3]. DMSO is a potent penetrant that can "ferry" dissolved compounds directly through the skin and into the bloodstream, bypassing the body's natural barriers.

Because this compound modulates the endocannabinoid system (elevating 2-AG and AEA levels), inadvertent systemic exposure can lead to cannabimimetic effects, sedation, or motor incoordination [4].[1] This guide prioritizes barrier integrity against these specific solvent-solute combinations.

Risk Assessment & PPE Matrix

The following matrix is designed not just for "compliance," but for active defense against the specific chemical properties of this compound formulations.

Hazard Identification
  • GHS Classification: Warning.[2] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) [5].[3][4]

  • Pharmacological Hazard: High potency (IC50 ~2-4 nM). Systemic absorption can alter neurological function [3].

  • Carrier Hazard: DMSO/Ethanol solutions dramatically increase skin permeability.

PPE Selection Table
ComponentStandard RequirementAdvanced Specification (Why it matters)
Hand Protection Nitrile GlovesDouble-Gloving Protocol: 1. Inner Layer: 4 mil Nitrile (Tactility).2.[1] Outer Layer: 5-8 mil Nitrile or Chloroprene.Reasoning:[1] Standard nitrile degrades rapidly in DMSO. The outer glove acts as a sacrificial barrier; the inner glove buys time to doff safely upon splash contact.
Respiratory Fume HoodN95/P100 Respirator (Contingency): Only required if weighing powder outside a hood (strongly discouraged).[1] this compound dust is fine and easily aerosolized.
Eye Protection Safety GlassesChemical Goggles (Indirect Vent): Required during solubilization.[1] A splash of DMSO-JZL 195 solution into the eye is a critical medical emergency due to rapid absorption.
Body Defense Lab CoatTyvek Sleeves / Impervious Apron: Recommended when handling volumes >10 mL.[1] Cotton lab coats soak up DMSO, holding the toxin against the skin.
Operational Protocol: The "Zero-Contact" Workflow

This workflow is designed to isolate the compound from the researcher at every transition state (Solid


 Solution 

Application).
Step 1: Weighing & Solubilization
  • The Setup: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel to transfer powder, then move the closed vessel to the hood for solvent addition.

  • The Solvent Trap:

    • Add DMSO/Ethanol to the this compound powder slowly down the side of the vial.

    • Do not vortex with the cap loose. Cap tightly, seal with Parafilm, then vortex.

    • Critical Check: Inspect the glove fingertips immediately after handling the vial. Any "shiny" spots indicate solvent contact—change gloves immediately.

Step 2: Administration (In Vivo/In Vitro) [1]
  • Needle Safety: When loading syringes for injection (e.g., 10-40 mg/kg doses [4]), use a Luer-lock system to prevent needle pop-off under pressure, which causes high-velocity aerosolization.

  • Waste Segregation: Do not throw this compound contaminated tips/vials into general trash. They must go into Solid Hazardous Waste (Incineration) . Liquid waste goes to Organic Solvent Waste .

Emergency Response: The "15-Minute" Rule

If exposure occurs, the immediate reaction determines the severity of the outcome.

  • Skin Contact (Solution):

    • DO NOT use alcohol/ethanol to wipe the skin (this increases absorption).

    • Wash with copious amounts of soap and water for 15 minutes.

    • Alert the safety officer; monitor for signs of sedation or motor impairment.

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes . Use thumb and forefinger to hold eyelids open.

    • Seek medical attention immediately—bring the SDS.

Visualizing the Safety Logic

The following diagram illustrates the decision pathways for handling this compound, emphasizing the "Stop/Check" points that prevent exposure.

JZL_Safety_Workflow Start START: Handling this compound Form Select Formulation Start->Form Solid Solid Powder Form->Solid Solution Solution (DMSO/Ethanol) Form->Solution Risk_Dust Risk: Inhalation/Dust Solid->Risk_Dust Risk_Absorb Risk: Rapid Dermal Absorption Solution->Risk_Absorb Hood Action: Work in Fume Hood Risk_Dust->Hood Control DoubleGlove Action: Double Glove (Nitrile) + Goggles Risk_Absorb->DoubleGlove Control Check CHECK: Glove Integrity (Shiny spots?) Hood->Check DoubleGlove->Check Change STOP: Change Gloves Immediately Check->Change Yes (Contamination) Proceed Proceed to Assay Check->Proceed No (Clean) Change->Check

Figure 1: Operational decision tree for this compound handling. Note the critical "Check" loop for solvent contamination.[1]

References
  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275. Link[1]

  • Tocris Bioscience. (n.d.).[5] this compound Product Information. Tocris.com.[5] Link

  • Cayman Chemical. (2024).[2][4] this compound Safety Data Sheet. Caymanchem.com.[5] Link

  • Anderson, W. B., et al. (2014). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British Journal of Pharmacology. Link

  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.